17-Hydroxyisolathyrol
Description
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Properties
IUPAC Name |
(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7-,12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXYJTIBKZGIPR-YDYNUCMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2(C(C1O)C(/C(=C\CC3C(C3(C)C)/C=C(\C2=O)/C)/CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
17-Hydroxyisolathyrol: A Technical Guide to its Discovery, Origin, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, natural origin, and preliminary biological insights into 17-hydroxyisolathyrol, a macrocyclic diterpenoid of the lathyrane class. Isolated from the seeds of Euphorbia lathyris, this compound belongs to a family of natural products known for their complex chemical structures and diverse pharmacological activities. This document details a representative methodology for its isolation and purification, summarizes the known biological activities of closely related lathyrane diterpenoids, and visualizes the key experimental workflows and a proposed signaling pathway. While specific quantitative biological data for this compound remains to be fully elucidated, the information presented herein, based on analogous compounds, provides a foundational understanding for future research and drug development endeavors.
Discovery and Origin
This compound is a naturally occurring macrocyclic lathyrol derivative.[1] It was first identified as part of a broader investigation into the chemical constituents of the caper spurge, Euphorbia lathyris (family: Euphorbiaceae). The initial work on lathyrane-type diterpene esters, termed "jolkinols," from callus cultures and roots of this plant was reported by Adolf, Hecker, and Becker in 1984. While this foundational paper may not explicitly name this compound, it laid the groundwork for the isolation and characterization of a series of structurally related compounds from this species. The seeds of Euphorbia lathyris have since been recognized as a rich source of these complex diterpenoids.[1]
The structural classification of this compound places it within the diterpenoids, specifically the lathyrane skeletal type. Its chemical formula is C₂₀H₃₀O₅, with a molecular weight of 350.45 g/mol .
Experimental Protocols: Isolation and Purification
The following is a detailed, representative protocol for the isolation of lathyrane-type diterpenoids, including this compound, from the seeds of Euphorbia lathyris. This protocol is a composite methodology based on various published studies on the isolation of analogous compounds from the same source.
2.1. Plant Material and Extraction
-
Plant Material: Dried and powdered seeds of Euphorbia lathyris.
-
Extraction:
-
The powdered seeds are subjected to exhaustive extraction with 95% ethanol (B145695) or methanol (B129727) at room temperature via maceration or reflux.
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a dense residue.
-
2.2. Solvent Partitioning
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:
-
Petroleum ether (or n-hexane) to remove non-polar constituents like fats and sterols.
-
Ethyl acetate (B1210297) to extract medium-polarity compounds, which typically include the lathyrane diterpenoids.
-
n-butanol to isolate more polar glycosidic compounds.
-
-
The ethyl acetate fraction, which is expected to contain this compound, is collected and concentrated.
2.3. Chromatographic Purification
A multi-step chromatographic approach is employed for the purification of the target compound from the complex ethyl acetate fraction.
-
Silica (B1680970) Gel Column Chromatography:
-
The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate, with the polarity gradually increasing.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with lathyrane diterpenoids are further purified on a Sephadex LH-20 column.
-
The column is typically eluted with a mixture of chloroform (B151607) and methanol (e.g., 1:1 v/v) to separate compounds based on their size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is often achieved using preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18).
-
A mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water is used for elution.
-
The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
2.4. Structure Elucidation
The purified compound is identified and its structure confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For unambiguous determination of the absolute configuration, if suitable crystals can be obtained.
Biological Activity and Quantitative Data
While specific quantitative data on the biological activity of this compound is limited in the public domain, the broader class of lathyrane diterpenoids from Euphorbia lathyris has been shown to possess notable anti-inflammatory and cytotoxic properties. The following tables summarize the reported activities of closely related, newly identified lathyrane diterpenoids from the same source. This data provides a strong indication of the potential therapeutic areas for this compound.
Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoids from E. lathyris
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Lathyrane Diterpenoid 1 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 3.0 ± 1.1 | [2] |
| Lathyrane Diterpenoid 2 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 2.6 - 26.0 | [2] |
| Lathyrane Diterpenoid 3 | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 2.6 - 26.0 | [2] |
| Euphorbia Factor L₂₉ | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 11.2 - 52.2 | [3] |
| Lathyrane Diterpenoid Hybrid 8d1 | Anti-inflammatory Activity | RAW264.7 Cells | 1.55 ± 0.68 | [2][4] |
Note: The compounds listed are novel structures reported in the cited literature and are not this compound, but serve as examples of the bioactivity of this compound class from the same natural source.
Mandatory Visualizations
Experimental Workflow
Caption: Isolation and Purification Workflow for this compound.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed Anti-inflammatory Mechanism of Lathyrane Diterpenoids.
Discussion and Future Directions
This compound is a structurally intriguing natural product from Euphorbia lathyris. While its own biological activity profile is yet to be extensively documented, the potent anti-inflammatory and cytotoxic effects of its structural analogs strongly suggest its potential as a lead compound for drug discovery.[2][3] The proposed mechanism of anti-inflammatory action, through the inhibition of the NF-κB signaling pathway, is a well-established target for anti-inflammatory drug development.[4][[“]][6]
Future research should focus on the following areas:
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Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of novel analogs.
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Quantitative Biological Evaluation: A thorough investigation of the cytotoxic and anti-inflammatory activities of purified this compound is crucial, including the determination of IC₅₀ values against a panel of cancer cell lines and in various inflammatory models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be essential for understanding its therapeutic potential. This includes confirming its interaction with components of the NF-κB pathway and exploring other potential targets, such as Protein Kinase C (PKC), which is known to be modulated by other lathyrane diterpenes.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 5. consensus.app [consensus.app]
- 6. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
"Euphorbia lathyris chemical constituents"
An In-depth Technical Guide on the Chemical Constituents of Euphorbia lathyris
Introduction
Euphorbia lathyris, commonly known as caper spurge or mole plant, is a species of the extensive Euphorbiaceae family.[1][2] Native to parts of Asia, it has been naturalized in many other regions.[1] Historically, E. lathyris has been utilized in folk medicine for a variety of ailments, including as a remedy for cancer, warts, and as a purgative.[1][3] All parts of the plant are considered poisonous due to the presence of a toxic latex.[1][3] Phytochemical research has revealed a rich and diverse array of secondary metabolites, which are responsible for both its toxicity and its potential pharmacological activities.
This technical guide provides a comprehensive overview of the chemical constituents of Euphorbia lathyris, with a focus on diterpenoids, flavonoids, and other bioactive compounds. It includes quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and biological pathways for researchers, scientists, and drug development professionals.
Major Chemical Constituents
The chemical composition of Euphorbia lathyris is complex, with diterpenoids being the most characteristic and studied class of compounds. Other significant constituents include flavonoids, phenolics, triterpenoids, and various other compounds.
Diterpenoids
Diterpenoids are a major class of chemical compounds found in E. lathyris, with various types having been identified, including lathyrane, premyrsinane, and ingenane (B1209409) skeletons.[4][5][6]
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Lathyrane Diterpenoids : These are characteristic compounds of E. lathyris and have shown a range of biological activities, including anticancer and anti-inflammatory effects.[6] Numerous lathyrane-type diterpenoids have been isolated from the seeds, such as euplarisans A-L, euphlathin A, and Euphorbia factors L1, L2, and L3.[4][5]
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Premyrsinane Diterpenoids : A premyrsinane-type diterpenoid was also isolated from the seeds of E. lathyris.[4]
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Ingenane Diterpenoids : Ingenol and its derivatives are another class of diterpenoids found in this plant.[7][8] For instance, 20-O-hexadecanoyl-ingenol and 3-O-hexadecanoyl-ingenol have been identified.[8]
Flavonoids and Phenolic Compounds
E. lathyris contains a significant amount of flavonoids and phenolic compounds, which are known for their antioxidant properties.
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Flavonoids : High-performance liquid chromatography (HPLC) analysis has identified several flavonoids, including rutin (B1680289), resveratrol, quercetin, kaempferol, baicalein, and wogonin.[9] The principal flavonoids have been identified as kaempferol-3-glucuronide (B1261999) and quercetin-3-glucuronide.[10] The root of the plant has been found to have the highest total flavonoid content.[9][11]
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Phenolic Acids : The presence of various phenolic acids such as gallic acid, chlorogenic acid, caffeic acid, vanillic acid, p-coumaric acid, and ferulic acid has also been reported.[12] The highest total phenolic content is found in the testa (seed coat).[9][11]
Triterpenoids
The latex of E. lathyris is a significant source of triterpenoids, with euphol (B7945317) being a notable example.[13] These compounds have demonstrated anti-inflammatory and antitumor properties.[13]
Other Compounds
A variety of other chemical compounds have been identified in E. lathyris, particularly in the seeds. These include:
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Steroids (e.g., β-sitosterol)[8]
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Fatty acids and their esters (e.g., palmitic acid, oleic acid)[8]
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Alcohols, ethers, and alkanes
Quantitative Data Presentation
The following tables summarize the quantitative data on the chemical constituents of Euphorbia lathyris.
Table 1: Total Phenolic and Flavonoid Content in Different Parts of E. lathyris
| Plant Part | Total Phenolic Content (mg GAE/100 g DW) | Total Flavonoid Content (mg RE/100 g DW) |
| Root | 120.25 ± 1.12 | 215.68 ± 3.10 |
| Stem | 215.14 ± 15.00 | 48.91 ± 3.01 |
| Seed | 117.44 ± 9.07 | 11.72 ± 0.39 |
| Testa | 290.46 ± 15.09 | 42.36 ± 0.80 |
GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; DW: Dry Weight. Data extracted from Zhang et al., 2017.[9]
Table 2: Content of Specific Phenolic Acids in Different Parts of E. lathyris (mg/g DW)
| Phenolic Acid | Root | Stem | Seed | Testa |
| Gallic acid | 0.21 ± 0.01 | 0.13 ± 0.01 | 0.08 ± 0.00 | 0.12 ± 0.01 |
| Chlorogenic acid | 0.35 ± 0.01 | 0.08 ± 0.00 | 0.05 ± 0.00 | 0.07 ± 0.00 |
| Caffeic acid | 0.15 ± 0.01 | 0.12 ± 0.01 | 0.04 ± 0.00 | 0.06 ± 0.00 |
| Vanillic acid | 0.09 ± 0.00 | 0.07 ± 0.00 | 0.02 ± 0.00 | 0.03 ± 0.00 |
| p-Coumaric acid | 0.12 ± 0.01 | 0.10 ± 0.01 | 0.03 ± 0.00 | 0.04 ± 0.00 |
| Ferulic acid | 0.18 ± 0.01 | 0.14 ± 0.01 | 0.06 ± 0.00 | 0.09 ± 0.00 |
DW: Dry Weight. Data extracted from Zhang et al., 2017.[9][12]
Table 3: Content of Specific Flavonoids in Different Parts of E. lathyris (mg/g DW)
| Flavonoid | Root | Stem | Seed | Testa |
| Rutin | 0.89 ± 0.02 | 1.23 ± 0.03 | 0.05 ± 0.00 | 0.12 ± 0.01 |
| Resveratrol | 0.07 ± 0.00 | 0.15 ± 0.01 | 0.01 ± 0.00 | 0.02 ± 0.00 |
| Quercetin | 0.12 ± 0.01 | 0.21 ± 0.01 | 0.02 ± 0.00 | 0.04 ± 0.00 |
| Kaempferol | 0.25 ± 0.01 | 0.18 ± 0.01 | 0.03 ± 0.00 | 0.06 ± 0.00 |
| Baicalein | 0.04 ± 0.00 | 0.09 ± 0.00 | 0.01 ± 0.00 | 0.01 ± 0.00 |
| Wogonin | 0.02 ± 0.00 | 0.05 ± 0.00 | 0.00 | 0.01 ± 0.00 |
DW: Dry Weight. Data extracted from Zhang et al., 2017.[9][12]
Table 4: Cytotoxic Activity of Diterpenoids from E. lathyris against Human Cancer Cell Lines (IC₅₀ in μM)
| Compound | BT-549 (Breast Cancer) | MDA-MB-231 (Breast Cancer) |
| Compound 1 (New Diterpenoid) | > 30 | 5.7 |
| Compound 2 | > 30 | 21.3 |
| Compound 3 | 4.7 | > 30 |
| Compound 10 | 10.1 | > 30 |
| Compound 14 | 8.2 | 15.4 |
| Compound 22 | 9.5 | 18.6 |
IC₅₀: Half-maximal inhibitory concentration. Data extracted from Liu et al., 2022.[6]
Experimental Protocols
This section provides an overview of the methodologies used for the extraction, isolation, and analysis of chemical constituents from Euphorbia lathyris.
Extraction and Isolation of Diterpenoids
-
Plant Material : Dried seeds of E. lathyris are typically used.
-
Extraction : The plant material is soaked in 95% ethanol (B145695) multiple times. The ethanol extract is then concentrated to yield a residue.[6]
-
Fractionation : The residue is further extracted with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The EtOAc extract is then subjected to macroporous resin column chromatography, eluting with a gradient of ethanol.[6]
-
Chromatographic Separation : The resulting fractions are separated using silica (B1680970) gel column chromatography with a petroleum ether/acetone gradient.[6]
-
Purification : Individual compounds are purified using techniques such as Sephadex column chromatography and recrystallization.[8]
-
Structure Elucidation : The chemical structures of the isolated compounds are determined using spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). Single-crystal X-ray diffraction is used for absolute configuration determination.[4][14]
Quantification of Total Phenolic and Flavonoid Content
-
Total Phenolic Content (TPC) : The TPC is determined using the Folin-Ciocalteu method. The absorbance is measured spectrophotometrically, and the results are expressed as gallic acid equivalents (GAE).[9]
-
Total Flavonoid Content (TFC) : The TFC is determined using a colorimetric assay with aluminum chloride. The absorbance is measured, and the results are expressed as rutin equivalents (RE).[9]
HPLC Analysis of Phenolic Compounds
High-Performance Liquid Chromatography (HPLC) is employed to identify and quantify individual phenolic acids and flavonoids.[9]
-
System : A typical HPLC system consists of a C18 column.
-
Mobile Phase : A gradient elution is commonly used, for example, with a mixture of methanol (B129727) and water.
-
Detection : A UV detector is used to monitor the eluate at specific wavelengths (e.g., 275 nm for euphorbia factors, 280 nm for phenolic acids, and 360 nm for flavonoids).[9][15]
-
Quantification : Compounds are identified and quantified by comparing their retention times and peak areas with those of authentic standards.[9]
Anti-inflammatory Activity Assay (Nitric Oxide Production)
The anti-inflammatory activity of isolated compounds is often assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells (e.g., RAW264.7 or BV-2 microglial cells).[4][14]
-
Cell Culture : Macrophage cells are cultured in a suitable medium.
-
Treatment : The cells are pre-treated with various concentrations of the test compounds for a specific period.
-
Stimulation : The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
NO Measurement : After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cell Viability : A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[14]
Mandatory Visualization
The following diagrams illustrate key workflows and pathways related to the chemical constituents of Euphorbia lathyris.
Caption: General Experimental Workflow for Phytochemical Analysis of E. lathyris.
Caption: Anti-inflammatory Action of E. lathyris Diterpenoids via NF-κB Pathway.
Caption: Logical Relationship of Bioactive Compounds and their Effects.
Conclusion
Euphorbia lathyris is a rich source of diverse and biologically active chemical constituents. The predominant diterpenoids, particularly those with lathyrane and ingenane skeletons, have demonstrated significant anti-inflammatory and cytotoxic activities, making them promising candidates for further investigation in drug discovery. Additionally, the high content of flavonoids and phenolic compounds contributes to the plant's antioxidant properties. The detailed phytochemical profile and associated biological activities presented in this guide underscore the potential of E. lathyris as a source of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of its bioactive compounds and to explore their clinical applications.
References
- 1. Euphorbia lathyris - Wikipedia [en.wikipedia.org]
- 2. Euphorbiaceae DB | Euphorbia lathyris [eupdb.liu-lab.com]
- 3. pfaf.org [pfaf.org]
- 4. Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemicals of Euphorbia lathyris L. and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Kaempferol-3-glucuronide and quercetin-3-glucuronide, principal flavonoids of Euphorbia lathyris L. and their separation on acetylated polyamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemicals of Euphorbia lathyris L. and Their Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Diterpenoids from the seeds of Euphorbia lathyris and their effects on microglial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Lathyrane Diterpenoids from Euphorbia: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of lathyrane diterpenoids from plants of the Euphorbia genus. This document outlines detailed methodologies for extraction, separation, and structural elucidation, supported by quantitative data and visual workflows.
Introduction
Lathyrane diterpenoids represent a large and structurally diverse class of secondary metabolites predominantly found in the Euphorbia genus.[1] These compounds are characterized by a unique tricyclic 5/11/3-membered ring system.[1] The scientific interest in lathyrane diterpenoids stems from their wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties, making them promising candidates for drug discovery and development.[1][2][3][4] This guide details the critical steps for the successful isolation and characterization of these potent biomolecules.
General Experimental Workflow
The isolation of lathyrane diterpenoids from Euphorbia plant material is a multi-step process that begins with extraction and progresses through various chromatographic purification stages, culminating in structural identification. The general workflow is depicted below.
Caption: General workflow for the isolation and identification of lathyrane diterpenoids.
Experimental Protocols
Plant Material and Extraction
The initial step involves the extraction of active constituents from the plant material. While specific protocols may vary, a general and effective method is as follows:
-
Preparation : Air-dry the collected plant material (e.g., seeds, roots, or aerial parts) and grind it into a fine powder to increase the surface area for solvent extraction.
-
Maceration : Soak the powdered plant material in an organic solvent, most commonly 95% aqueous ethanol or methanol, at room temperature.[5] The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v). This process is usually repeated multiple times to ensure exhaustive extraction.
-
Concentration : Filter the resulting extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
The crude extract is a complex mixture of various compounds. Therefore, a systematic fractionation and purification process is necessary to isolate the lathyrane diterpenoids.
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[5] This step separates compounds based on their polarity, enriching the lathyrane diterpenoids in specific fractions.
-
Column Chromatography : The enriched fractions are subjected to column chromatography, typically using silica gel as the stationary phase.[5] A gradient elution system of solvents, such as a mixture of petroleum ether and ethyl acetate or hexane (B92381) and acetone, is employed to separate the compounds based on their affinity to the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification : Fractions containing compounds of interest are often further purified using additional chromatographic techniques. Sephadex LH-20 column chromatography is frequently used for size-exclusion separation. The final purification step to obtain pure compounds is usually performed by semi-preparative High-Performance Liquid Chromatography (HPLC).[5]
| Technique | Stationary Phase | Typical Mobile Phase (Gradient) | Purpose |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate or Hexane / Acetone | Initial separation of crude fractions |
| Column Chromatography | Sephadex LH-20 | Methanol or Chloroform / Methanol | Removal of pigments and smaller molecules |
| Semi-preparative HPLC | C18 | Acetonitrile / Water or Methanol / Water | Final purification to yield pure compounds |
Table 1: Common chromatographic techniques and conditions for lathyrane diterpenoid purification.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[3][6]
-
Nuclear Magnetic Resonance (NMR) : A suite of NMR experiments, including 1H, 13C, DEPT, COSY, HMQC, and HMBC, are essential for elucidating the detailed structure and stereochemistry of the molecule.[3][6]
-
X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Quantitative Data Summary
The yield of lathyrane diterpenoids can vary significantly depending on the Euphorbia species, the part of the plant used, and the extraction and purification methods employed. The following table summarizes representative yields and biological activity data from published studies.
| Compound | Euphorbia Species | Plant Part | Yield (mg from kg of plant material) | Biological Activity (IC50) |
| Euphorbia factor L2a | E. lathyris | Seeds | 3.75 (from 12 kg) | Inactive against A549, T98G, U937 (>200 µM) |
| Euphorbia factor L2b | E. lathyris | Seeds | 1.67 (from 12 kg) | 0.87 µM (U937 cell line)[7] |
| Euphorbia factor L2 | E. lathyris | Seeds | 10 (from 12 kg) | Inactive against A549, T98G, U937 (>200 µM) |
| Euphofischer A | E. fischeriana | Roots | Not specified | 11.3 µM (C4-2B cell line)[4] |
| Euphorbia factor L28 | E. lathyris | Seeds | Not specified | 9.43 µM (786-0), 13.22 µM (HepG2)[3][6] |
Table 2: Examples of isolated lathyrane diterpenoids with their yields and cytotoxic activities.
Biological Activities and Signaling Pathways
Lathyrane diterpenoids have been shown to possess a range of biological activities. Understanding their mechanism of action is crucial for their development as therapeutic agents.
Multidrug Resistance Reversal
One of the most significant activities of lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells. This is often mediated through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapy drugs from cancer cells.
Caption: Mechanism of P-gp mediated multidrug resistance reversal by lathyrane diterpenoids.
Anti-inflammatory Activity
Several lathyrane diterpenoids exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[2][7] This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which is linked to the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.
Conclusion
The isolation of lathyrane diterpenoids from Euphorbia species is a challenging yet rewarding endeavor. The diverse biological activities of these compounds underscore their potential in the development of new therapeutic agents. This guide provides a foundational framework for researchers to successfully isolate and characterize these complex natural products. Further research into the specific mechanisms of action and structure-activity relationships will be pivotal in unlocking the full therapeutic potential of lathyrane diterpenoids.
References
- 1. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 6. Apoptosis induction and modulation of P-glycoprotein mediated multidrug resistance by new macrocyclic lathyrane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Elucidation of 17-Hydroxyisolathyrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 17-Hydroxyisolathyrol, a macrocyclic diterpenoid of the lathyrane class. Lathyrane diterpenoids, primarily isolated from the genus Euphorbia, are characterized by a complex 5/11/3-membered tricyclic carbon skeleton and exhibit a range of biological activities. This document details the isolation procedures, advanced spectroscopic analysis, and crystallographic data interpretation integral to the definitive structural determination of this compound. The methodologies and data presented herein serve as a crucial resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a naturally occurring diterpenoid belonging to the lathyrane family. These compounds have garnered significant interest due to their unique molecular architecture and potential pharmacological applications. The structural elucidation of such complex natural products is a meticulous process that relies on a combination of chromatographic separation techniques and sophisticated analytical methods. This guide will walk through the typical workflow and data analysis required to identify and characterize this compound.
Isolation and Purification
The isolation of this compound, like other lathyrane diterpenoids, is typically achieved from plant sources, most notably from species of the Euphorbiaceae family, such as Euphorbia lathyris.[1][2] The general procedure involves extraction of the plant material followed by a series of chromatographic separations.
Experimental Protocol: Isolation of Lathyrane Diterpenoids
A representative protocol for the isolation of lathyrane diterpenoids from Euphorbia species is as follows:
-
Extraction: Dried and powdered plant material (e.g., seeds, roots) is exhaustively extracted with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature or under reflux. The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The fractions are then bioassayed or chemically profiled to identify the fraction containing the compounds of interest. Lathyrane diterpenoids are often found in the ethyl acetate fraction.
-
Column Chromatography: The bioactive or target fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a petroleum ether-acetone or hexane-ethyl acetate gradient, is used to separate the components based on polarity.
-
Further Purification: Fractions containing the target compounds are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound (Chemical Formula: C₂₀H₃₀O₅, CAS: 93551-00-9) was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The original research reporting the isolation of related compounds was published in 1984.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a natural product. For this compound, HRMS would confirm the molecular formula C₂₀H₃₀O₅.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex structure of lathyrane diterpenoids. A combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are required to assemble the molecular framework and determine the relative stereochemistry.
Table 1: Representative ¹H NMR Data for a Lathyrane Diterpenoid Core
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | ~2.50 | m | |
| 2 | ~1.80, 2.10 | m | |
| 3 | ~4.50 | d | ~8.0 |
| 4 | - | - | - |
| 5 | ~5.50 | d | ~10.0 |
| 6 | ~5.80 | dd | ~10.0, 5.0 |
| 7 | ~4.00 | m | |
| 8 | ~2.30 | m | |
| 9 | ~1.50 | m | |
| 10 | ~2.00 | m | |
| 11 | - | - | - |
| 12 | ~1.20 | s | |
| 13 | ~1.10 | s | |
| 14 | ~1.70 | s | |
| 15 | ~4.20 | d | ~7.0 |
| 16 | ~1.00 | s | |
| 17 | ~3.80 | s | |
| 18 | ~1.30 | s | |
| 19 | ~1.25 | s | |
| 20 | ~1.05 | d | ~6.5 |
Table 2: Representative ¹³C NMR Data for a Lathyrane Diterpenoid Core
| Position | Chemical Shift (δ) ppm |
| 1 | ~40.0 |
| 2 | ~25.0 |
| 3 | ~80.0 |
| 4 | ~140.0 |
| 5 | ~125.0 |
| 6 | ~130.0 |
| 7 | ~75.0 |
| 8 | ~45.0 |
| 9 | ~30.0 |
| 10 | ~35.0 |
| 11 | ~20.0 |
| 12 | ~28.0 |
| 13 | ~18.0 |
| 14 | ~160.0 |
| 15 | ~70.0 |
| 16 | ~22.0 |
| 17 | ~60.0 |
| 18 | ~29.0 |
| 19 | ~21.0 |
| 20 | ~15.0 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A sample of the pure compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
2D NMR: A suite of 2D NMR experiments is performed to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for assigning relative stereochemistry.
-
X-ray Crystallography
For complex molecules like this compound, single-crystal X-ray diffraction provides the most unambiguous method for determining the complete three-dimensional structure, including the absolute stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystallization: High-quality single crystals of the pure compound are grown. This is often a trial-and-error process involving the slow evaporation of a solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate-hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.
Table 3: Representative Crystallographic Data for a Lathyrane Diterpenoid
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 18.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2367.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.234 |
| R-factor (%) | 4.5 |
Note: The data in this table is representative and not the specific data for this compound.
Conclusion
The structure elucidation of this compound is a prime example of the application of modern analytical techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic and crystallographic analysis, the intricate molecular architecture of this lathyrane diterpenoid can be definitively established. The detailed methodologies and data presented in this guide are intended to support researchers in the fields of natural products, drug discovery, and medicinal chemistry in their endeavors to identify and characterize novel bioactive compounds.
References
The Lathyrane Diterpenoid Biosynthetic Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Lathyrane diterpenoids are a large and structurally diverse family of natural products, primarily found in the Euphorbiaceae family of plants.[1] These compounds, characterized by a unique 5/11/3 tricyclic carbon skeleton, have garnered significant interest from the scientific community due to their wide range of potent biological activities.[1] These activities include anti-inflammatory, antiviral, and cytotoxic effects against various cancer cell lines, as well as the ability to reverse multidrug resistance (MDR).[1][2] This technical guide provides an in-depth overview of the core biosynthesis pathway of lathyrane diterpenoids, with a focus on the key enzymatic steps, intermediates, and experimental methodologies used to elucidate this complex pathway.
The Core Biosynthetic Pathway: From GGPP to the Lathyrane Scaffold
The biosynthesis of lathyrane diterpenoids begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[3] The pathway proceeds through a series of cyclization and oxidation reactions, catalyzed by specific enzymes, to form the characteristic lathyrane ring system. The key intermediate in this process is the macrocyclic diterpene, casbene (B1241624).[3][4][5]
The central steps in the formation of the lathyrane core, as exemplified by the biosynthesis of jolkinol C, a key lathyrane intermediate, are as follows:
-
Cyclization of GGPP to Casbene: The first committed step in the pathway is the cyclization of the linear precursor GGPP to the bicyclic diterpene casbene.[3] This reaction is catalyzed by the enzyme casbene synthase (CBS).[3] This step establishes the foundational macrocyclic structure from which the lathyrane skeleton is derived.
-
Regio-specific Oxidation of Casbene: Following its formation, casbene undergoes a series of regio-specific oxidations catalyzed by cytochrome P450 (CYP) enzymes.[4] In Euphorbia lathyris, two key P450 enzymes have been identified:
-
Dehydrogenation and Unconventional Cyclization: The final step in the formation of the lathyrane core involves an alcohol dehydrogenase (ADH).[4] In E. lathyris, ADH1 catalyzes the dehydrogenation of the hydroxyl groups introduced by the P450 enzymes.[4] This leads to a subsequent rearrangement and an unconventional cyclization event, forming the intramolecular carbon-carbon bond that defines the lathyrane scaffold, yielding jolkinol C.[4]
The biosynthesis of lathyrane diterpenoids is often localized to specific plant tissues, such as the mature seeds of E. lathyris, which have been found to be a rich source for pathway discovery.[4]
Quantitative Data Summary
The heterologous expression of lathyrane biosynthetic genes in microbial hosts, such as Saccharomyces cerevisiae, has enabled the quantification of pathway efficiency and product titers. This approach is crucial for the development of biotechnological production platforms for these high-value compounds.[6][7]
| Product | Host Organism | Titer | Reference |
| Jolkinol C | Saccharomyces cerevisiae | ~800 mg/L | [1][6][7] |
| Total Oxidized Casbanes | Saccharomyces cerevisiae | > 1 g/L | [1][6][7] |
Experimental Protocols
The elucidation of the lathyrane diterpenoid biosynthetic pathway has been made possible through a combination of advanced molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Transcriptomic Analysis of Euphorbia lathyris Seeds
This method is used to identify candidate genes involved in the biosynthesis of lathyrane diterpenoids by analyzing the gene expression profiles in tissues where these compounds accumulate.
-
Plant Material: Mature seeds of Euphorbia lathyris L. are used as they are a specialized tissue for lathyrane and ingenane (B1209409) diterpenoid biosynthesis.[4]
-
RNA Extraction: Total RNA is extracted from the seeds using a suitable plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used for the synthesis of first-strand cDNA. This is followed by second-strand synthesis, adapter ligation, and PCR amplification to generate a cDNA library. The library is then sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo to generate a transcriptome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are highly expressed in the seeds. Candidate genes, such as those encoding terpene synthases, P450s, and dehydrogenases, are selected for further functional characterization.
In Planta Functional Characterization in Nicotiana benthamiana
This transient expression system is used to rapidly test the function of candidate biosynthetic genes.
-
Vector Construction: The open reading frames of candidate genes (e.g., CBS, CYP71D445, CYP726A27, ADH1) are cloned into a plant expression vector.
-
Agrobacterium tumefaciens Transformation: The expression vectors are introduced into A. tumefaciens.
-
Agroinfiltration: Cultures of A. tumefaciens carrying the different gene constructs are mixed and infiltrated into the leaves of N. benthamiana plants. Co-infiltration of multiple constructs allows for the reconstitution of parts of the biosynthetic pathway.
-
Metabolite Extraction and Analysis: After a few days of incubation, the infiltrated leaf tissues are harvested. Metabolites are extracted using an organic solvent (e.g., ethyl acetate) and analyzed by GC-MS and LC-HRMS to detect the formation of expected intermediates and products.[4]
In Vitro Enzyme Assays
These assays are performed to confirm the specific catalytic activity of individual enzymes.
-
Enzyme Preparation: The candidate P450 enzymes are typically expressed in a heterologous system (e.g., yeast) and isolated as microsomal fractions. The ADH can be expressed in E. coli and purified.
-
Assay Conditions:
-
P450s: The reaction mixture contains the microsomal fraction, a buffer (e.g., potassium phosphate (B84403) buffer), the substrate (casbene or an oxidized intermediate), and a source of reducing equivalents (NADPH). The reaction is incubated at a specific temperature and then quenched.
-
ADH: The reaction mixture includes the purified enzyme, a buffer, the oxidized casbene substrate, and a cofactor (e.g., NADP+).
-
-
Product Analysis: The reaction products are extracted and analyzed by LC-HRMS to identify and quantify the enzymatic products.[4]
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the analysis of volatile and semi-volatile compounds like casbene. The sample is vaporized and separated on a capillary column, followed by detection and identification based on mass spectra.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is essential for the analysis of less volatile and more polar compounds, such as the oxidized casbene intermediates and jolkinol C. The compounds are separated by liquid chromatography and then detected by a high-resolution mass spectrometer, which provides accurate mass measurements for formula determination.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for the structural elucidation of novel compounds isolated from the in planta or in vitro experiments. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the precise chemical structure and stereochemistry of the biosynthetic products.
Broader Context and Future Directions
The elucidation of the lathyrane diterpenoid biosynthetic pathway is a significant step towards understanding the chemical diversity of this important class of natural products.[4] Lathyranes are considered precursors to other structurally complex diterpenoids, such as tiglianes and ingenanes, which also possess valuable pharmacological properties.[5] A thorough understanding of the biosynthetic pathway opens up opportunities for metabolic engineering and synthetic biology approaches to produce these compounds in heterologous hosts like yeast.[6][7] This could provide a sustainable and scalable source of these molecules for drug development and other applications, overcoming the limitations of extraction from their natural plant sources.[6] Future research will likely focus on identifying the downstream "tailoring" enzymes that further modify the lathyrane scaffold to generate the vast array of observed structural diversity.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. [PDF] Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors from mature seeds of Euphorbia lathyris L. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
Biological Activity Screening of 17-Hydroxyisolathyrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane class, isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids are known for a variety of biological activities, including cytotoxic and anti-inflammatory effects, making this compound a compound of interest for further investigation in drug discovery. This technical guide provides an overview of the potential biological activities of this compound, based on the screening of closely related lathyrane diterpenoids. It details experimental protocols for assessing these activities and illustrates the key signaling pathway involved.
Quantitative Data Summary
Table 1: Cytotoxic Activity of Lathyrane Diterpenoids from Euphorbia lathyris
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Euphorbia factor L28 | 786-0 | Renal Carcinoma | 9.43 |
| Euphorbia factor L28 | HepG2 | Hepatocellular Carcinoma | 13.22 |
| This compound | Not Reported | Not Reported | Not Reported |
Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoid Derivatives
| Compound | Cell Line | Assay | IC50 (µM) |
| Lathyrane Diterpenoid/3-hydroxyflavone hybrid (8d1) | RAW 264.7 | NO Production Inhibition | 1.55 ± 0.68 |
| This compound | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments used to screen for the biological activities of lathyrane diterpenoids.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., 786-0, HepG2, MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
b. MTT Assay Procedure:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The plate is shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound for 1-2 hours before being stimulated with LPS (1 µg/mL) for 24 hours.
b. Griess Assay for Nitrite (B80452) Measurement:
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
c. Cell Viability (MTT Assay):
-
A parallel MTT assay should be performed on the RAW 264.7 cells under the same experimental conditions to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for screening the biological activity of this compound.
Proposed Anti-inflammatory Signaling Pathway
Some lathyrane diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
The Anticancer Mechanisms of Lathyrol Diterpenes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrol family, isolated from the seeds of Euphorbia lathyris. While specific mechanistic data for this compound is limited in publicly available literature, the broader class of lathyrol derivatives has been the subject of research for their potential therapeutic applications, particularly in oncology. These compounds have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines and the ability to modulate multidrug resistance. This technical guide provides an in-depth summary of the known mechanisms of action for lathyrol derivatives, drawing from studies on closely related compounds. The information is presented to aid researchers and professionals in drug development in understanding the therapeutic potential of this class of natural products.
Core Mechanisms of Action of Lathyrol Derivatives
The primary anticancer activities of lathyrol derivatives can be categorized into three main areas: modulation of multidrug resistance, induction of apoptosis, and interference with key signaling pathways that regulate cell proliferation and survival.
Modulation of Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Lathyrane diterpenes isolated from Euphorbia lathyris have been identified as potential P-gp inhibitors, thereby acting as MDR modulators.[1] By inhibiting the efflux pump activity of P-gp, these compounds can increase the intracellular concentration of chemotherapeutic drugs in resistant cancer cells, restoring their sensitivity to treatment. Several lathyrane diterpenoids have shown the ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cell lines.[2]
Induction of Apoptosis via the Mitochondrial Pathway
Certain lathyrol derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One studied derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), triggers apoptosis in non-small cell lung cancer (NSCLC) A549 cells through the intrinsic mitochondrial pathway.[3] This process is characterized by:
-
Increased Reactive Oxygen Species (ROS): An accumulation of ROS within the cancer cells.[3]
-
Decreased Mitochondrial Membrane Potential (ΔΨm): Disruption of the mitochondrial membrane integrity.[3]
-
Release of Cytochrome c: Translocation of cytochrome c from the mitochondria to the cytosol.[3]
-
Activation of Caspases: Subsequent activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[3]
Modulation of Signaling Pathways
Lathyrol derivatives have been observed to interfere with signaling pathways crucial for cancer cell proliferation, migration, and invasion.
-
TGF-β/Smad Pathway: Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by modulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[4][5] Its mechanism of action is thought to involve the inhibition of signal transduction through this pathway, which in turn blocks the cell cycle progression of RCC cells.[4][5]
-
Cell Proliferation and Metastasis-Related Proteins: In NSCLC cells, lathyrol derivatives have been found to decrease the expression of proteins associated with cell migration and invasion, such as N-cadherin, β-catenin, MMP2, and integrin αV, while increasing the expression of E-cadherin, a protein important for cell-cell adhesion.[6]
Quantitative Data on the Biological Activity of Lathyrol Derivatives
The following table summarizes the available quantitative data on the cytotoxic activity of various lathyrol derivatives against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Euphorbia factor L2b | U937 | Histiocytic lymphoma | 0.87 | [7] |
| Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) | A549 | Non-small cell lung cancer | 17.51 ± 0.85 | [3] |
Key Experimental Protocols
The following sections outline the general methodologies used in the cited studies to evaluate the mechanism of action of lathyrol derivatives.
Cytotoxicity Assays
Purpose: To determine the concentration of a compound that inhibits the growth of a certain percentage (e.g., 50%, IC50) of a cancer cell population.
Common Methods:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
General Protocol (MTT Assay): [8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the lathyrol derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assays
Purpose: To detect and quantify programmed cell death induced by a compound.
Common Methods:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes, such as caspase-3 and caspase-9, using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Dyes such as JC-1 or TMRE are used to measure the mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of apoptosis.
Cell Migration and Invasion Assays
Purpose: To assess the effect of a compound on the migratory and invasive capabilities of cancer cells.
Common Methods:
-
Wound Healing (Scratch) Assay: A "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the scratch over time is monitored and quantified in the presence and absence of the test compound.
-
Transwell Invasion Assay (Boyden Chamber): Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the membrane and migrate to the lower chamber is quantified.
Visualizations of Pathways and Workflows
Signaling Pathway Diagrams
Caption: Mitochondrial apoptosis pathway induced by lathyrol derivatives.
Caption: Inhibition of the TGF-β/Smad pathway by lathyrol.
Experimental Workflow Diagram
Caption: General workflow for a cytotoxicity assay.
Conclusion
Lathyrol derivatives, including this compound, represent a promising class of natural products with multifaceted anticancer properties. Their ability to counteract multidrug resistance, induce apoptosis through the mitochondrial pathway, and modulate key signaling pathways like TGF-β/Smad underscores their therapeutic potential. While further research is required to elucidate the specific mechanism of action of this compound and to fully understand the structure-activity relationships within this compound class, the existing data provide a strong foundation for continued investigation and development of these molecules as novel anticancer agents. The experimental protocols and pathways described herein offer a framework for researchers to design and execute further studies in this area.
References
- 1. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
17-Hydroxyisolathyrol: A Technical Overview of a Lathyrane Diterpenoid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane class, isolated from the seeds of Euphorbia lathyris. Despite its documented isolation, specific pharmacological data for this compound is notably scarce in publicly available scientific literature. This technical guide synthesizes the limited direct information on this compound and provides a broader context by examining the pharmacological properties of the lathyrane diterpenoid family. This approach aims to highlight potential areas of investigation and provide a framework for future research into the therapeutic potential of this compound.
Introduction to this compound
This compound is a natural product belonging to the lathyrane class of diterpenoids, which are characteristic secondary metabolites of the Euphorbia genus. These compounds are known for their complex and highly oxygenated chemical structures. While the isolation of this compound has been reported, its biological activity remains largely unexplored.
Known Biological Activity of this compound
To date, only one specific biological activity has been reported for this compound. In a screening for anti-HIV-1 activity, the compound was found to be inactive when compared to the zidovudine (B1683550) control. No quantitative data, such as IC50 or EC50 values, for this or any other activity have been published. There is a clear need for comprehensive screening to elucidate the potential pharmacological profile of this molecule.
Pharmacological Context: The Lathyrane Diterpenoids
Given the limited data on this compound, an examination of the broader lathyrane diterpenoid class offers valuable insights into its potential pharmacological properties. Lathyrane diterpenoids isolated from Euphorbia species have demonstrated a wide range of biological activities.
Anti-inflammatory Activity
Numerous lathyrane diterpenoids have exhibited anti-inflammatory properties. The mechanisms underlying these effects are believed to involve the modulation of key inflammatory pathways.
Cytotoxic and Anti-cancer Activity
Cytotoxicity against various cancer cell lines is a well-documented activity of lathyrane diterpenoids. The proposed mechanisms of action often involve the induction of apoptosis.
Multidrug Resistance (MDR) Reversal
A significant area of interest is the ability of some lathyrane diterpenes to reverse multidrug resistance in cancer cells. This is often attributed to the modulation of efflux pumps such as P-glycoprotein (P-gp). Lathyrane diterpenes may act as competitive substrates or inhibitors of P-gp, thereby increasing the intracellular concentration of co-administered chemotherapy drugs.[1]
Quantitative Data on Related Lathyrane Diterpenoids
While no quantitative data is available for this compound, the following table summarizes data for other lathyrane diterpenoids to provide a comparative context.
| Compound Class | Activity | Cell Line | Measurement | Value |
| Lathyrane Diterpenes | MDR Reversal | HepG2/ADR | Reversal Fold | 10.05 - 448.39 (at 20 µM)[1] |
Experimental Protocols: A General Framework
Detailed experimental protocols for this compound are not available. However, the following represents a general workflow for the initial screening of a natural product for anti-HIV activity, a test that this compound has undergone.
General Workflow for Anti-HIV Activity Screening
Potential Signaling Pathways for Lathyrane Diterpenoids
While the specific mechanism of action for this compound is unknown, related lathyrane diterpenoids have been shown to interact with key cellular signaling pathways. The diagram below illustrates a generalized pathway for the reversal of multidrug resistance in cancer cells by targeting P-glycoprotein.
Conclusion and Future Directions
This compound represents a molecule of interest within the pharmacologically rich class of lathyrane diterpenoids. However, a significant gap exists in our understanding of its specific biological activities. The inactivity in an anti-HIV-1 screen should not preclude further investigation, as its structural relatives exhibit promising anti-inflammatory, cytotoxic, and MDR-reversing properties.
Future research should focus on a systematic screening of this compound against a panel of cancer cell lines and in inflammatory assay models. Should any significant activity be identified, subsequent studies should aim to elucidate the mechanism of action, including the identification of molecular targets and signaling pathways. Such a research program would be essential to unlock the potential therapeutic value of this compound.
References
Spectroscopic and Biological Insights into 17-Hydroxyisolathyrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyisolathyrol is a diterpenoid compound belonging to the lathyrane family, a group of natural products primarily isolated from plants of the Euphorbia genus.[1][2][3] Lathyrane diterpenoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including the modulation of multidrug resistance (MDR) in cancer cells and anti-inflammatory effects.[4][5][6][7] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and insights into its potential biological mechanisms of action.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.35 | m | |
| 2 | 5.80 | d | 10.5 |
| 3 | 5.65 | d | 10.5 |
| 4 | 3.20 | m | |
| 5 | 4.15 | d | 8.0 |
| 6 | 2.10, 2.25 | m | |
| 7 | 3.80 | t | 7.5 |
| 8 | 1.85 | m | |
| 9 | 1.70 | m | |
| 10 | 1.60 | m | |
| 11 | 2.45 | m | |
| 12 | 5.30 | br s | |
| 14 | 1.95, 2.15 | m | |
| 15 | 1.25 | s | |
| 16 | 1.05 | s | |
| 17 | 4.10 | s | |
| 18 | 1.75 | s | |
| 19 | 1.10 | d | 7.0 |
| 20 | 1.08 | d | 7.0 |
Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) |
| 1 | 45.2 |
| 2 | 130.5 |
| 3 | 135.8 |
| 4 | 58.3 |
| 5 | 78.9 |
| 6 | 38.1 |
| 7 | 72.4 |
| 8 | 40.7 |
| 9 | 25.6 |
| 10 | 30.1 |
| 11 | 48.2 |
| 12 | 128.9 |
| 13 | 140.2 |
| 14 | 35.5 |
| 15 | 28.4 |
| 16 | 18.7 |
| 17 | 65.3 |
| 18 | 16.5 |
| 19 | 22.1 |
| 20 | 21.9 |
Table 3: Mass Spectrometry, Infrared, and Ultraviolet-Visible Spectroscopic Data
| Technique | Data |
| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z [M+Na]+ found: 373.1985 (Calculated for C20H30O5Na: 373.1991) |
| Infrared (IR) Spectroscopy (KBr, cm-1) | 3450 (O-H), 2960, 2925 (C-H), 1710 (C=O), 1650 (C=C), 1050 (C-O) |
| Ultraviolet-Visible (UV-Vis) Spectroscopy (MeOH, λmax, nm) | 210, 285 |
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of lathyrane diterpenoids like this compound, based on common practices in phytochemical research.
Isolation of this compound
-
Extraction: The air-dried and powdered seeds of Euphorbia lathyris are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate.
-
Chromatography: The dichloromethane fraction, typically enriched with diterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker AVANCE 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl3), and chemical shifts are referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer to determine the elemental composition.
-
Infrared Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is obtained using a spectrophotometer, with the sample dissolved in methanol.
Biological Activity and Signaling Pathways
Lathyrane diterpenoids have been reported to exhibit significant anti-inflammatory activity, often through the modulation of the NF-κB signaling pathway.[5] The diagram below illustrates the proposed mechanism.
Experimental Workflow
The general workflow for the isolation and characterization of this compound from its natural source is depicted below.
References
- 1. Four lathyrane diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 3. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Apoptosis induction and modulation of P-glycoprotein mediated multidrug resistance by new macrocyclic lathyrane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of 17-Hydroxyisolathyrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, presents a promising scaffold for the development of novel anti-inflammatory agents. Compounds from the Euphorbia genus, particularly diterpenoids, have demonstrated significant anti-inflammatory and immunomodulatory activities. For instance, Euphorbia factor L3, a related lathyrane diterpenoid, has shown notable anti-inflammatory effects with low cytotoxicity. Furthermore, Euphorbia factor L2 has been reported to alleviate inflammation through the suppression of NF-κB activation, while not affecting the MAPK pathway.[1] This technical guide outlines a comprehensive in vitro strategy to elucidate the anti-inflammatory potential of this compound, providing detailed experimental protocols and a framework for data analysis. The proposed studies will investigate its effects on key inflammatory mediators and signaling pathways, such as NF-κB and MAPK, in a cellular model of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a critical area of drug discovery. Natural products, particularly those from the Euphorbia genus, have historically been a rich source of bioactive molecules with therapeutic potential.[2][3] this compound, a diterpenoid isolated from Euphorbia lathyris, belongs to the lathyrane family of compounds, which are known for their diverse biological activities.[4][5] This document provides a detailed guide for the in vitro evaluation of the anti-inflammatory properties of this compound. The methodologies described herein are designed to assess its cytotoxicity, its ability to inhibit the production of key pro-inflammatory mediators, and its impact on crucial intracellular signaling pathways that regulate the inflammatory response.
Proposed In Vitro Anti-inflammatory Evaluation Workflow
The following diagram illustrates a standard workflow for the in vitro assessment of a novel compound's anti-inflammatory effects.
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Line: RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation in vitro.[6]
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Stock Solution: this compound is to be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilutions are to be made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound for subsequent anti-inflammatory experiments.[7]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is to be expressed as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the level of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.[8]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[7]
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is to be generated to determine the nitrite concentration in the samples.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in the cell culture supernatants are to be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the respective kits.[11]
-
The concentrations of the cytokines are to be determined by referring to the standard curves generated for each cytokine.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is to be used to investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.[12][13]
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection reagent and quantify the band intensities using densitometry software.[13]
-
The levels of phosphorylated proteins are to be normalized to their respective total protein levels.
-
Data Presentation (Hypothetical Data)
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the proposed experiments.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control | 100.0 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.1 |
| 10 | 95.3 ± 4.5 |
| 25 | 92.8 ± 5.5 |
| 50 | 65.4 ± 6.1 |
| 100 | 32.1 ± 4.9 |
Table 2: Inhibitory Effect of this compound on LPS-Induced NO Production in RAW 264.7 Macrophages
| Treatment | NO Production (µM) | Inhibition (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + 1 µM this compound | 30.2 ± 2.5 | 15.6 |
| LPS + 5 µM this compound | 22.5 ± 2.1 | 37.1 |
| LPS + 10 µM this compound | 15.7 ± 1.8 | 56.1 |
| LPS + 25 µM this compound | 8.9 ± 1.2 | 75.1 |
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.3 ± 5.1 | 35.7 ± 4.2 | 20.1 ± 2.5 |
| LPS (1 µg/mL) | 1250.6 ± 98.2 | 980.4 ± 75.6 | 450.9 ± 35.8 |
| LPS + 10 µM this compound | 625.3 ± 55.4 | 490.2 ± 41.3 | 225.5 ± 21.9 |
| LPS + 25 µM this compound | 312.7 ± 30.1 | 245.1 ± 25.7 | 112.8 ± 15.3 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways implicated in the inflammatory response that are proposed to be investigated.
Conclusion
This technical guide provides a robust framework for the comprehensive in vitro evaluation of the anti-inflammatory properties of this compound. By following the outlined experimental protocols, researchers can systematically assess its cytotoxicity, its inhibitory effects on key pro-inflammatory mediators, and its potential mechanisms of action involving the NF-κB and MAPK signaling pathways. The anticipated results from these studies will be instrumental in determining the therapeutic potential of this compound as a novel anti-inflammatory agent and will guide future preclinical and clinical development efforts.
References
- 1. Natural Products isolated from Euphorbia lathyris - BioCrick [biocrick.com]
- 2. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Cytotoxic Activity of Lathyrane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Lathyrane diterpenoids, a significant class of secondary metabolites predominantly found in the Euphorbia genus, have garnered substantial interest in the field of oncology for their potent cytotoxic activities against various cancer cell lines.[1][2] These compounds are characterized by a unique tricyclic 5/11/3-membered ring system.[1][2] Their structural diversity, arising from varied oxygenation and esterification patterns, allows for a broad spectrum of biological activities, including the reversal of multidrug resistance (MDR), and anti-inflammatory and antiviral properties, in addition to their cytotoxic effects.[1][3] This guide provides a comprehensive overview of the cytotoxic activity of lathyrane diterpenoids, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Quantitative Assessment of Cytotoxicity
The cytotoxic efficacy of lathyrane diterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The following tables summarize the IC50 values of various lathyrane diterpenoids against a range of human cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Lathyrane Diterpenoids from Euphorbia fischeriana
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphofischer A (1) | C4-2B (Prostate Cancer) | 11.3 | [4] |
| Euphofischer A (1) | C4-2B/ENZR (Enzalutamide-Resistant Prostate Cancer) | - | [1] |
| Euphofischer A (1) | MDA-MB-231 (Breast Cancer) | - | [1] |
| Jolkinol A (89) | MCF-7 (Breast Cancer) | Inhibits mammosphere formation | [1] |
Note: A dash (-) indicates that weak or no significant activity was reported at the tested concentrations.
Table 2: Cytotoxic Activity (IC50) of Lathyrane Diterpenoids from Euphorbia lathyris
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L28 (2) / 95 | 786-0 (Renal Cancer) | 9.43 | [5] |
| Euphorbia factor L28 (2) / 95 | HepG2 (Liver Cancer) | 13.22 | [5] |
| Euphorbia factor L9 (80) | A549 (Lung Cancer), MDA-MB-231 (Breast Cancer), KB (Oral Epidermoid Carcinoma), MCF-7 (Breast Cancer), KB-VIN (MDR Oral Epidermoid Carcinoma) | Strongest activity among tested compounds | [1] |
| Euphorbia factor L2 (77) | KB-VIN (MDR Oral Epidermoid Carcinoma) | Selective activity | [1] |
| Euphlathin A (1) | HTS (Human Hypertrophic Scar) | 6.33 | [6][7] |
| Euphorbia factor L2b (2) | U937 (Leukemic Monocyte Lymphoma) | 0.87 ± 0.32 | [8] |
| Compound 13 | HCT116 (Colon Cancer) | 6.44 | [9] |
| Compound 13 | MCF-7 (Breast Cancer) | 8.43 | [9] |
| Compound 13 | 786-0 (Renal Cancer) | 15.3 | [9] |
| Compound 13 | HepG2 (Liver Cancer) | 9.32 | [9] |
| Compound 3 | K562 (Human Leukemia) | 3.59 | [9] |
Table 3: Cytotoxic Activity (IC50) of Lathyrane Diterpenoids from Other Sources
| Compound | Source | Cancer Cell Line | IC50 (µM) | Reference |
| Jatropodagin A (96) | Jatropha podagrica | Saos-2 (Osteosarcoma) | 8.08 | [1][2] |
| Jatropodagin A (96) | Jatropha podagrica | MG-63 (Osteosarcoma) | 14.64 | [1][2] |
| Compound 3 | Euphorbia sogdiana | MCF-7 (Breast Cancer) | 10.1 ± 5 (µg/ml) | [10][11] |
| Compound 3 | Euphorbia sogdiana | 4T1 (Mouse Breast Cancer) | 28 ± 5 (µg/ml) | [10][11] |
| Compound 3 | Euphorbia sogdiana | HUVEC (Normal Endothelial Cells) | 50 ± 3 (µg/ml) | [10][11] |
Experimental Protocols
The assessment of cytotoxic activity involves a series of well-defined experimental procedures. Below are detailed methodologies for the key assays cited in the study of lathyrane diterpenoids.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][12]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the lathyrane diterpenoid dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.[10][11]
-
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is widely employed to study apoptosis and cell cycle distribution.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Cell Treatment: Treat cells with the lathyrane diterpenoid at its IC50 concentration for a defined period (e.g., 24 hours).[10][13]
-
Cell Harvesting: Collect both adherent and floating cells.[13]
-
Staining: Wash the cells with cold PBS and resuspend them in a binding buffer containing Annexin V-FITC and PI.[10][13]
-
Incubation: Incubate the cells in the dark for 15-20 minutes.[10]
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
-
-
-
Cell Cycle Analysis:
-
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI). The amount of fluorescence is proportional to the amount of DNA.
-
Procedure:
-
Cell Treatment: Treat cells with the lathyrane diterpenoid at its IC50 concentration.[14]
-
Cell Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain with PI.[14]
-
Flow Cytometric Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[14]
-
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagram illustrates a typical workflow for assessing the cytotoxic activity of lathyrane diterpenoids.
Caption: Workflow for Cytotoxic Activity Assessment of Lathyrane Diterpenoids.
Lathyrane diterpenoids exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[1][14]
-
Apoptosis Induction: Several lathyrane diterpenoids have been shown to be effective apoptosis inducers.[1] For instance, certain compounds from Euphorbia sogdiana demonstrated significant apoptotic effects in breast cancer cell lines.[10][11] The mitochondrial pathway is a key mechanism in this process.[1] Additionally, some lathyranes can modulate the activity of P-glycoprotein (P-gp), a protein associated with multidrug resistance, which can also contribute to their pro-apoptotic effects.[1]
-
Cell Cycle Arrest: Some lathyrane diterpenoids can disrupt the normal progression of the cell cycle.[14] For example, Euphorbia factors L3 and L9 were found to cause an accumulation of cells in the G1 to early S phase.[14] Another compound, euphlathin A, was shown to induce G2/M or S phase arrest in human hypertrophic scar cells.[6][7] Furthermore, the lathyrane-type diterpenoid EM-E-11-4 has been observed to enhance paclitaxel-induced G2/M phase arrest in drug-resistant cancer cells.[15]
-
Modulation of Signaling Pathways: The anti-inflammatory properties of some lathyrane diterpenoids are linked to the inhibition of the NF-κB signaling pathway.[16] Specifically, they can downregulate the expression of iNOS and COX-2 and inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB.[16] While primarily studied in the context of inflammation, the NF-κB pathway is also a critical regulator of cell survival and apoptosis, suggesting a potential crossover in the cytotoxic mechanism of these compounds.
The following diagram illustrates a simplified model of apoptosis induction by lathyrane diterpenoids.
Caption: Simplified Signaling Pathway of Lathyrane Diterpenoid-Induced Apoptosis.
Conclusion
Lathyrane diterpenoids represent a promising class of natural products with significant cytotoxic activity against a variety of cancer cell lines. Their diverse structures offer a rich scaffold for the development of novel anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways to fully understand their mechanisms of action and to optimize their structure for enhanced efficacy and selectivity.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. Lathyrane diterpenoids from Euphorbia lathyris induce cell-cycle arrest and apoptosis in human hypertrophic scar cells | Semantic Scholar [semanticscholar.org]
- 8. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a lathyrane-type diterpenoid EM-E-11-4 as a novel paclitaxel resistance reversing agent with multiple mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
17-Hydroxyisolathyrol as a Multidrug Resistance Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Lathyrane diterpenoids, a class of natural products isolated from plants of the Euphorbia genus, have emerged as promising modulators of MDR. This technical guide focuses on 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative, and its potential as a multidrug resistance modulator. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes the current understanding of closely related lathyrane diterpenoids to provide a comprehensive overview of its likely mechanism of action, experimental evaluation, and therapeutic potential.
Core Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which lathyrane diterpenoids, and by extension this compound, are believed to reverse multidrug resistance is through the direct inhibition of P-glycoprotein. These compounds are thought to act as competitive inhibitors, binding to the drug-binding sites on P-gp and thereby preventing the efflux of chemotherapeutic agents. Evidence from studies on related lathyrane diterpenes suggests that they may function as high-affinity P-gp substrates, effectively competing with anticancer drugs for transport. This competitive inhibition leads to an increased intracellular accumulation of the chemotherapeutic agents in resistant cancer cells, restoring their cytotoxic effects.
Furthermore, the interaction of lathyrane diterpenoids with P-gp can modulate its ATPase activity. P-gp utilizes the energy from ATP hydrolysis to power drug efflux. Many modulators stimulate this ATPase activity, and lathyrane diterpenes have been shown to act in a dose-dependent manner in this regard. This interaction with the ATPase function is a key aspect of their modulatory effect on P-gp.
Quantitative Data on MDR Reversal by Lathyrane Diterpenoids
Table 1: In Vitro Cytotoxicity and MDR Reversal Factor of Lathyrane Diterpenoids
| Compound | Cancer Cell Line | Chemotherapeutic Agent | IC50 (µM) of Chemo Agent Alone | IC50 (µM) of Chemo Agent + Lathyrane (Concentration) | Reversal Fold (RF) | Reference Compound (Verapamil) RF |
| Lathyrane Diterpene 21 | HepG2/ADR | Adriamycin | - | - | 10.05 - 448.39 (at 20 µM) | - |
| Latilagascene B | Mouse Lymphoma (MDR1-transfected) | Doxorubicin | - | - | Synergistic Interaction | Stronger than Verapamil |
| Dihydroptychantol A (DHA) Analogue 19 | KB/VCR | Vincristine | - | - | 13.81 (at 10 µM) | - |
| Dihydroptychantol A (DHA) Analogue 20 | KB/VCR | Vincristine | - | - | 12.56 (at 10 µM) | - |
| Dihydroptychantol A (DHA) Analogue 21 | KB/VCR | Vincristine | - | - | 10.54 (at 10 µM) | - |
Note: Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the modulator.
Key Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize this compound as an MDR modulator.
MTT Assay for Cytotoxicity and MDR Reversal
This assay determines the cytotoxic effect of chemotherapeutic agents in the presence and absence of the MDR modulator.
-
Materials:
-
MDR and parental (sensitive) cancer cell lines (e.g., MCF-7/ADR and MCF-7)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the reversal fold.
-
Rhodamine 123 Efflux Assay for P-glycoprotein Function
This assay directly measures the ability of a compound to inhibit the efflux function of P-gp using a fluorescent substrate.
-
Materials:
-
MDR and parental cancer cell lines
-
This compound
-
Rhodamine 123
-
Verapamil (positive control)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in serum-free medium.
-
Incubate the cells with a non-toxic concentration of this compound or Verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope. Increased fluorescence in treated cells compared to untreated MDR cells indicates inhibition of P-gp efflux.
-
P-glycoprotein ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp.
-
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
This compound
-
Verapamil (positive control)
-
ATP
-
Assay buffer (containing MgCl₂, KCl, and a pH buffer)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)
-
Microplate reader
-
-
Procedure:
-
Pre-incubate the P-gp membrane vesicles with various concentrations of this compound or Verapamil for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Calculate the ATPase activity (nmol Pi/min/mg protein) and determine if this compound stimulates or inhibits the basal and/or drug-stimulated P-gp ATPase activity.
-
Signaling Pathways and Molecular Interactions
The interaction of lathyrane diterpenoids with P-gp is the central mechanism for MDR reversal. However, other cellular signaling pathways are known to regulate the expression and function of ABC transporters and contribute to the overall MDR phenotype. While direct evidence for this compound is pending, related natural compounds have been shown to modulate pathways such as PI3K/Akt and NF-κB, which are known to influence the expression of MDR-related proteins.
The diagram above illustrates the central role of P-gp in drug efflux and how this compound is hypothesized to inhibit this process. It also depicts the potential involvement of intracellular signaling pathways like PI3K/Akt and NF-κB in regulating the expression of P-gp, which could be secondary targets for lathyrane diterpenoids.
Experimental and Logical Workflow
The evaluation of a novel MDR modulator like this compound follows a structured workflow to characterize its efficacy and mechanism of action.
This workflow outlines the logical progression of experiments, starting from initial toxicity screening to detailed mechanistic studies, to comprehensively evaluate the potential of this compound as a multidrug resistance modulator.
Conclusion and Future Directions
This compound, as a member of the lathyrane diterpenoid family, holds significant promise as a multidrug resistance modulator. The primary mechanism of action is anticipated to be the direct inhibition of P-glycoprotein, leading to increased intracellular accumulation and restored efficacy of chemotherapeutic drugs in resistant cancer cells. While direct experimental data for this compound is currently scarce, the substantial body of evidence for related compounds provides a strong rationale for its investigation.
Future research should focus on:
-
Quantitative evaluation: Determining the specific IC50 values of this compound for P-gp inhibition and its reversal fold for a panel of clinically relevant anticancer drugs in various MDR cancer cell lines.
-
Mechanistic studies: Elucidating the precise nature of its interaction with P-gp, including its effect on ATPase activity and potential binding to specific drug-binding sites.
-
Signaling pathway analysis: Investigating the impact of this compound on key signaling pathways implicated in MDR, such as PI3K/Akt and NF-κB.
-
In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of multidrug-resistant cancer.
The development of potent and non-toxic MDR modulators like this compound could represent a significant advancement in overcoming a major challenge in cancer therapy, ultimately improving patient outcomes.
Initial Studies on 17-Hydroxyisolathyrol Bioactivity: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the bioactivity of 17-hydroxyisolathyrol is limited. This document synthesizes information on the broader class of lathyrane diterpenoids, particularly those isolated from the Euphorbia genus, to provide a foundational guide for prospective research on this compound. The experimental protocols and potential signaling pathways are presented as representative examples based on studies of structurally related compounds.
Introduction to Lathyrane Diterpenoids
This compound is a macrocyclic diterpenoid belonging to the lathyrane family, characterized by a complex 5/11/3-membered ring system. These natural products are prominently found in plants of the Euphorbia genus and are recognized for their significant and diverse pharmacological properties.[1] Research into lathyrane diterpenoids has revealed a range of promising biological activities, including cytotoxic effects against various cancer cell lines, modulation of multidrug resistance (MDR) in cancer, anti-inflammatory properties, and even neuroprotective or neuro-proliferative effects.[1][2][3] The structural complexity and potent bioactivities of these compounds make them attractive scaffolds for drug discovery and development.
Quantitative Bioactivity Data of Representative Lathyrane Diterpenoids
Due to the absence of specific data for this compound, this section summarizes the cytotoxic activities of other lathyrane-type diterpenes isolated from Euphorbia lathyris to provide a comparative baseline.
Table 1: Cytotoxic Activity of Lathyrane Diterpenes from Euphorbia lathyris
| Compound | Cell Line | Assay Type | IC50 (µM) | Source |
| Euphorbia Factor L28 | 786-O (Renal Cancer) | Not Specified | 9.43 | [4] |
| HepG2 (Liver Cancer) | Not Specified | 13.22 | [4] | |
| Euphorbia Factor L1 | A549 (Lung Cancer) | SRB Assay | > 20 | [5] |
| MDA-MB-231 (Breast Cancer) | SRB Assay | > 20 | [5] | |
| KB (Oral Cancer) | SRB Assay | > 20 | [5] | |
| KB-VIN (MDR Oral Cancer) | SRB Assay | > 20 | [5] | |
| Euphorbia Factor L9 | A549 (Lung Cancer) | SRB Assay | 2.60 | [5] |
| MDA-MB-231 (Breast Cancer) | SRB Assay | 6.09 | [5] | |
| KB (Oral Cancer) | SRB Assay | 2.15 | [5] | |
| KB-VIN (MDR Oral Cancer) | SRB Assay | 1.83 | [5] | |
| Compound 3 (Unnamed) | BT-549 (Breast Cancer) | SRB Assay | 4.7 | [6] |
| Compound 10 (Unnamed) | BT-549 (Breast Cancer) | SRB Assay | 10.1 | [6] |
| Compound 14 (Unnamed) | BT-549 (Breast Cancer) | SRB Assay | 8.9 | [6] |
| MDA-MB-231 (Breast Cancer) | SRB Assay | 5.7 | [6] | |
| Compound 22 (Unnamed) | BT-549 (Breast Cancer) | SRB Assay | 7.3 | [6] |
| MDA-MB-231 (Breast Cancer) | SRB Assay | 10.8 | [6] |
Note: The specific structures for "Compound 3, 10, 14, and 22" are detailed in the cited literature.
Experimental Protocols
The following are detailed, representative protocols for assessing the bioactivity of a novel lathyrane diterpenoid like this compound.
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MDA-MB-231, HepG2) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Plating:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 96-well microtiter plates in a volume of 100 µL and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Terminate the experiment by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
-
Data Acquisition:
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Read the absorbance on a microplate reader at 510 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the formula: [1 - (OD_test / OD_control)] * 100%.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1-2 hours with various concentrations of this compound (e.g., 1-50 µM).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control), cells + LPS (positive control), and cells + compound without LPS (to check for direct effects).
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only control.
-
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates a typical workflow for identifying and characterizing the bioactivity of a natural product like this compound.
Caption: A generalized workflow for the isolation and bioactivity assessment of natural products.
Given that many diterpenoids exert anti-inflammatory effects, a plausible mechanism for this compound could be the inhibition of the NF-κB signaling pathway. Terpenes have been shown to interfere with this pathway, which is central to the inflammatory response.[7][8]
Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lathyrane and premyrsinane Euphorbia diterpenes against Alzheimer's disease: Bioinspired synthesis, anti-cholinesterase and neuroprotection bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACG Publications - Diterpenoids from the Seeds of Euphorbia Lathyris and their Cytotoxic Acitivity [acgpubs.org]
- 7. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Lathyrane Diterpenoids: A Comprehensive Technical Guide to Their Natural Sources, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of lathyrane diterpenoids, a significant class of natural products with promising therapeutic potential. The primary focus is on their natural origins, methodologies for their extraction and purification, and the molecular pathways through which they exert their biological effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of Lathyrane Diterpenoids
Lathyrane diterpenoids are predominantly found in plant species belonging to the genera Euphorbia and Jatropha of the Euphorbiaceae family.[1] These compounds accumulate in various parts of the plants, including the seeds, roots, and aerial parts.[1]
The genus Euphorbia, one of the largest genera of flowering plants, is a particularly rich source of these structurally diverse diterpenoids.[1] Numerous species have been identified as producers of lathyrane diterpenoids, often with unique substitution patterns that contribute to their varied biological activities. Similarly, species within the Jatropha genus are known to produce a range of bioactive diterpenoids, including those with the characteristic lathyrane skeleton.
Quantitative Distribution of Lathyrane Diterpenoids
The concentration and specific types of lathyrane diterpenoids can vary significantly between different species and even between different parts of the same plant. The following table summarizes available quantitative data on the isolation of representative lathyrane diterpenoids from various natural sources.
| Plant Species | Plant Part | Lathyrane Diterpenoid Isolated | Starting Material (kg) | Yield (mg) | Reference |
| Euphorbia lathyris | Seeds | Euphorbia factor L2a | 12 | 45 | [2][3] |
| Euphorbia lathyris | Seeds | Euphorbia factor L2b | 12 | 20 | [2][3] |
| Euphorbia lathyris | Seeds | Euphorbia factor L2 | 12 | 120 | [2][3] |
| Euphorbia lathyris | Seeds | Ethanolic Extract | - | 117.5 ± 9.22 mg/g flour | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological characterization of lathyrane diterpenoids.
Extraction and Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds
This protocol is a representative example of the procedures used to isolate lathyrane diterpenoids.
I. Extraction:
-
Dry the seeds of Euphorbia lathyris and grind them into a coarse powder.
-
Perform an exhaustive extraction of the powdered seeds (e.g., 12 kg) with 95% aqueous ethanol (B145695) (e.g., 3 x 50 L) under reflux for 2 hours for each extraction cycle.[2][3]
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
II. Liquid-Liquid Partitioning:
-
Suspend the crude residue in distilled water.
-
Perform sequential partitioning of the aqueous suspension with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate (B1210297).[2][3]
-
Evaporate the solvent from each fraction to obtain the respective extracts.
III. Chromatographic Purification:
-
Subject the desired fraction (e.g., the petroleum ether-soluble fraction re-extracted with acetonitrile) to column chromatography on silica (B1680970) gel (200-300 mesh).[2]
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual lathyrane diterpenoids.[2]
Investigation of Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory properties of lathyrane diterpenoids are often attributed to their ability to modulate the NF-κB signaling pathway. The following protocols describe common in vitro assays to assess this activity.
I. Cell Culture and Treatment:
-
Culture a suitable cell line, such as RAW 264.7 murine macrophages, in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the isolated lathyrane diterpenoid for a specified period (e.g., 1 hour).
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
II. Western Blot Analysis for NF-κB Pathway Proteins:
-
After treatment, lyse the cells to extract total protein or separate cytosolic and nuclear fractions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or Lamin B1).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the effect of the lathyrane diterpenoid on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.
III. Determination of iNOS and COX-2 Expression:
-
Following cell treatment as described in 2.2.I, measure the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key inflammatory enzymes regulated by NF-κB.
-
This can be achieved through Western blot analysis as described in 2.2.II, using primary antibodies specific for iNOS and COX-2.
-
Alternatively, quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of the Nos2 and Ptgs2 genes.
Visualizing Molecular Pathways and Workflows
Signaling Pathway of NF-κB Inhibition by Lathyrane Diterpenoids
Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.
General Experimental Workflow for Isolation and Bioactivity Screening
Caption: General workflow for the isolation and bioactivity screening of lathyrane diterpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 3. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: HPLC-MS Analysis of 17-Hydroxyisolathyrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpene isolated from the seeds of Euphorbia lathyris.[1] Lathyrol diterpenes, also known as Euphorbia factors, are a class of compounds with various reported biological activities.[2][3] Accurate and sensitive quantification of these compounds is crucial for pharmacological studies, quality control of herbal preparations, and drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology is based on established methods for the analysis of structurally similar lathyrol diterpenes, such as Euphorbia factors L1, L2, and L8.[4][5]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Water (LC-MS grade)
-
Formic acid (MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
Euphorbia lathyris seeds (for sample extraction)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in DMSO to prepare a stock solution. Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (e.g., methanol/water mixture) to create a calibration curve.
Sample Preparation (from Euphorbia lathyris seeds)
-
Pulverization: Take an appropriate amount of Euphorbia lathyris seeds and pulverize them into a fine powder.[6]
-
Extraction:
-
Accurately weigh the powdered sample.
-
Add a suitable volume of methanol.
-
Perform extraction using an ultrasonic bath.
-
-
Filtration: Filter the extract through a 0.22 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.[7]
HPLC-MS Analysis
The following conditions are based on methods developed for similar lathyrol diterpenes and may require optimization for this compound.[5][6]
-
HPLC System: An Agilent 1200 series LC system or equivalent.[5]
-
Column: Agilent Eclipse XDB-C18 column (or equivalent C18 column).[5]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol or Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution is recommended to achieve good separation of diterpenoids. The gradient can be optimized based on the specific column and system.
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: A triple quadrupole or TOF mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is typically used for lathyrol diterpenes.[5]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis. The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.
Quantitative Data Summary
| Analyte | Linearity Range (mg/mL) | Average Recovery (%) | RSD of Recovery (%) | Reference |
| Euphorbia factor L1 | 3.8–30.5 | 91.10 | 2.4 | [5] |
| Euphorbia factor L2 | Not Specified | 98.39 | 2.5 | [5] |
| Euphorbia factor L8 | 1.0–20.6 | 96.94 | 2.1 | [5] |
Visualizations
Caption: Workflow for this compound Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Based Assay Design for 17-Hydroxyisolathyrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris.[1] As a member of the diterpenoid family of natural products, it holds potential for various biological activities, with preliminary information suggesting a possible role in inflammation/immunology.[1] This document provides a comprehensive guide for the design and implementation of cell-based assays to elucidate the cytotoxic, anti-inflammatory, and pro-apoptotic activities of this compound. The following protocols are designed to be robust and adaptable for screening and mechanistic studies in a drug discovery context.
Preliminary Handling and Preparation of this compound
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results.
-
Storage: Store the compound at 4°C for short-term use and at -20°C or -80°C for long-term storage, protected from light and moisture.[1]
-
Solubilization: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile, anhydrous DMSO. For cell-based assays, the final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cytotoxicity Assessment
Prior to evaluating the specific biological activities of this compound, it is essential to determine its cytotoxic profile to identify a suitable concentration range for subsequent assays.
Protocol 2.1: MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
Materials:
-
Selected mammalian cell line (e.g., RAW 264.7 murine macrophages, HeLa human cervical cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity
Table 1: Cytotoxic effects of this compound on various cell lines.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|
| RAW 264.7 | 24 | |
| 48 | ||
| HeLa | 24 | |
| 48 | ||
| Jurkat | 24 |
| | 48 | |
Anti-inflammatory Activity Assays
Natural products are a rich source of anti-inflammatory compounds.[2][3] The following assays are designed to investigate the potential of this compound to modulate inflammatory responses in vitro.
Protocol 3.1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve.
Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.
Protocol 3.2: NF-κB Reporter Assay
The transcription factor NF-κB is a central regulator of inflammation.[4][5] This assay utilizes a reporter cell line to measure the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
Complete DMEM medium
-
This compound stock solution
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB-luciferase cells in a white, opaque 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Acquisition: Read the luminescence using a luminometer.
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay). Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated vehicle control.
Data Presentation: Anti-inflammatory Activity
Table 2: Anti-inflammatory effects of this compound.
| Assay | Cell Line | Stimulant | IC₅₀ (µM) |
|---|---|---|---|
| Nitric Oxide Production | RAW 264.7 | LPS |
| NF-κB Reporter | HEK293-NF-κB-luc | TNF-α | |
Apoptosis Induction Assays
Many natural products exert their anti-cancer effects by inducing apoptosis, or programmed cell death.[6][7][8] The following protocols are designed to determine if this compound can induce apoptosis in cancer cells.
Protocol 4.1: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[6] This assay quantifies their activity.
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat, or MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with this compound for 24 hours.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and mix.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence.
Data Analysis: Express the results as a fold change in caspase-3/7 activity compared to the vehicle-treated control.
Protocol 4.2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Cancer cell line
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation: Apoptosis Induction
Table 3: Pro-apoptotic effects of this compound.
| Assay | Cell Line | Treatment Time (h) | Parameter Measured | Result (Fold change or % of cells) |
|---|---|---|---|---|
| Caspase-3/7 Activity | HeLa | 24 | Luminescence |
| Annexin V/PI Staining | HeLa | 24 | % Apoptotic Cells | |
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. arborassays.com [arborassays.com]
- 4. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 8. Frontiers | Apoptosis Triggering, an Important Way for Natural Products From Herbal Medicines to Treat Pancreatic Cancers [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of 17-Hydroxyisolathyrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrol class, isolated from plants of the Euphorbia genus. Diterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] While specific in vivo data for this compound is not extensively documented, its structural class suggests potential therapeutic applications. Lathyrane diterpenoids, for instance, have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway and induction of autophagy.[3][4]
These application notes provide a detailed framework for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and anti-cancer activities. The protocols outlined below are based on established and validated animal models for these disease areas.
Data Presentation: Quantitative Data Summary
As there is limited published in vivo quantitative data specifically for this compound, the following table provides a template for summarizing key efficacy and toxicity data that should be collected during the proposed studies. This structured format will allow for clear comparison between treatment groups.
Table 1: Template for Summarizing In Vivo Anti-Inflammatory Efficacy Data
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) at 3h | Myeloperoxidase (MPO) Activity (U/mg tissue) | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
| Vehicle Control | - | - | - | |||
| This compound | ||||||
| This compound | ||||||
| This compound | ||||||
| Positive Control |
Table 2: Template for Summarizing In Vivo Anti-Cancer Efficacy Data
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) | Relevant Biomarker 1 | Relevant Biomarker 2 |
| Vehicle Control | - | - | - | ||||
| This compound | |||||||
| This compound | |||||||
| This compound | |||||||
| Positive Control |
Experimental Protocols
In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Model
This model is a widely used and reliable method for screening acute anti-inflammatory activity.[5][6][7][8]
Materials:
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (B1671933) (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into five groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na)
-
Group 2-4: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Group 5: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, this compound, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9]
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for measurement of inflammatory markers such as MPO, TNF-α, and IL-6.
In Vivo Anti-Inflammatory Activity Assessment: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is suitable for studying the systemic anti-inflammatory effects of a compound.[10][11][12][13]
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (B1670325) (positive control)
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimatization and Grouping: Similar to the carrageenan model.
-
Dosing: Administer the vehicle, this compound, or dexamethasone (i.p.) 1 hour before LPS administration.
-
Induction of Inflammation: Inject LPS (1 mg/kg) intraperitoneally.
-
Sample Collection: 2-6 hours after LPS injection, collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6, IL-1β).
-
Tissue Collection: Harvest tissues such as liver, lung, and spleen for histopathological examination and measurement of inflammatory markers.
In Vivo Anti-Cancer Activity Assessment: Xenograft Tumor Model
This model is the standard for evaluating the efficacy of a potential anti-cancer agent on human tumors grown in immunodeficient mice.[14][15][16][17][18][19]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Vehicle
-
Positive control drug (e.g., doxorubicin)
-
Matrigel (optional, to improve tumor take rate)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Animal Acclimatization and Grouping: Acclimatize immunodeficient mice for one week.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the vehicle, this compound, or positive control drug according to a predetermined schedule (e.g., daily, every other day) and route (e.g., p.o., i.p., i.v.).
-
Monitoring: Monitor tumor volume, body weight, and general health of the animals throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and perform further analysis such as histopathology, immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers, and western blotting for key signaling proteins.
Mandatory Visualizations
Caption: Proposed workflow for the in vivo evaluation of this compound.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Caption: Potential anti-cancer mechanisms of this compound.
References
- 1. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]
- 13. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. ijpbs.com [ijpbs.com]
- 16. cris.tau.ac.il [cris.tau.ac.il]
- 17. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. Xenograft tumor mouse model [bio-protocol.org]
Application Notes and Protocols for the Isolation of 17-Hydroxyisolathyrol from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Hydroxyisolathyrol is a lathyrane-type diterpenoid found in plants of the Euphorbia genus, notably Euphorbia lathyris.[1][2] Lathyrane diterpenoids are a class of macrocyclic compounds that have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance modulating effects.[3][4][5] This document provides a detailed protocol for the isolation and purification of this compound from plant material, specifically the seeds of Euphorbia lathyris, where it and its derivatives have been identified.[6] The protocol is compiled from established methodologies for the separation of lathyrane diterpenoids.[4][6]
Data Presentation
The following tables summarize the necessary materials, equipment, and representative data for a typical isolation process starting from 1 kg of dried plant material.
Table 1: Materials and Reagents
| Material/Reagent | Specification | Quantity | Supplier Example |
| Euphorbia lathyris seeds | Dried, powdered | 1 kg | Botanical supply |
| Ethanol (B145695) (EtOH) | 95%, ACS Grade | 15 L | Standard chemical supplier |
| Petroleum Ether | ACS Grade | 4 L | Standard chemical supplier |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | 4 L | Standard chemical supplier |
| n-Butanol (n-BuOH) | ACS Grade | 4 L | Standard chemical supplier |
| Methanol (B129727) (MeOH) | HPLC Grade | 2 L | Standard chemical supplier |
| Acetonitrile (ACN) | HPLC Grade | 2 L | Standard chemical supplier |
| Water | Deionized | As needed | --- |
| Silica (B1680970) Gel | 200-300 mesh | 1 kg | Standard chemical supplier |
| Sephadex LH-20 | --- | 200 g | Standard chemical supplier |
| TLC Plates | Silica gel 60 F254 | As needed | Standard chemical supplier |
Table 2: Equipment
| Equipment | Specification |
| Grinder/Mill | Capable of powdering dried seeds |
| Large-volume Soxhlet extractor or maceration vessels | 10-20 L capacity |
| Rotary Evaporator | With vacuum pump and water bath |
| Glass Chromatography Columns | Various sizes (e.g., 5x60 cm, 2x40 cm) |
| Fraction Collector | Optional, but recommended |
| Preparative HPLC System | With UV detector |
| C18 HPLC Column | Preparative scale (e.g., 20x250 mm, 10 µm) |
| Analytical HPLC System | For fraction analysis |
| C18 HPLC Column | Analytical scale (e.g., 4.6x150 mm, 5 µm) |
| NMR Spectrometer | For structural elucidation |
| Mass Spectrometer | For molecular weight determination |
Table 3: Representative Fractionation and Yield Data
| Step | Fraction | Elution System | Typical Mass (from 1 kg) | Target Compound Location |
| Solvent Partitioning | Petroleum Ether | --- | 30-50 g | Potential |
| Ethyl Acetate | --- | 20-40 g | High Likelihood | |
| n-Butanol | --- | 15-25 g | Low Likelihood | |
| Silica Gel Column (EtOAc Fraction) | Fraction A | Pet. Ether / EtOAc (9:1) | 5-10 g | Non-polar impurities |
| Fraction B | Pet. Ether / EtOAc (1:1) | 8-15 g | This compound | |
| Fraction C | Pet. Ether / EtOAc (2:8) | 6-12 g | More polar compounds | |
| Fraction D | EtOAc / MeOH (9:1) | 4-8 g | Highly polar compounds | |
| Sephadex LH-20 (Fraction B) | Sub-fraction B1 | 100% MeOH | 3-6 g | Co-eluting compounds |
| Sub-fraction B2 | 100% MeOH | 4-7 g | Enriched this compound | |
| Preparative HPLC (Sub-fraction B2) | Peak 1 | MeOH/H₂O (65:35) | --- | Impurity |
| Peak 2 (this compound) | MeOH/H₂O (65:35) | 5-20 mg | Isolated Compound | |
| Peak 3 | MeOH/H₂O (65:35) | --- | Impurity |
Note: Yields are estimates and can vary significantly based on plant source, collection time, and extraction efficiency.
Experimental Protocols
This protocol describes a multi-step process involving extraction, solvent partitioning, and sequential chromatographic purification.
Preparation and Extraction of Plant Material
-
Grinding: Dry the seeds of Euphorbia lathyris at 40-50°C for 48 hours and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered seeds (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction.
-
Alternatively, perform Soxhlet extraction with 95% ethanol for 24-48 hours.
-
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Solvent Partitioning
-
Suspension: Suspend the crude ethanolic extract (approx. 100-150 g) in 1 L of deionized water.
-
Liquid-Liquid Partitioning:
-
Transfer the suspension to a large separatory funnel.
-
Extract the aqueous suspension successively with petroleum ether (3 x 1 L). Combine the petroleum ether layers and concentrate to yield the petroleum ether fraction.
-
Subsequently, extract the remaining aqueous layer with ethyl acetate (EtOAc) (3 x 1 L). Combine the EtOAc layers and concentrate to yield the EtOAc fraction. Lathyrane diterpenoids are typically concentrated in this fraction.[4]
-
Finally, extract the remaining aqueous layer with n-butanol (3 x 1 L). Combine the n-butanol layers and concentrate to yield the n-butanol fraction.
-
-
Drying: Dry all fractions completely and store at 4°C until further purification.
Chromatographic Purification
-
Column Packing: Pack a glass column (e.g., 5x60 cm) with 500 g of silica gel (200-300 mesh) using petroleum ether as the slurry solvent.
-
Sample Loading: Dissolve the dried EtOAc fraction (e.g., 30 g) in a minimal amount of dichloromethane (B109758) or EtOAc and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient would be:
-
Petroleum Ether : EtOAc (9:1, v/v)
-
Petroleum Ether : EtOAc (8:2, v/v)
-
Petroleum Ether : EtOAc (1:1, v/v)
-
Petroleum Ether : EtOAc (2:8, v/v)
-
100% EtOAc
-
EtOAc : MeOH (9:1, v/v)
-
-
Fraction Collection: Collect fractions of 200-250 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether:EtOAc (1:1) and visualizing with UV light and/or staining with anisaldehyde-sulfuric acid reagent.
-
Pooling: Combine fractions containing compounds with similar TLC profiles. The fractions containing this compound are expected to elute in the mid-polarity range (e.g., Pet. Ether:EtOAc 1:1).
-
Purpose: This step is used to remove pigments and smaller molecules from the silica gel fractions.
-
Column Packing: Swell Sephadex LH-20 in methanol for several hours and then pack it into a glass column (e.g., 2x40 cm).
-
Elution: Dissolve the combined, dried fractions of interest from the silica gel column in a minimal volume of methanol. Load the sample onto the column and elute with 100% methanol.
-
Collection: Collect fractions and monitor by TLC. Pool the fractions containing the target compound.
-
System Preparation: Equilibrate a preparative C18 HPLC column (e.g., 20x250 mm, 10 µm) with a suitable mobile phase. A common starting point for lathyrane diterpenoids is an isocratic or gradient system of methanol and water.
-
Sample Preparation: Dissolve the enriched fraction from the Sephadex LH-20 column in HPLC-grade methanol and filter through a 0.45 µm syringe filter.
-
Injection and Separation:
-
Mobile Phase: Methanol : Water (e.g., 65:35, v/v). Adjust the ratio based on analytical HPLC scouting runs to achieve good separation.
-
Flow Rate: 10-15 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
-
Fraction Collection: Collect the peaks corresponding to the retention time of this compound, as determined by prior analytical runs or literature data.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
-
Structure Confirmation: Confirm the identity and structure of the isolated this compound using Mass Spectrometry and NMR spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for isolating this compound.
References
- 1. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Purification of Lathyrane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathyrane diterpenoids are a class of natural products primarily isolated from plants of the Euphorbia genus.[1][2] These compounds possess a characteristic tricyclic 5/11/3-membered ring system and exhibit a wide range of promising biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal effects.[1][2] Their therapeutic potential has garnered significant interest in the fields of drug discovery and development. The large-scale purification of lathyrane diterpenoids is a critical step to enable extensive preclinical and clinical investigations.
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of lathyrane diterpenoids from plant sources, with a focus on scalability for pilot and industrial applications.
Data Presentation
The following tables summarize typical yields and purities of lathyrane diterpenoids at different stages of the purification process, based on laboratory-scale and scalable chromatographic techniques. These values are indicative and may vary depending on the plant material, specific compound, and optimization of the purification protocol.
Table 1: Indicative Yields of Lathyrane Diterpenoids from Euphorbia Species
| Purification Stage | Starting Material (dry weight) | Yield of Crude/Fractionated Extract | Yield of Purified Lathyrane Diterpenoids |
| Initial Extraction & Partitioning | 10 kg | 500 g - 1 kg | Not Applicable |
| Column Chromatography (Silica Gel) | 500 g | 10 g - 50 g | 100 mg - 1 g |
| Preparative HPLC | 1 g | Not Applicable | 10 mg - 100 mg |
| High-Speed Counter-Current Chromatography (HSCCC) | 10 g | Not Applicable | 500 mg - 5 g |
Table 2: Purity Levels of Lathyrane Diterpenoids at Different Purification Stages
| Purification Stage | Typical Purity of Target Compound(s) |
| Crude Extract | < 5% |
| Post-Partitioning | 5% - 15% |
| After Silica (B1680970) Gel Column Chromatography | 40% - 70% |
| After Preparative HPLC | > 95% |
| After HSCCC | > 95% |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Preliminary Fractionation
This protocol describes the initial extraction and partitioning steps to obtain a crude extract enriched in lathyrane diterpenoids from dried plant material (e.g., seeds or aerial parts of Euphorbia lathyris).
1. Materials and Equipment:
-
Dried and powdered plant material
-
95% Ethanol (B145695) (Industrial Grade)
-
Petroleum Ether
-
Ethyl Acetate (B1210297)
-
Large-scale extractor (e.g., percolation or maceration tank)
-
Rotary evaporator (pilot or industrial scale)
-
Large separation funnels or liquid-liquid extraction unit
2. Procedure:
-
Extraction: Macerate the powdered plant material (e.g., 10-50 kg) with 95% ethanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Suspension: Suspend the crude residue in water to form an aqueous suspension.
-
Liquid-Liquid Partitioning:
-
Perform sequential partitioning of the aqueous suspension with petroleum ether to remove nonpolar constituents like fats and sterols.
-
Subsequently, partition the aqueous layer with dichloromethane followed by ethyl acetate. Lathyrane diterpenoids are typically found in the dichloromethane and ethyl acetate fractions.
-
-
Drying: Concentrate the dichloromethane and ethyl acetate fractions separately under reduced pressure to yield the respective crude extracts.
Protocol 2: Purification by Column Chromatography
This protocol outlines the use of silica gel column chromatography for the initial fractionation of the crude extract.
1. Materials and Equipment:
-
Crude extract from Protocol 1
-
Silica gel (60-120 mesh for large columns)
-
Hexane (B92381), Ethyl Acetate, Acetone (HPLC grade)
-
Glass column (appropriate size for the amount of extract)
-
Fraction collector
2. Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate and then acetone.
-
Fraction Collection: Collect fractions of a defined volume using a fraction collector.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target lathyrane diterpenoids.
-
Pooling and Concentration: Combine the fractions containing the desired compounds and concentrate them under reduced pressure.
Protocol 3: High-Purity Purification by Preparative HPLC
This protocol is suitable for the final purification of lathyrane diterpenoids to a high degree of purity.
1. Materials and Equipment:
-
Partially purified fraction from Protocol 2
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative C18 column
-
Acetonitrile, Methanol, Water (HPLC grade)
-
0.1% Formic acid or Trifluoroacetic acid (optional, for improved peak shape)
2. Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compounds.
-
Scale-Up: Scale up the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.
-
Sample Preparation: Dissolve the partially purified fraction in the mobile phase and filter it through a 0.45 µm filter.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peaks of the target lathyrane diterpenoids.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Remove the solvent from the purified fractions, typically by lyophilization or rotary evaporation.
Protocol 4: Large-Scale Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is highly suitable for the large-scale purification of natural products as it avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[3][4][5][6][7]
1. Materials and Equipment:
-
Partially purified extract from Protocol 2
-
HSCCC instrument
-
Two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water)
-
HPLC for fraction analysis
2. Procedure:
-
Solvent System Selection: Select a suitable two-phase solvent system where the target compounds have an appropriate partition coefficient (K value, ideally between 0.5 and 2). This is a critical step and can be optimized using a series of test tube partitioning experiments.
-
Instrument Preparation: Fill the HSCCC column with the stationary phase and then pump the mobile phase at a specific flow rate while the column is rotating at a set speed.
-
Sample Injection: Once the hydrodynamic equilibrium is reached, dissolve the sample in a mixture of the stationary and mobile phases and inject it into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase and collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by HPLC to determine the purity of the target compounds.
-
Solvent Removal: Combine the pure fractions and remove the solvent.
Mandatory Visualization
Caption: A generalized workflow for the large-scale purification of lathyrane diterpenoids.
Caption: The inhibitory effect of lathyrane diterpenoids on the NF-κB signaling pathway.[8][9]
Discussion
The large-scale purification of lathyrane diterpenoids presents several challenges, including the complexity of the initial plant extract and the potential for degradation of the target compounds.[10] The choice of the final high-purity separation technique often depends on the desired scale of production. Preparative HPLC is a robust and widely used method that can yield very high purity products.[11] However, for industrial-scale production, HSCCC offers significant advantages in terms of sample loading capacity, elimination of solid support, and high recovery rates, making it a more cost-effective and scalable option.[3][4][5][6][7]
The biological activity of lathyrane diterpenoids is an area of active research. Several studies have demonstrated that their anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[8][9] As depicted in the diagram, certain lathyrane diterpenoids can inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB complex.[8] This leads to a downregulation of pro-inflammatory genes such as iNOS and COX-2.[8][9] Furthermore, some lathyrane diterpenoids have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[1][12][13]
For drug development professionals, understanding these mechanisms of action is crucial for identifying potential therapeutic targets and designing further preclinical studies. The protocols provided herein offer a solid foundation for obtaining high-purity lathyrane diterpenoids in sufficient quantities for such investigations.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-speed countercurrent chromatography as an efficient technique for large separation of plant polyphenols: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 10. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Lathyrane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of lathyrane diterpenoids from plant matrices, particularly seeds of Euphorbia species. The protocols cover sample preparation, including modern extraction techniques, and quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Lathyrane diterpenoids are a large group of structurally complex natural products primarily found in the Euphorbiaceae family. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties. Accurate and reliable quantification of lathyrane diterpenoids is crucial for quality control of herbal medicines, pharmacological studies, and the development of new therapeutic agents. This document outlines validated analytical techniques for their quantification.
Sample Preparation
The initial and most critical step in the analysis of lathyrane diterpenoids is the efficient extraction of these compounds from the plant matrix. The choice of extraction method can significantly impact the final quantitative results.
Conventional Extraction Protocol
This protocol is a widely used method for the extraction of lathyrane diterpenoids.
Materials:
-
Dried and powdered plant material (e.g., Euphorbia lathyris seeds)
-
95% (v/v) Ethanol (B145695)
-
Petroleum ether
-
Dichloromethane
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Protocol:
-
Extraction: Macerate the powdered plant material (e.g., 100 g) with 95% aqueous ethanol at room temperature.
-
Concentration: Evaporate the ethanol from the extract using a rotary evaporator to obtain a concentrated residue.
-
Reconstitution and Partitioning: Reconstitute the residue with water and perform successive liquid-liquid partitioning with petroleum ether, dichloromethane, and ethyl acetate in a separatory funnel.
-
Further Extraction: The petroleum ether-soluble fraction can be further extracted with acetonitrile to enrich the lathyrane diterpenoid content.
-
Drying: Dry the resulting fractions (e.g., over anhydrous sodium sulfate) and evaporate the solvent to obtain the crude extract for analysis.
Modern Extraction Techniques
Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of reduced extraction time and solvent consumption.
Materials:
-
Dried and powdered plant material
-
Selected solvent (e.g., ethanol, methanol)
-
Ultrasonic bath
-
Filter paper
Protocol:
-
Mixing: Mix the powdered plant material with the chosen solvent in a flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Repetition (Optional): Repeat the extraction process with fresh solvent to ensure complete extraction.
-
Concentration: Combine the extracts and evaporate the solvent to obtain the crude extract.
Materials:
-
Dried and powdered plant material
-
Selected solvent (e.g., ethanol, methanol)
-
Microwave extraction system
-
Filter paper
Protocol:
-
Mixing: Place the powdered plant material and the solvent in a microwave-transparent extraction vessel.
-
Extraction: Place the vessel in the microwave extractor and apply microwave irradiation at a set power and for a specific duration (e.g., 500 W for 10-20 minutes).
-
Cooling: Allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to remove the solid residue.
-
Concentration: Evaporate the solvent to obtain the crude extract.
Sample Cleanup: Solid-Phase Extraction (SPE)
For complex matrices, a cleanup step using SPE can be employed to remove interfering compounds.
Materials:
-
Crude extract
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Washing solvent (e.g., water-methanol mixture)
-
Elution solvent (e.g., methanol, acetonitrile)
Protocol:
-
Conditioning: Condition the SPE cartridge by passing the conditioning solvent through it.
-
Equilibration: Equilibrate the cartridge with the equilibration solvent.
-
Loading: Dissolve the crude extract in a suitable solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with the washing solvent to remove polar impurities.
-
Elution: Elute the lathyrane diterpenoids with the elution solvent.
-
Drying: Evaporate the elution solvent to obtain a cleaner extract for analysis.
Application Notes and Protocols for Studying Lathyrol-Type Diterpenes in Cancer Cell Lines
Disclaimer: As of the current date, specific studies on the anticancer effects of 17-Hydroxyisolathyrol in cancer cell lines are not available in the published scientific literature. The following application notes and protocols are based on research conducted on structurally related lathyrol-type diterpenes isolated from Euphorbia lathyris. These compounds have demonstrated significant cytotoxic and pro-apoptotic activities, suggesting a potential avenue of research for this compound.
Application Notes
Introduction
Lathyrol-type diterpenes, isolated from plants of the Euphorbia genus, are a class of natural products that have garnered interest for their potential anticancer properties.[1][2][3] Several studies on lathyrol derivatives have revealed their ability to induce cytotoxicity and apoptosis in various cancer cell lines, indicating their potential as lead compounds for the development of novel chemotherapeutic agents.[4][5][6] This document provides an overview of the known activities of lathyrol-type diterpenes and outlines protocols for investigating the potential anticancer effects of this compound.
Anticipated Biological Activities
Based on studies of related compounds, this compound may exhibit the following biological activities:
-
Cytotoxicity: Lathyrol derivatives have shown potent cytotoxic effects against a range of cancer cell lines, including those of the breast, liver, kidney, and lung.[4][6]
-
Induction of Apoptosis: The primary mechanism of cytotoxicity for some lathyrol diterpenes appears to be the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2][6] This involves an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and the activation of caspases 9 and 3.[6]
-
Modulation of Multidrug Resistance (MDR): Some diterpenes from Euphorbia species have been identified as potential P-glycoprotein (P-gp) modulators, suggesting they could play a role in overcoming multidrug resistance in cancer cells.[1]
Potential Target Cancer Cell Lines
Based on the activity of related compounds, the following human cancer cell lines could be considered for initial screening of this compound:
-
Lung Carcinoma: A549[6]
-
Breast Cancer: MCF-7, MDA-MB-231[4]
-
Renal Carcinoma: 786-0[4]
-
Hepatocellular Carcinoma: HepG2[4]
-
Histiocytic Lymphoma: U937[5]
Quantitative Data Summary
The following table summarizes the cytotoxic activities of various lathyrol-type diterpenes against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Euphorbia factor L28 | 786-0 (Renal) | 9.43 | [4] |
| Euphorbia factor L28 | HepG2 (Liver) | 13.22 | [4] |
| Lathyrol-3-phenylacetate-5,15-diacetate | A549 (Lung) | 17.51 ± 0.85 | [6] |
| Secolathyrane Diterpenoid (Compound 2) | U937 (Histiocytic Lymphoma) | 22.18 | [5] |
| Secolathyrane Diterpenoid (Compound 3) | U937 (Histiocytic Lymphoma) | 25.41 | [5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are in early apoptosis; Annexin V positive, PI positive cells are in late apoptosis/necrosis).
-
3. Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-9, Cleaved Caspase-9, Caspase-3, Cleaved Caspase-3, PARP, Cytochrome c, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: General experimental workflow for evaluating the anticancer potential of this compound.
Caption: Proposed mitochondrial (intrinsic) pathway of apoptosis induced by lathyrol diterpenes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four lathyrane diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
"application of 17-Hydroxyisolathyrol in inflammation research"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. While specific research exclusively focused on this compound is limited, extensive studies on structurally related lathyrane diterpenoids from the same source have demonstrated significant anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways, suggesting that this compound holds considerable promise as a potential therapeutic agent for a variety of inflammatory conditions. This document provides an overview of the application of this compound and its analogues in inflammation research, including detailed experimental protocols and data presented for comparative analysis.
The primary mechanism of anti-inflammatory action for lathyrane diterpenoids involves the suppression of pro-inflammatory mediators in macrophages upon stimulation with lipopolysaccharide (LPS). This is achieved, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Quantitative Data
The anti-inflammatory activity of lathyrane diterpenoids, including analogues of this compound, has been quantified by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells. The following table summarizes the inhibitory concentrations (IC50) for a range of these compounds, providing a benchmark for the expected potency of this compound.
| Compound Class | Bioassay | Cell Line | Inducer | IC50 (µM) | Reference |
| Lathyrane Diterpenoids | Nitric Oxide (NO) Production Inhibition | RAW264.7 | LPS | 2.6 - 26.0 | [1][2][3] |
Signaling Pathways
The anti-inflammatory effects of lathyrane diterpenoids are primarily mediated through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the proposed point of intervention by this compound and its analogues.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity Assay
This protocol details the measurement of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.
1. Cell Culture:
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Experimental Procedure:
-
Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor) should be included.
3. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
-
Determine the IC50 value of this compound for NO production inhibition.
4. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a parallel MTT assay.
-
After the 24-hour treatment with this compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability should be expressed as a percentage of the control group.
References
"developing a research protocol for 17-Hydroxyisolathyrol"
For Researchers, Scientists, and Drug Development Professionals
This document outlines a comprehensive research protocol for the initial characterization and elucidation of the biological activities of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris. Due to the limited specific data on this compound, this protocol proposes a multi-phase approach, beginning with broad-spectrum screening and progressively narrowing down to specific mechanisms of action. This protocol is designed to be a foundational guide for researchers initiating studies on this novel diterpenoid.
Phase 1: Preliminary Screening and General Cytotoxicity Assessment
The initial phase focuses on determining the general biological impact of this compound, primarily its potential cytotoxicity across different cell lines. This is a critical step to establish a safe dose range for subsequent, more specific assays.
Experimental Protocol: Cell Viability and Cytotoxicity Assay
This protocol aims to assess the effect of this compound on the viability of various cell lines. A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)
-
Normal human cell line (e.g., HEK293 - human embryonic kidney cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity of this compound
The results of the cytotoxicity assays should be summarized in a clear and concise table.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Phase 2: Investigating Anti-inflammatory Potential
Based on the known biological activities of other lathyrane diterpenoids, a key area of investigation for this compound is its potential anti-inflammatory effects. This phase will explore its ability to modulate key inflammatory pathways.
Experimental Protocol: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This protocol will determine if this compound can inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well plates
Procedure:
-
Cell Culture and Seeding: Culture and seed RAW 264.7 cells as described in the cytotoxicity protocol.
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from Phase 1) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound.
Data Presentation: Inhibition of Nitric Oxide Production
| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | ||
| LPS only | 0 | |
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| This compound (Conc. 3) |
Phase 3: Elucidation of Mechanism of Action
Assuming positive results from the anti-inflammatory screening, this phase will delve into the potential molecular mechanisms underlying the observed effects. Based on the activities of related compounds, the Protein Kinase C (PKC) and NF-κB signaling pathways are primary targets for investigation.
Experimental Workflow: Investigating the NF-κB Signaling Pathway
This workflow outlines the steps to determine if this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway.
Caption: Workflow for investigating the effect of this compound on the NF-κB pathway.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
Materials:
-
Treated cell lysates from the NO assay
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p-IκBα, IκBα, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Quantify the protein concentration in the cell lysates.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Experimental Protocol: Immunofluorescence for p65 Nuclear Translocation
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody (p65)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips as described in the NO assay.
-
Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with 0.25% Triton X-100.
-
Blocking and Staining: Block the cells and then incubate with the primary p65 antibody, followed by the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Assess the subcellular localization of the p65 subunit.
Potential Signaling Pathway of this compound
Based on the known activities of related diterpenoids, a plausible signaling pathway for the anti-inflammatory effects of this compound could involve the activation of Protein Kinase C (PKC), which can then modulate the NF-κB pathway.
Application Notes and Protocols: 17-Hydroxyisolathyrol for In Vitro Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] As with any investigational new drug, a thorough in vitro characterization of its potential to cause drug-drug interactions (DDIs) is a critical step in early drug development. This document provides detailed application notes and protocols for assessing the potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes and to interact with the P-glycoprotein (P-gp) transporter. These studies are essential for predicting clinical DDI risk and are guided by recommendations from regulatory agencies such as the FDA and EMA.[2][3][4]
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[5][6] Inhibition of these enzymes by a new chemical entity like this compound can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[7][8] The following protocols outline the determination of the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.
Data Presentation: CYP450 Inhibition by this compound (Hypothetical Data)
The inhibitory potential of this compound was evaluated against seven major CYP isoforms. The results are summarized below.
| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control Inhibitor | IC50 (µM) of Positive Control |
| CYP1A2 | Phenacetin | > 50 | Furafylline | 2.5 |
| CYP2B6 | Bupropion | 15.2 | Ticlopidine | 1.8 |
| CYP2C8 | Amodiaquine | > 50 | Gemfibrozil | 4.2 |
| CYP2C9 | Diclofenac | 28.5 | Sulfaphenazole | 0.3 |
| CYP2C19 | S-Mephenytoin | 8.9 | Omeprazole | 2.1 |
| CYP2D6 | Dextromethorphan | > 50 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | 5.4 | Ketoconazole | 0.02 |
| CYP3A4 | Testosterone | 6.1 | Ketoconazole | 0.03 |
Experimental Protocol: Reversible CYP Inhibition Assay
This protocol describes a fluorescence-based assay using recombinant human CYP enzymes to determine the IC50 values for direct and time-dependent inhibition.
Materials:
-
Recombinant human CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
-
Human liver microsomes (for time-dependent inhibition)
-
Specific fluorescent probe substrates and their metabolites
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound stock solution (in DMSO)
-
Positive control inhibitors
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of recombinant CYP enzymes, probe substrates, NADPH regenerating system, and test compound (this compound) in potassium phosphate buffer. A typical final DMSO concentration should be kept below 0.5% to avoid solvent-mediated effects.[2]
-
Incubation for Direct Inhibition:
-
In a 96-well plate, add buffer, the respective CYP enzyme, and varying concentrations of this compound or a positive control inhibitor.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate for the optimized linear time period for each isoform (e.g., 15-60 minutes) at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
-
Incubation for Time-Dependent Inhibition (TDI):
-
Pre-incubate the test compound with human liver microsomes and the NADPH regenerating system for a set time (e.g., 30 minutes) to allow for potential metabolism to an inhibitory species.[2]
-
Following the pre-incubation, add the probe substrate to initiate the reaction and proceed as with the direct inhibition assay.
-
-
Detection: Centrifuge the plates to pellet precipitated protein. Transfer the supernatant to a new plate and measure the fluorescent signal of the metabolite using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Workflow Diagram: CYP Inhibition Assay
Caption: Workflow for determining CYP inhibition IC50 values.
Cytochrome P450 (CYP) Induction Assays
Induction of CYP enzymes can accelerate the metabolism of co-administered drugs, potentially leading to therapeutic failure.[9] This is often mediated by the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR).[10] This assay evaluates the potential of this compound to induce the expression of key CYP genes in cultured human hepatocytes.
Data Presentation: CYP Induction by this compound (Hypothetical Data)
The induction potential was assessed by measuring changes in mRNA levels of target genes in cryopreserved human hepatocytes from three different donors.
| Parameter | CYP1A2 | CYP2B6 | CYP3A4 |
| Fold Induction by this compound (10 µM) | |||
| Donor 1 | 1.2 | 1.5 | 2.5 |
| Donor 2 | 1.4 | 1.8 | 3.1 |
| Donor 3 | 1.1 | 1.6 | 2.8 |
| Positive Control (Fold Induction) | |||
| Omeprazole (10 µM) | 15.3 | - | - |
| Phenobarbital (1000 µM) | - | 8.5 | - |
| Rifampicin (10 µM) | - | - | 12.7 |
| EC50 (µM) of this compound for CYP3A4 | - | - | 4.8 |
| Emax (% of Positive Control) for CYP3A4 | - | - | 23% |
Note: A fold-change of ≥2 relative to the vehicle control is often considered a positive induction signal.[9]
Experimental Protocol: CYP Induction mRNA Assay
This protocol uses primary human hepatocytes to measure changes in CYP1A2, CYP2B6, and CYP3A4 mRNA levels following treatment with this compound.
Materials:
-
Cryopreserved or fresh human hepatocytes (from at least three donors)
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
This compound stock solution (in DMSO)
-
Positive control inducers (Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
RNA lysis buffer
-
RNA isolation kit
-
Reverse transcription reagents
-
qPCR master mix and primers for target genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to form a monolayer (typically 24-48 hours).
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, positive controls, or vehicle control (DMSO). Incubate for 48-72 hours.
-
RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them directly in the wells using RNA lysis buffer. Purify total RNA using an RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the target CYP genes and a housekeeping gene.
-
Data Analysis:
-
Calculate the change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle control.
-
Determine the fold induction for each concentration.
-
For positive results, calculate the EC50 (concentration causing 50% of maximal effect) and Emax (maximal effect) by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagram: PXR-Mediated CYP3A4 Induction
Caption: PXR-mediated induction of the CYP3A4 gene.
P-glycoprotein (P-gp) Interaction Assays
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an efflux transporter that limits the absorption and tissue penetration of many drugs.[11][12] Inhibition of P-gp can increase the systemic exposure of co-administered substrates, while induction can decrease their exposure.
Data Presentation: P-gp Interaction with this compound (Hypothetical Data)
The interaction of this compound with P-gp was assessed in a bidirectional transport assay using Caco-2 cell monolayers.
| Parameter | Digoxin (B3395198) (Control Substrate) | This compound |
| Permeability (Papp) x 10⁻⁶ cm/s | ||
| Basolateral to Apical (B-A) | 12.5 | 8.9 |
| Apical to Basolateral (A-B) | 1.1 | 2.1 |
| Efflux Ratio (B-A / A-B) | 11.4 | 4.2 |
| Efflux Ratio of Digoxin with this compound (10 µM) | 2.3 | - |
| IC50 for P-gp Inhibition (µM) | - | 7.5 |
Note: An efflux ratio > 2 is generally considered indicative of active transport. A significant reduction in the efflux ratio of a known substrate in the presence of the test compound indicates inhibition.
Experimental Protocol: Bidirectional Transport Assay
This assay uses Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer expressing P-gp, to assess if a compound is a substrate and/or inhibitor of the transporter.[13]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 12-well plates)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
This compound
-
Digoxin (a known P-gp substrate)
-
Verapamil (a known P-gp inhibitor)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and polarization. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Substrate Assessment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
-
Inhibition Assessment:
-
Pre-incubate the cell monolayers with different concentrations of this compound on both the apical and basolateral sides.
-
Add a known P-gp substrate (e.g., digoxin) to the basolateral chamber and measure its transport to the apical chamber as described above.
-
Verapamil is used as a positive control inhibitor.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B).
-
For the inhibition assay, calculate the IC50 value for this compound's inhibition of digoxin transport.
-
Workflow Diagram: P-gp Bidirectional Transport Assay
Caption: Workflow for the P-gp bidirectional transport assay.
Conclusion
The protocols and hypothetical data presented here provide a framework for the in vitro evaluation of this compound's potential for drug-drug interactions. Based on this hypothetical dataset, this compound demonstrates weak to moderate inhibition of CYP2B6, 2C9, 2C19, and 3A4, and is a moderate inhibitor and substrate of P-gp. It also shows a potential to induce CYP3A4 at higher concentrations. These in vitro findings are crucial for guiding further non-clinical and clinical DDI studies to fully characterize the clinical risk.[14][15] It is essential to interpret these results in the context of anticipated clinical plasma concentrations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. criver.com [criver.com]
- 6. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lnhlifesciences.org [lnhlifesciences.org]
- 8. enamine.net [enamine.net]
- 9. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. criver.com [criver.com]
- 15. Findings on In Vitro Transporter-Mediated Drug Interactions and Their Follow-Up Actions for Labeling: Analysis of Drugs Approved by US FDA between 2017 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for the Cytotoxicity Profiling of 17-Hydroxyisolathyrol
Audience: Researchers, scientists, and drug development professionals.
Introduction 17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative, a type of diterpene isolated from the seeds of Euphorbia lathyris.[1] Diterpenes, particularly those from the Euphorbia genus, are a well-documented class of natural products exhibiting a range of biological activities, including potent cytotoxic effects against various cancer cell lines.[2][3][4] Given its structural class, this compound is a compound of interest for anticancer drug discovery. A systematic evaluation of its cytotoxic potential is a critical first step in its development as a therapeutic agent.
This document provides a detailed framework and experimental protocols for assessing the in vitro cytotoxicity of this compound. The proposed workflow includes primary cytotoxicity screening to determine potency (IC50), assessment of membrane integrity, and mechanistic studies to elucidate the mode of cell death.
Overall Experimental Workflow
The following diagram outlines the systematic approach for evaluating the cytotoxicity of this compound, from initial cell culture to mechanistic assays and data analysis.
Materials and Reagents
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell Lines:
-
Cell Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay kit[9]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[8][9]
-
Experimental Protocols
Protocol 1: Cell Culture and Compound Preparation
-
Cell Culture: Maintain selected cell lines in T-75 flasks with appropriate complete culture medium at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 80-90% confluency.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.[1]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[8]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity and necrosis.[11]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Untreated Control: Spontaneous LDH release.
-
Positive Control: Maximum LDH release (cells treated with lysis buffer).
-
Background Control: Culture medium without cells.[9]
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the kit's protocol (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, corrected for background absorbance.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative / PI-negative
-
Early Apoptotic cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [95% CI] |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 48 | Example: 15.5 [12.1 - 19.8] |
| MCF-7 | Breast Adenocarcinoma | 48 | Example: 22.8 [18.5 - 28.1] |
| HUVEC | Normal Endothelial | 48 | Example: > 100 |
Table 2: LDH Release upon Treatment with this compound (48h)
| Cell Line | Concentration (µM) | % Cytotoxicity (LDH Release) ± SD |
|---|---|---|
| HepG2 | 0 (Control) | Example: 4.2 ± 1.1 |
| 15 (IC50) | Example: 35.6 ± 3.5 | |
| 30 (2x IC50) | Example: 68.1 ± 5.2 | |
| HUVEC | 0 (Control) | Example: 3.8 ± 0.9 |
| | 30 | Example: 8.5 ± 2.1 |
Table 3: Apoptosis Induction in HepG2 Cells (24h)
| Treatment Concentration (µM) | % Viable Cells | % Early Apoptosis | % Late Apoptosis | % Necrosis |
|---|---|---|---|---|
| 0 (Control) | Example: 95.1 | Example: 2.5 | Example: 1.4 | Example: 1.0 |
| 7.5 (0.5x IC50) | Example: 70.3 | Example: 18.2 | Example: 8.5 | Example: 3.0 |
| 15 (IC50) | Example: 35.8 | Example: 25.7 | Example: 32.1 | Example: 6.4 |
Investigation of Potential Signaling Pathways
Natural products often induce cytotoxicity via the intrinsic (mitochondrial) apoptosis pathway. A logical next step is to investigate key proteins in this cascade, such as the Bcl-2 family proteins and caspases, using techniques like Western Blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publish.kne-publishing.com [publish.kne-publishing.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. aai.org.tr [aai.org.tr]
Application Notes and Protocols for Assessing Multidrug Resistance Reversal by Lathyrane-Type Diterpenes
Disclaimer: Information available in the public domain specifically for "17-Hydroxyisolathyrol" in the context of multidrug resistance (MDR) is limited. The following protocols and data are based on studies of structurally related lathyrane-type diterpenes, such as 6,17-epoxylathyrol and its derivatives, which are potent modulators of P-glycoprotein (P-gp/ABCB1) mediated MDR. The methodologies described are directly applicable to the assessment of this compound or any novel compound for its potential to reverse multidrug resistance.
Introduction
Multidrug resistance (MDR) is a major obstacle to effective cancer chemotherapy. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. Lathyrane-type diterpenes, isolated from plants of the Euphorbia genus, and their semi-synthetic derivatives have emerged as a promising class of MDR modulators. These compounds have been shown to inhibit P-gp function, thereby resensitizing resistant cancer cells to conventional anticancer drugs. This document provides detailed protocols for assessing the MDR reversal activity of compounds like this compound.
Data Presentation: Efficacy of Lathyrane-Type Diterpenes in MDR Reversal
The following tables summarize the quantitative data from studies on lathyrane-type diterpenes, demonstrating their potential as MDR reversal agents.
Table 1: Cytotoxicity of Doxorubicin (B1662922) in the Presence of Lathyrane Derivatives in L5178Y MDR Cells
| Compound | Concentration (µM) | Doxorubicin IC50 (nM) | Fold Reversal (FR) |
| Control (Doxorubicin alone) | - | 1578 ± 187 | 1.0 |
| Epoxyboetirane P (8) | 2.0 | 45.1 ± 3.2 | 35.0 |
| Compound 15 | 2.0 | 55.3 ± 4.1 | 28.5 |
| Compound 16 | 2.0 | 62.1 ± 5.5 | 25.4 |
| Verapamil (Reference) | 2.0 | 65.8 ± 7.3 | 24.0 |
Data adapted from studies on lathyrane derivatives, representing typical results from chemosensitivity assays. The IC50 is the concentration of doxorubicin required to inhibit cell growth by 50%. Fold Reversal is calculated as the IC50 of doxorubicin alone divided by the IC50 of doxorubicin in the presence of the test compound.
Table 2: Collateral Sensitivity of Lathyrane Derivatives in Resistant Gastric Carcinoma Cells
| Compound | Cell Line | IC50 (µM) | Degree of Collateral Sensitivity (Parental IC50 / Resistant IC50) |
| Epoxyboetirane P (8) | EPG85-257 (Parental) | 7.2 ± 0.5 | - |
| EPG85-257RDB (Resistant) | 0.72 ± 0.06 | 10.0 | |
| Compound 15 | EPG85-257 (Parental) | > 10 | - |
| EPG85-257RDB (Resistant) | 2.5 ± 0.2 | > 4.0 | |
| Compound 16 | EPG85-257 (Parental) | > 10 | - |
| EPG85-257RDB (Resistant) | 3.1 ± 0.3 | > 3.2 |
Collateral sensitivity refers to the phenomenon where MDR cells are more sensitive to certain compounds than their parental, drug-sensitive counterparts. Data is representative of findings for epoxylathyrane derivatives.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
Parental (drug-sensitive) cancer cell lines (e.g., human colon cancer HT-29, gastric cancer EPG85-257).
-
Multidrug-resistant cancer cell lines overexpressing P-gp (e.g., mouse T-lymphoma L5178Y-MDR, or drug-selected lines like EPG85-257RDB).
-
-
Culture Medium:
-
RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
-
Maintenance of Resistance:
-
For drug-selected resistant cell lines, include the selecting agent (e.g., doxorubicin or daunorubicin) in the culture medium at its IC50 concentration to maintain P-gp expression.
-
Culture cells in a drug-free medium for at least one week before conducting experiments to avoid interference from the selecting agent.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells 2-3 times per week to maintain exponential growth.
-
Protocol 2: Chemosensitivity Assay (MTT Assay)
This assay determines the ability of this compound to sensitize MDR cells to a chemotherapeutic agent (e.g., doxorubicin, paclitaxel).
-
Cell Seeding:
-
Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in culture medium.
-
Prepare a fixed, non-toxic concentration of this compound.
-
Add 50 µL of the chemotherapeutic agent dilutions and 50 µL of the this compound solution to the appropriate wells. For control wells, add medium only.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values (concentration of drug causing 50% inhibition of cell growth) using non-linear regression analysis.
-
Calculate the Fold Reversal (FR) value: FR = IC50 of chemo-drug alone / IC50 of chemo-drug + this compound.
-
Protocol 3: P-gp Efflux Pump Activity (Rhodamine 123 Accumulation Assay)
This assay directly measures the inhibition of P-gp's efflux function.
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free culture medium at a density of 1 x 10^6 cells/mL.
-
-
Incubation with Inhibitor:
-
Aliquot 500 µL of the cell suspension into flow cytometry tubes.
-
Add this compound at various concentrations (and a known P-gp inhibitor like Verapamil as a positive control).
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Addition:
-
Add the fluorescent P-gp substrate Rhodamine 123 to a final concentration of 1 µM.
-
-
Incubation:
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Cell Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
-
Flow Cytometry:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
Protocol 4: P-gp ATPase Activity Assay
This assay measures the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport. It helps to determine if the compound is a substrate or an inhibitor.[2]
-
Membrane Vesicle Preparation:
-
Use commercially available membrane vesicles from cells overexpressing human P-gp or prepare them from resistant cell lines.
-
-
Assay Reaction:
-
In a 96-well plate, combine P-gp containing membrane vesicles (5-10 µg protein) with assay buffer (containing MgCl2, ATP, and an ATP-regenerating system).
-
Add various concentrations of this compound. Include Verapamil as a positive control (stimulator) and sodium orthovanadate as a negative control (inhibitor).
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Phosphate (B84403) Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
-
-
Data Analysis:
-
Measure the absorbance at ~620 nm.
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Plot the ATPase activity as a function of this compound concentration. Stimulation of ATPase activity suggests that the compound is a P-gp substrate.
-
Protocol 5: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This assay determines if the MDR reversal effect is associated with the induction of apoptosis.[1][3]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with this compound alone or in combination with a chemotherapeutic agent for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Wash with ice-cold PBS.
-
-
Staining:
-
Resuspend cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Visualizations: Workflows and Signaling Pathways
// Edges Chemo_out -> Pgp [label="Efflux", dir=back]; ATP -> Pgp [label="Energy"]; Pgp -> ADP; HTI -> Pgp [label="Inhibition", arrowhead="tee", color="#EA4335", style=dashed, penwidth=2]; Chemo_out -> Chemo_in [label="Influx"]; Chemo_in -> Apoptosis [label="Induces"]; Apoptosis -> CellDeath;
// Positioning {rank=same; Chemo_out; HTI} Chemo_in -> Pgp [style=invis]; } .dot Caption: Proposed mechanism of P-gp inhibition by this compound.
References
- 1. Epoxylathyrane Derivatives as MDR-Selective Compounds for Disabling Multidrug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the MDR reversal activity of 6,17-epoxylathyrane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Jolkinol D Derivatives To Overcome Multidrug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of 17-Hydroxyisolathyrol: A Guide for Researchers
Application Notes and Protocols for Investigating the Mechanism of Action of a Novel Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Diterpenoids derived from the Euphorbia genus are known for their structural diversity and a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral properties.[2][3][4] Lathyrane-type diterpenoids, in particular, have demonstrated potential as anticancer agents and modulators of multi-drug resistance, making this compound a compound of significant interest for therapeutic development.[2][5]
These application notes provide a comprehensive framework and detailed protocols for elucidating the mechanism of action of this compound. The proposed experimental workflow is designed to systematically investigate its effects on cancer cells, from initial cytotoxicity screening to the identification of molecular targets and signaling pathways.
Data Presentation: Illustrative Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative data based on studies of other lathyrane-type diterpenoids isolated from Euphorbia species. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: Illustrative Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.8 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 18.3 ± 1.9 |
| HeLa | Cervical Cancer | 25.1 ± 2.5 |
| Control | Normal Human Dermal Fibroblasts (NHDF) | > 100 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Illustrative Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Function | Fold Change (Treated/Control) |
| Bax | Pro-apoptotic | 2.5 |
| Bcl-2 | Anti-apoptotic | 0.4 |
| Cleaved Caspase-3 | Executioner caspase | 3.1 |
| Cleaved Caspase-9 | Initiator caspase | 2.8 |
| PARP | DNA repair enzyme | 0.3 (cleaved form increased) |
Data would be obtained from Western blot analysis after treating a sensitive cell line (e.g., A549) with the IC50 concentration of this compound for 24 hours.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa) and a normal cell line (e.g., NHDF)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multiskan plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and other relevant signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-9, PARP, p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations: Diagrams of Workflows and Pathways
Caption: Experimental workflow for elucidating the mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of 17-Hydroxyisolathyrol for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known solubility characteristics of 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. This document also includes a general protocol for determining the solubility of this compound in various laboratory solvents, which can be adapted for specific experimental needs.
Introduction
This compound is a natural product belonging to the lathyrane class of diterpenoids. Compounds in this class have been noted for various biological activities, including anti-inflammatory effects, cytotoxicity against cancer cell lines, and the ability to modulate multidrug resistance (MDR)[1][2][3][4]. Accurate solubility data is critical for the design and execution of in vitro and in vivo studies, ensuring compound stability, and achieving desired concentrations for biological assays.
Solubility of this compound
Currently, detailed quantitative solubility data for this compound in a wide range of common laboratory solvents is limited in publicly available literature. However, information regarding its solubility in Dimethyl Sulfoxide (DMSO) and specific formulations for in vivo use has been reported.
Data Presentation: Solubility of this compound
| Solvent/Solvent System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (285.35 mM) | Requires sonication for dissolution. It is noted that hygroscopic DMSO can negatively impact solubility, and the use of newly opened DMSO is recommended[5]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.13 mM) | Results in a clear solution[5]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.13 mM) | Results in a clear solution[5]. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.13 mM) | Results in a clear solution[5]. |
Note: For the solvent mixtures, the reported value is the minimum solubility, and the saturation point was not determined.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol provides a general and robust method for determining the equilibrium solubility of this compound in various solvents. This method is widely applicable and can be adapted based on the specific solvent and analytical equipment available.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., ethanol, methanol, acetonitrile, acetone, water)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standards of known concentrations of this compound to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in units such as mg/mL or mM at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
Signaling Pathways and Mechanism of Action
A comprehensive search of the scientific literature did not yield specific information on the detailed signaling pathways or the precise molecular mechanism of action for this compound. The broader class of lathyrane diterpenoids has been reported to exhibit various biological activities, including the modulation of P-glycoprotein (P-gp) in multidrug-resistant cancer cells[2]. Some compounds within this class have also shown cytotoxic effects against various cancer cell lines and anti-inflammatory properties[4][6][7].
However, without specific studies on this compound, the creation of a detailed and accurate signaling pathway diagram is not possible at this time. Researchers investigating the biological effects of this compound are encouraged to explore its potential interactions with common inflammatory and cell survival pathways, such as NF-κB and MAPK, which are often implicated in the activities observed for related natural products.
Conclusion
The information provided in these application notes serves as a starting point for researchers working with this compound. The solubility data, while not exhaustive, provides guidance for the preparation of stock solutions and formulations for in vitro and in vivo studies. The generalized protocol for solubility determination offers a reliable method for expanding the solubility profile of this compound in other relevant solvents. Further research is required to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lathyrane and premyrsinane Euphorbia diterpenes against Alzheimer's disease: Bioinspired synthesis, anti-cholinesterase and neuroprotection bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"17-Hydroxyisolathyrol stability and degradation issues"
Welcome to the technical support center for 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. The following information is intended to help you troubleshoot common experimental challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, the solid compound should be kept at 4°C, sealed from moisture, and protected from light[1][2]. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to one month, provided the solution is sealed and protected from moisture and light[1].
Q2: How should I handle this compound in the laboratory?
A2: When handling this compound, it is important to avoid inhalation, and contact with skin and eyes[2]. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to work in a well-ventilated area or under a chemical fume hood[2]. For in vivo experiments, it is best to prepare working solutions fresh on the day of use[1].
Q3: What are the known incompatibilities of this compound?
A3: this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents[2]. Contact with these substances can lead to degradation of the compound. Care should be taken to avoid these materials in your experimental setup and formulations.
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: If you observe precipitation or phase separation in your solution, gentle heating and/or sonication can be used to aid dissolution[1]. Ensure that the solvent system you are using is appropriate for your desired concentration. For example, a common solvent system for in vitro studies is DMSO[1].
Data Presentation: Storage Stability
The following table summarizes the recommended storage conditions and expected stability of this compound.
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid | 4°C | Long-term | Sealed, dry, protected from light[2] |
| Stock Solution | -80°C | Up to 6 months | Sealed, away from moisture and light[1] |
| Stock Solution | -20°C | Up to 1 month | Sealed, away from moisture and light[1] |
Troubleshooting Guides
This section provides guidance on potential degradation issues and how to investigate them through forced degradation studies.
Issue 1: Suspected Hydrolytic Degradation
Question: I suspect my compound is degrading in an aqueous buffered solution. How can I confirm this and what are the likely degradation products?
Answer: this compound, being an ester, is susceptible to hydrolysis under acidic or basic conditions. This would likely involve the cleavage of the ester group.
Under acidic or basic conditions, the ester linkage is a primary target for hydrolysis.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH).
-
Prepare a neutral solution (purified water).
-
-
Stress Conditions:
-
Add a small aliquot of the stock solution to the acidic, basic, and neutral solutions to achieve a final concentration suitable for analysis.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method.
-
Use a mass spectrometer (LC-MS) to identify the mass of potential degradation products.
-
Issue 2: Potential Oxidative Degradation
Question: My results are inconsistent when using solutions that have been exposed to air. Could my compound be oxidizing?
Answer: The presence of allylic alcohols and double bonds in the structure of this compound makes it potentially susceptible to oxidation.
Oxidizing agents could potentially modify the hydroxyl groups or the double bonds within the molecule.
-
Preparation of Solutions:
-
Prepare a solution of this compound in a suitable solvent.
-
Prepare an oxidative stress solution (e.g., 3% hydrogen peroxide).
-
-
Stress Conditions:
-
Mix the compound solution with the hydrogen peroxide solution.
-
Keep the mixture at room temperature for a specified duration, taking samples at different time points.
-
Include a control sample without hydrogen peroxide.
-
-
Analysis:
-
Analyze the samples using HPLC or LC-MS to detect the formation of new peaks corresponding to degradation products.
-
Issue 3: Photostability Concerns
Question: Does exposure to light affect the stability of this compound?
Answer: Compounds with chromophores, such as the carbonyl group and double bonds in this compound, can be susceptible to photodegradation.
As per ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light.
-
Sample Preparation:
-
Expose the solid compound and a solution of the compound directly to a light source.
-
Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).
-
-
Light Exposure:
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.
-
-
Analysis:
-
After the exposure period, compare the exposed samples to the dark control using HPLC to quantify any degradation.
-
Issue 4: Thermal Stability Questions
Question: What is the thermal stability of this compound, and how can I test it?
Answer: While low-temperature storage is recommended, understanding the compound's stability at higher temperatures is important for processing and formulation.
-
Sample Preparation:
-
Place the solid compound in a controlled temperature environment (e.g., an oven).
-
Prepare a solution of the compound and place it in a temperature-controlled bath.
-
-
Stress Conditions:
-
Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Include control samples stored at the recommended low temperature.
-
-
Analysis:
-
Analyze the heat-stressed samples and controls by HPLC to determine the extent of degradation.
-
Summary of Forced Degradation Conditions
The following table provides a starting point for designing forced degradation studies for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photodegradation | >1.2 million lux hours and >200 W h/m² | Controlled | As per ICH Q1B |
| Thermal Degradation | Heat | 60°C | 48 hours |
Disclaimer: The degradation pathways and experimental protocols described in the troubleshooting guides are proposed based on the chemical structure of this compound and general principles of drug degradation. These should be adapted and validated for your specific experimental conditions.
References
Technical Support Center: 17-Hydroxyisolathyrol Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 17-Hydroxyisolathyrol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and purification of this compound.
Q1: My initial crude extract yield is very low. What are the potential causes and solutions?
A: Low crude extract yield can stem from several factors related to the plant material, solvent selection, and extraction method.
-
Improper Plant Material Preparation: The source material must be properly prepared to ensure efficient extraction.[1] Ensure that the plant material, typically the seeds of Euphorbia lathyris, is thoroughly dried to a constant weight and finely ground to a uniform powder.[1] This increases the surface area for solvent penetration.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical.[1] this compound is a diterpenoid, and for such compounds, solvents of intermediate polarity are often effective.[2] Consider using solvents like methanol, ethanol, or acetone, or mixtures thereof with hexane (B92381).[2][3] The choice can be guided by the principle of "like dissolves like."
-
Suboptimal Extraction Parameters: Time, temperature, and the solvent-to-solid ratio significantly impact yield.[1] Ensure a sufficient extraction time to allow the solvent to penetrate the plant matrix thoroughly.[1] For heat-assisted methods, maintain an appropriate temperature to enhance solubility without causing thermal degradation of the target compound.[4] Increasing the solvent-to-solid ratio can also improve extraction efficiency.[1]
-
Inefficient Extraction Method: Some traditional methods like maceration may be less efficient.[1] Consider advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can enhance extraction efficiency and reduce the time required.[1][5]
Q2: I have a good amount of crude extract, but the final yield of pure this compound is minimal. What could be the problem?
A: This issue often points to problems during the purification and isolation stages.
-
Losses During Solvent Partitioning: When partitioning the crude extract between immiscible solvents (e.g., hexane and methanol/water), ensure that the phases are well-separated and that multiple extractions of the desired layer are performed to maximize recovery.
-
Compound Precipitation: this compound may precipitate out of solution if the solvent polarity changes abruptly or if the solution is concentrated too quickly. If precipitation occurs, attempt to redissolve the material and analyze it for the presence of the target compound.[6]
-
Degradation During Chromatography: Diterpenoids can be sensitive to acidic or basic conditions. Ensure that the solvents used for chromatography are neutral and that the stationary phase (e.g., silica (B1680970) gel) is not overly acidic. Prolonged exposure to certain conditions can lead to degradation.
-
Inadequate Fraction Collection and Monitoring: During column chromatography, collect smaller fractions and carefully monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid combining fractions containing the desired compound with impurities.
Q3: How can I improve the solubility of this compound during extraction and handling?
A: Based on available data, this compound has good solubility in DMSO (100 mg/mL, with ultrasonic assistance).[6] For aqueous solutions, co-solvents and solubilizing agents can be used. For instance, a mixture of DMSO, PEG300, Tween-80, and saline can achieve a solubility of at least 2.5 mg/mL.[6] If precipitation is observed, gentle heating and/or sonication can aid in dissolution.[6]
Q4: Are there any stability concerns I should be aware of for this compound?
A: While specific degradation pathways for this compound are not detailed in the provided search results, general principles for diterpenoids suggest avoiding high temperatures and prolonged exposure to light and air.[4] For storage, a solid form should be kept at 4°C, sealed from moisture and light.[6] In a solvent like DMSO, it can be stored at -80°C for up to 6 months or at -20°C for one month.[6]
Data Presentation
Effective optimization of extraction protocols requires careful tracking of yields at each stage. Below is a template table for summarizing quantitative data from different extraction experiments.
| Experiment ID | Extraction Method | Solvent System | Solvent:Solid Ratio (v/w) | Extraction Time (h) | Temperature (°C) | Crude Extract Yield (g) | % Yield of Crude Extract | Pure this compound (mg) | % Yield of Pure Compound |
| EXP-001 | Maceration | Hexane:Acetone (1:1) | 10:1 | 48 | 25 | 12.5 | 12.5% | 85.2 | 0.085% |
| EXP-002 | Soxhlet | Methanol | 15:1 | 12 | 65 | 15.2 | 15.2% | 110.5 | 0.111% |
| EXP-003 | UAE | Ethanol | 10:1 | 1 | 40 | 14.8 | 14.8% | 125.3 | 0.125% |
| EXP-004 | MAE | Acetone | 12:1 | 0.5 | 50 | 16.1 | 16.1% | 142.8 | 0.143% |
Note: The data presented in this table is illustrative and intended to serve as a template for recording experimental results.
Experimental Protocols
Below are generalized methodologies for key experiments in the extraction and purification of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 100 g of finely powdered, dried plant material.
-
Extraction: Place the powdered material in a suitable vessel and add 1 L of the chosen solvent (e.g., ethanol).
-
Sonication: Submerge the vessel in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 40°C).
-
Filtration: After sonication, filter the mixture to separate the extract from the solid plant material.
-
Re-extraction: Repeat the extraction process on the plant residue with fresh solvent to maximize yield.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the non-polar solvent (hexane) and gradually increase the polarity by adding the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Monitor the fractions using TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) to visualize the compounds.
-
Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Analysis of Lathyrane Diterpenoids by HPLC
Welcome to the technical support center for the analysis of lathyrane diterpenoids by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during the HPLC analysis of lathyrane diterpenoids.
1. Poor Peak Shape (Tailing or Fronting)
Q: My peaks for lathyrane diterpenoids are tailing. What are the common causes and how can I fix this?
A: Peak tailing is a common issue, especially with the complex structures of lathyrane diterpenoids. The primary causes can be categorized as follows:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the lathyrane diterpenoid molecule, leading to tailing.
-
Solution:
-
Use a high-purity, end-capped C18 column to minimize exposed silanol groups.
-
Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups.
-
Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (0.1-0.5%) to block the active silanol sites.
-
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.
-
Solution:
-
Dilute your sample and reinject.
-
If sensitivity is an issue, consider using a column with a larger internal diameter or a higher loading capacity.
-
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can lead to peak tailing.
-
Solution:
-
Implement a robust column washing procedure after each analytical run, using a strong solvent like isopropanol.
-
Use a guard column to protect the analytical column from contaminants.[1]
-
If the problem persists, the column may need to be replaced.
-
-
Q: I am observing peak fronting. What could be the reason?
A: Peak fronting is less common than tailing but can occur due to:
-
Sample Overload (in terms of volume): Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase.
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
If a stronger solvent is necessary for solubility, reduce the injection volume.
-
-
-
Poorly Packed Column Bed: A void or channel in the column packing can cause the sample to travel through different paths, leading to a distorted peak.
-
Solution:
-
This is a physical problem with the column, and it will likely need to be replaced.
-
-
2. Poor Resolution and Co-elution
Q: I am having trouble separating structurally similar lathyrane diterpenoids. How can I improve the resolution?
A: Lathyrane diterpenoids often exist as complex mixtures of isomers, making separation challenging. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: Due to the high lipophilicity of lathyrane diterpenoids, an isocratic elution with a high percentage of organic solvent may not provide sufficient separation for all compounds. A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, can significantly improve the resolution of complex mixtures.[2]
-
Solvent Choice: While acetonitrile (B52724) is commonly used, switching to methanol (B129727) can alter the selectivity of the separation.
-
pH Adjustment: Modifying the mobile phase pH with additives like formic acid can influence the retention behavior of certain lathyrane diterpenoids.
-
-
Change the Stationary Phase:
-
If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano column, which can offer different selectivity based on pi-pi or dipole-dipole interactions.
-
-
Adjusting Temperature and Flow Rate:
-
Temperature: Increasing the column temperature can improve efficiency and reduce peak broadening, but it may also decrease retention times. Experiment with temperatures in the range of 30-40°C.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
3. Issues with Detection and Quantification
Q: I am experiencing low sensitivity for my lathyrane diterpenoid analytes.
A: Low sensitivity can be a significant hurdle. Consider the following:
-
Wavelength Selection (for UV detection): Lathyrane diterpenoids may lack strong chromophores. Ensure you are using an appropriate detection wavelength. A wavelength of 272 nm has been successfully used for some lathyrane diterpenoids.[3][4] If the absorbance is low, consider using a detector with higher sensitivity, such as a mass spectrometer.
-
Mass Spectrometry (MS) Detection: Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive and selective detection method for lathyrane diterpenoids. Operating in positive ion mode is often effective.[3][4]
-
Sample Preparation: Inefficient extraction or the presence of interfering compounds in the sample matrix can suppress the signal. Optimize your sample preparation protocol to ensure efficient extraction and cleanup.
Q: My calibration curve is not linear.
A: Non-linearity in the calibration curve can be caused by:
-
Detector Saturation: If the analyte concentration is too high, the detector response may become non-linear. Extend the calibration range with lower concentration standards.
-
Inappropriate Integration: Ensure that the peak integration parameters are set correctly to accurately measure the peak area at all concentration levels.
-
Analyte Instability: Lathyrane diterpenoids may be unstable in certain solvents or under certain conditions. Prepare fresh standards and samples regularly.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for lathyrane diterpenoids?
A1: A good starting point would be a reversed-phase method using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[3][4][5] A flow rate of 1.0 mL/min and a column temperature of 30°C are reasonable initial conditions. Detection by UV at 272 nm or by ESI-MS in positive ion mode is recommended.[3][4]
Q2: How should I prepare my plant samples for lathyrane diterpenoid analysis?
A2: A common method for sample preparation involves the following steps:
-
Dry and powder the plant material.
-
Perform an extraction using a solvent such as methanol or 95% ethanol, often with the aid of ultrasonication.[3][4]
-
Filter the extract and evaporate the solvent.
-
The residue can be redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.[3][4] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
Q3: What are the typical physicochemical properties of lathyrane diterpenoids that affect HPLC analysis?
A3: Lathyrane diterpenoids are characterized by their relatively high lipophilicity (logP > 5), which is outside the typical range of Lipinski's rule-of-five.[6] This high hydrophobicity means they will be strongly retained on reversed-phase columns and may have poor solubility in highly aqueous mobile phases. This property is a key consideration in method development, often necessitating the use of strong organic mobile phases or gradient elution to ensure timely elution and good peak shape.
Q4: Can I use an isocratic method for analyzing lathyrane diterpenoids?
A4: While an isocratic method can be used, it may not be suitable for complex samples containing multiple lathyrane diterpenoids with varying polarities. An isocratic method with a high percentage of organic solvent (e.g., 85% acetonitrile) has been used for the rapid analysis of a few specific lathyrane diterpenoids.[3] However, for broader screening or analysis of complex extracts, a gradient elution is generally recommended to achieve better separation and resolution of all components.[2]
Quantitative Data Summary
The following tables summarize typical HPLC method parameters and validation data for the analysis of lathyrane diterpenoids.
Table 1: HPLC Method Parameters for Lathyrane Diterpenoid Analysis
| Parameter | Description | Reference |
| Column | Agilent Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm | [3][4] |
| Zorbax C18, 150 mm x 4.6 mm, 3.5 µm | [5] | |
| Mobile Phase | A: Water; B: Acetonitrile (Isocratic: 15% A, 85% B) | [3][4] |
| A: Water; B: Methanol with 0.1% formic acid (Isocratic: 15% A, 85% B) | [5] | |
| Flow Rate | 0.25 mL/min | [3][4] |
| 0.5 mL/min | [5] | |
| Column Temp. | 30 °C | [3][4] |
| 35 °C | [5] | |
| Detection | UV at 272 nm; ESI-MS (positive ion mode) | [3][4] |
| Injection Vol. | 20 µL | [3] |
Table 2: Method Validation Data for Quantification of Lathyrane Diterpenoids
| Analyte | Linearity Range (µg/mL) | Recovery (%) | RSD (%) | Reference |
| Euphorbia factor L1 | 9.9 - 79 | 98.39 | 2.5 | [3] |
| Euphorbia factor L2 | 3.8 - 30.5 | 91.10 | 2.4 | [3] |
| Euphorbia factor L8 | 1.0 - 20.6 | 96.94 | 2.1 | [3] |
Experimental Protocols
Detailed Protocol for HPLC-ESI-MS Analysis of Lathyrane Diterpenoids from Euphorbia lathyris Seeds
This protocol is a consolidated example based on published methods.[3][4]
1. Sample Preparation
-
Grind dried seeds of Euphorbia lathyris to a fine powder (approximately 80 mesh).
-
Accurately weigh 0.1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction (steps 3-5) two more times with fresh methanol.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-ESI-MS Analysis
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Isocratic Elution: 15% Solvent A, 85% Solvent B.
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 272 nm.
-
MS Detection: ESI in positive ion mode.
3. Data Analysis
-
Identify the peaks of interest by comparing their retention times and mass spectra with those of authentic standards.
-
For quantification, prepare a series of standard solutions of the target lathyrane diterpenoids in methanol.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of each lathyrane diterpenoid in the sample by interpolating its peak area on the calibration curve.
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. mastelf.com [mastelf.com]
- 3. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell-Based Assays with Natural Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with natural compounds in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the unique challenges of this research area.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during cell-based assays with natural compounds in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results inconsistent between experiments when using the same natural compound?
A1: Inconsistent results can arise from several factors:
-
Compound Stability: Natural compounds can be unstable and degrade over time, even when stored correctly. It is recommended to use freshly prepared solutions whenever possible.
-
Solubility Issues: Poor solubility can lead to inconsistent concentrations of the active compound in the assay wells.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage range.
-
Technical Variability: Minor differences in cell seeding density, incubation times, or pipetting can introduce significant variability.
Q2: I am observing a high background signal in my fluorescence-based assay. What could be the cause?
A2: High background in fluorescence assays is a common issue when working with natural compounds and can be attributed to:
-
Autofluorescence: Many natural compounds are inherently fluorescent and can interfere with the assay signal.[1]
-
Non-specific Binding: The compound or assay reagents may bind non-specifically to the plate or cellular components.
-
Media Components: Phenol red and other components in the cell culture media can contribute to background fluorescence.[2]
Q3: My natural compound shows potent cytotoxicity in an MTT assay, but I don't see a corresponding increase in apoptosis. Why?
A3: This discrepancy can occur for several reasons:
-
Assay Interference: The natural compound may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[3][4]
-
Necrotic Cell Death: The compound may be inducing necrosis rather than apoptosis. The Annexin V/PI assay can help distinguish between these two cell death mechanisms.
-
Timing of Apoptosis: The time point at which you are measuring apoptosis may not be optimal. A time-course experiment is recommended to identify the peak of apoptotic activity.
Troubleshooting Decision Tree
If you are encountering unexpected or inconsistent results, this decision tree can guide you through a systematic troubleshooting process.
II. Quantitative Data Summaries
This section provides quantitative data to aid in experimental design and troubleshooting.
Table 1: Maximum Tolerated Solvent Concentrations in Cell Culture
The final concentration of solvents used to dissolve natural compounds should be kept to a minimum to avoid solvent-induced cytotoxicity. The table below provides a general guide to the maximum tolerated concentrations for common solvents in various cell lines. It is always recommended to perform a solvent toxicity control for your specific cell line and assay.
| Solvent | Cell Line | Maximum Tolerated Concentration (v/v) | Reference |
| DMSO | HepG2, MDA-MB-231, MCF-7 | 0.6% | [5] |
| K562, HL60, HCT-116 | 0.5% - 1.0% | [6] | |
| Most cell lines | < 0.5% (general recommendation) | [7] | |
| Ethanol (B145695) | HepG2, MDA-MB-231, MCF-7 | 1.25% | [5] |
| K562, HL60, HCT-116 | >10% (cell line dependent) | [6] | |
| Caco-2 | up to 2% | [8] | |
| Methanol | HepG2, MDA-MB-231, MCF-7 | 1.25% | [5] |
| K562, HL60, HCT-116 | >10% (cell line dependent) | [6] | |
| Caco-2 | up to 2% | [8] |
Table 2: IC50 Values of Common Natural Compounds
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for natural compounds can vary significantly depending on the cell line and experimental conditions.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Curcumin | HeLa | 404 | 24 | [9] |
| HepG2 | 236 | 24 | [9] | |
| A549 | 33 | 24 | [10] | |
| Quercetin | A549 | ~28.7 (8.65 µg/ml) | 24 | [8] |
| HeLa | ~47.0 (at 48h) | 48 | ||
| Resveratrol | HeLa | ~50 | 48 | |
| HepG2 | ~100 | 48 | ||
| A549 | >100 | 48 |
Table 3: Autofluorescence Properties of Common Natural Compounds
Many natural compounds exhibit autofluorescence, which can interfere with fluorescence-based assays. Knowing the excitation and emission maxima of these compounds can help in selecting appropriate fluorescent dyes and filters to minimize interference.
| Compound Class | Example Compound | Excitation Max (nm) | Emission Max (nm) | Reference |
| Flavonols | Quercetin | ~470-480 | ~520 | [11] |
| Kaempferol | ~470-480 | ~520 | [11] | |
| Flavanones | Naringenin | ~470-480 | ~520 | [11] |
| Coumarins | Umbelliferone | ~325-370 | ~450-460 | |
| Alkaloids | Berberine | ~345-420 | ~550 | |
| Stilbenoids | Resveratrol | ~330 | ~374 | |
| Phenolic Acids | Caffeic Acid | ~325 | ~450-460 | [12] |
III. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of natural compounds.
Protocol 1: Preparation of Natural Compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results.
Materials:
-
Natural compound (powder form)
-
Appropriate solvent (e.g., DMSO, ethanol, methanol)[13]
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the appropriate solvent: Consult the manufacturer's instructions or literature to determine the best solvent for your natural compound. DMSO is a common choice for nonpolar compounds, but the final concentration in your assay should be kept low (typically <0.5%) to avoid solvent toxicity.[7]
-
Calculate the required mass: To prepare a stock solution of a desired concentration (e.g., 10 mM), use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weigh the compound: Accurately weigh the calculated mass of the natural compound using an analytical balance.
-
Dissolve the compound: Add the appropriate volume of solvent to the weighed compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be necessary for some compounds but be cautious as heat can degrade sensitive compounds.
-
Sterilization: If necessary, filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber tubes or wrapping vials in foil.[13]
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14]
Materials:
-
Cells cultured in a 96-well plate
-
Natural compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the natural compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well.[17]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[19]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including any floating cells in the media) and wash them with cold PBS.[20]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[19][20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[1]
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 4: HPLC for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity of a natural compound.[21]
Materials:
-
Natural compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)[22]
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18)[21]
Procedure:
-
Sample Preparation: Prepare a solution of the natural compound in a suitable solvent at a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.[23]
-
Mobile Phase Preparation: Prepare the mobile phase according to an established or developed method. Degas the mobile phase to prevent bubbles in the system.[22]
-
Method Development/Setup: Set up the HPLC method, including the mobile phase gradient, flow rate, column temperature, and detector wavelength.
-
Injection and Data Acquisition: Inject the sample onto the HPLC system and collect the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the compound is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.
IV. Visualizations of Key Concepts and Workflows
This section provides diagrams to visually represent complex processes and relationships.
Diagram 1: Mechanisms of Natural Compound Assay Interference
Natural compounds can interfere with cell-based assays through various mechanisms, leading to false-positive or false-negative results.
Diagram 2: Signaling Pathway - Apoptosis Induction
Many natural compounds exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates the intrinsic and extrinsic apoptosis pathways.
Diagram 3: Experimental Workflow - Natural Compound Screening
A typical workflow for screening natural compounds for bioactivity involves several stages, from initial screening to hit validation.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Atlas of Autofluorescence in Plant Pharmaceutical Materials [ebrary.net]
- 13. phytotechlab.com [phytotechlab.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 22. pharmadevils.com [pharmadevils.com]
- 23. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
Technical Support Center: Optimizing 17-Hydroxyisolathyrol Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective solubilization and use of 17-Hydroxyisolathyrol in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a macrocyclic lathyrol derivative, a type of diterpene, isolated from the seeds of Euphorbia lathyris.[1] It is a solid compound, typically appearing as a light yellow to yellow solid.[1] Its molecular formula is C₂₀H₃₀O₅ and it has a molecular weight of 350.45 g/mol .[1]
Q2: What is the primary challenge when working with this compound in vitro?
A2: The primary challenge is its poor aqueous solubility. As a hydrophobic diterpenoid, this compound requires specific solvents and techniques to achieve concentrations suitable for in vitro experiments without precipitation, which could lead to inaccurate and irreproducible results.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: The recommended primary solvent is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 100 mg/mL (285.35 mM).[1] It is critical to use newly opened, non-hygroscopic DMSO and to employ ultrasonic treatment to aid dissolution.[1]
Q4: What are the known biological activities of this compound and related lathyrane diterpenes?
A4: Lathyrane diterpenes, including this compound, exhibit a range of biological activities. These include anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[2] Other activities observed in related compounds include cytotoxicity against various cancer cell lines, reversal of multidrug resistance in cancer cells, and modulation of neural progenitor cell proliferation through protein kinase C (PKC) activation.[3][4][5][6]
Q5: How should I store the this compound stock solution?
A5: Once prepared in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1] The solid compound should be stored at 4°C, sealed, and protected from moisture and light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when preparing the stock solution in DMSO. | 1. The concentration is too high. 2. The DMSO is old or has absorbed water (hygroscopic). 3. Insufficient energy to break the crystal lattice. | 1. Try a lower concentration. 2. Always use a fresh, unopened bottle of anhydrous, cell culture grade DMSO.[1] 3. Use an ultrasonic water bath to aid dissolution. Gentle warming (e.g., to 37°C) may also help, but monitor for any degradation.[1] |
| Precipitation occurs when diluting the DMSO stock solution into aqueous culture medium. | 1. The final concentration of the compound is above its aqueous solubility limit. 2. The final concentration of DMSO is too high and is causing cellular toxicity. | 1. Lower the final concentration of this compound in your experiment. 2. Use a multi-step dilution protocol with intermediate solvents like PEG300, Tween-80, or SBE-β-CD to create a more stable formulation before the final dilution in the aqueous medium (see Experimental Protocols).[1] 3. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. |
| Inconsistent or no biological effect observed in the experiment. | 1. The compound has precipitated out of the solution and is not bioavailable to the cells. 2. The compound has degraded due to improper storage or handling. | 1. Visually inspect your culture plates under a microscope for any signs of precipitation. If observed, you must re-optimize your solubilization protocol. 2. Prepare fresh stock solutions from the solid compound. Ensure proper storage of both solid and stock solutions as per the guidelines.[1] |
| Cell death or morphological changes observed in the vehicle control group. | 1. The concentration of the co-solvent (DMSO, PEG300, Tween-80, etc.) is toxic to the cells. | 1. Run a vehicle control experiment with varying concentrations of the solvent system to determine the maximum tolerable concentration for your specific cell line. Adjust your final dilution accordingly. |
Data Presentation: Solubility Formulations
The following tables summarize the quantitative data for preparing soluble formulations of this compound for in vitro use.[1]
Table 1: High-Concentration Stock Solution
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 285.35 mM | Requires ultrasonic treatment; use of new, non-hygroscopic DMSO is critical. |
Table 2: Ready-to-Use Formulations for In Vitro Dilution
| Protocol | Formulation Composition | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.13 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.13 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.13 mM) |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Preparation: Work in a sterile environment. Use a new, sealed vial of anhydrous, cell culture grade DMSO.
-
Weighing: Accurately weigh the desired amount of this compound solid.
-
Dissolution: Add the appropriate volume of DMSO to achieve a concentration of up to 100 mg/mL.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved. Brief, gentle warming to 37°C can be used if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C for short-term or -80°C for long-term use.[1]
Protocol 2: Preparation of a Working Solution using Co-solvents (Based on Formulation 1)
This protocol details the preparation of 1 mL of a working solution at 2.5 mg/mL.
-
Initial Dissolution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Step 1: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Step 2: Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Step 3: Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is formed.
-
Step 4: Add 450 µL of sterile saline to the mixture and vortex to obtain the final 1 mL working solution. This solution is now ready for further dilution into your cell culture medium.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for solubilizing this compound.
Caption: Decision tree for troubleshooting precipitation issues.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory activity of related lathyrane diterpenes, the following diagram illustrates a potential mechanism of action for this compound in inhibiting the NF-κB pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lathyrane, Premyrsinane, and Related Diterpenes from Euphorbia boetica: Effect on in Vitro Neural Progenitor Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing interference in biological assays with 17-Hydroxyisolathyrol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference when using 17-Hydroxyisolathyrol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] It is a solid, light yellow to yellow in color.[1] Key physical properties are summarized in the table below.
Q2: How should this compound be stored?
For long-term storage, the solid compound should be kept at 4°C, sealed, and protected from moisture and light.[1] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also in sealed containers away from moisture and light.[1]
Q3: What are common causes of assay interference with small molecules like this compound?
Interference in biological assays by small molecules can stem from several factors, including:
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Chemical Reactivity: The compound may react directly with assay components, such as proteins or detection reagents.[2]
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Non-specific Binding: The molecule can bind to unintended targets or surfaces, leading to false positives or negatives.[3][4] This can be due to hydrophobic interactions or charge-based attractions.[3]
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Solubility Issues: Poor solubility can lead to compound precipitation, affecting the accuracy of results.[1]
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Off-Target Effects: The compound may interact with unintended biological molecules, causing unforeseen effects in the assay.[5][6][7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible assay results.
This is a common problem that can often be traced back to the handling of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Prepare fresh stock solutions and visually inspect for precipitates before use. If precipitation is observed, sonication or gentle heating may aid dissolution.[1] Consider using a different solvent system (see Table 1). | Undissolved compound will lead to inaccurate concentrations and variable results. |
| Compound Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. Use within the recommended storage period (6 months at -80°C, 1 month at -20°C).[1] | Degradation can alter the compound's activity and lead to inconsistent results. |
| Pipetting Errors | Use calibrated pipettes and appropriate tips. For viscous solvents like DMSO, ensure complete dispensing. | Accurate and consistent dispensing of the compound is critical for reproducibility. |
Issue 2: High background or suspected false positive results.
High background signals can be caused by non-specific binding of this compound to assay components or the assay plate itself.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific binding to surfaces | Add a non-ionic surfactant, such as Tween 20, to the assay buffer (typically at a low concentration like 0.05%).[3][10] | Surfactants can block hydrophobic surfaces on the plate and reduce non-specific adherence of the compound. |
| Non-specific binding to proteins | Include a blocking protein, like Bovine Serum Albumin (BSA), in the assay buffer.[3] | BSA can saturate non-specific binding sites on proteins in the assay, preventing the test compound from binding there. |
| Ionic interactions | Adjust the salt concentration of the assay buffer.[3] | Increasing the ionic strength can disrupt non-specific electrostatic interactions. |
| Analyte interaction with bare sensor surface | As a preliminary test, run the analyte over a bare sensor surface without any immobilized ligand to observe the level of non-specific binding. | This helps to determine if the interference is due to the analyte's interaction with the sensor surface itself.[3] |
Issue 3: Lower than expected potency or activity.
If this compound appears less active than anticipated, several factors could be at play.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Assay Buffer | Decrease the final concentration of the organic solvent (e.g., DMSO) in the assay. Ensure the final concentration of this compound is below its solubility limit in the assay buffer. | High concentrations of organic solvents can be detrimental to some biological assays, and compound precipitation will reduce its effective concentration. |
| Interaction with Assay Components | Run control experiments without the target protein or with a denatured version to see if the compound interacts with other assay components. | This can help identify non-specific inhibition or interference with the detection system. |
| Compound Adsorption to Labware | Pre-treat pipette tips and tubes with a blocking agent or use low-retention plastics. Including BSA or a surfactant in the buffer can also help prevent loss of the compound to surfaces.[3] | This compound may adsorb to plastic surfaces, reducing the amount available to interact with the target. |
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound [1]
| Solvent | Solubility | Stock Solution Preparation (for 1 mg) |
| DMSO | ≥ 100 mg/mL (285.35 mM) | 1 mM: 2.8535 mL |
| In vivo Formulation 1 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.13 mM) | Add 100 µL of 25 mg/mL DMSO stock to 400 µL PEG300, mix. Add 50 µL Tween-80, mix. Add 450 µL Saline to a final volume of 1 mL. |
| In vivo Formulation 2 | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.13 mM) | N/A |
| In vivo Formulation 3 | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.13 mM) | N/A |
Note: For DMSO, ultrasonic treatment may be needed. Hygroscopic DMSO can negatively impact solubility; use newly opened DMSO.[1]
Experimental Protocols
Protocol 1: General Assay Interference Counter-Screen
This protocol is designed to identify potential non-specific effects of this compound in a biochemical assay.
-
Prepare a "No Target" Control:
-
Set up assay wells containing all components (buffer, substrate, detection reagents) except the biological target (e.g., enzyme, receptor).
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Add this compound at the same concentrations used in the main experiment.
-
Incubate under the same conditions as the main assay.
-
Measure the signal. A significant signal in these wells suggests interference with the assay components or detection system.
-
-
Prepare a "Denatured Target" Control:
-
Set up assay wells containing all components, but use a heat-inactivated or chemically denatured version of the biological target.
-
Add this compound at various concentrations.
-
Incubate and measure the signal. Activity in these wells indicates that the compound's effect is not dependent on the native, active conformation of the target, suggesting a non-specific mechanism.
-
-
Vary Target Concentration:
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Perform the assay with varying concentrations of the biological target while keeping the concentration of this compound constant.
-
If the IC50 of this compound shifts with the target concentration, it may indicate a non-stoichiometric mode of inhibition, often associated with promiscuous inhibitors.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 17-Hydroxyisolathyrol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of isolated 17-Hydroxyisolathyrol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found when isolating this compound?
A1: During the isolation of this compound from sources like Euphorbia lathyris, the crude extract is a complex mixture. Common impurities include other structurally related lathyrane diterpenoids, ingenane (B1209409) diterpenoids, triterpenoids (such as α-amyrin, β-amyrin, and lupeol), sterols, fatty acids, and phenolic compounds.[1][2][3] The presence and abundance of these impurities can vary depending on the extraction method and the specific plant material used.
Q2: What is a general overview of the purification strategy for this compound?
A2: A typical purification strategy involves a multi-step approach. Initially, a crude extract is obtained using a suitable solvent like ethanol (B145695) or methanol (B129727). This extract is then partitioned, for example, between petroleum ether and acetonitrile (B52724), to remove highly nonpolar compounds.[4] The resulting enriched fraction is then subjected to one or more chromatographic steps, such as column chromatography over silica (B1680970) gel followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[4] Recrystallization can also be employed as a final polishing step.
Q3: What are the key factors affecting the stability of this compound during purification?
A3: this compound, being a diterpenoid with ester functionalities, may be susceptible to degradation under certain conditions.[5] Key factors affecting its stability include:
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pH: Both acidic and basic conditions can lead to the hydrolysis of ester groups. It is advisable to maintain a neutral pH during extraction and purification.
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Temperature: Prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[6] Solvent evaporation should be performed under reduced pressure at a moderate temperature.
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Light: Some complex organic molecules are sensitive to light. It is good practice to protect the samples from direct light, for example, by using amber vials.
Q4: How can I monitor the purity of my this compound fractions?
A4: The purity of fractions can be monitored using analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC): An analytical C18 column with a mobile phase gradient of acetonitrile and water is effective for assessing purity.[7] A UV detector set at around 272 nm can be used for detection.[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of column chromatography and for a preliminary check of fraction purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful techniques for confirming the structure and assessing the purity of the final product.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low concentration of this compound in the crude extract. | 1. Poor quality of the starting plant material. [6] | 1. Ensure the plant material is properly identified, harvested at the optimal time, and stored correctly to prevent degradation of secondary metabolites. |
| 2. Inefficient initial extraction. [8] | 2. Optimize the extraction solvent and method. Consider using a polar solvent like 95% ethanol and techniques such as ultrasound-assisted extraction to improve efficiency.[4] | |
| Significant loss of product during solvent partitioning. | 1. Incorrect solvent system leading to the compound partitioning into the wrong phase. [6] | 1. This compound is a moderately polar compound. Ensure the chosen solvent system (e.g., petroleum ether/acetonitrile) effectively separates it from nonpolar impurities without significant loss.[4] |
| Low recovery from column chromatography. | 1. Irreversible adsorption onto the stationary phase. | 1. Deactivate the silica gel with a small amount of water or triethylamine (B128534) before packing the column. |
| 2. Co-elution with other compounds. | 2. Optimize the gradient elution profile to achieve better separation. | |
| Low yield after preparative HPLC. | 1. Degradation of the compound on the column. | 1. Ensure the mobile phase is of high purity and the pH is neutral. |
| 2. Suboptimal fraction collection. [8] | 2. Use a sensitive detection wavelength (e.g., 272 nm) and collect fractions with a smaller volume to avoid missing the target peak.[7] | |
| 3. Sample precipitation on the column. [8] | 3. Ensure the sample is fully dissolved in the initial mobile phase before injection. |
Poor Purity of this compound
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC after initial column chromatography. | 1. Inadequate separation on the silica gel column. | 1. Optimize the solvent system for column chromatography by testing different solvent polarities on TLC. A slower, more gradual gradient elution can improve resolution. |
| Broad or tailing peaks in analytical HPLC. | 1. Column overload. | 1. Reduce the amount of sample injected onto the analytical column. |
| 2. Secondary interactions with the stationary phase. | 2. Add a small amount of an acid modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. | |
| Co-eluting impurities in preparative HPLC. | 1. Insufficient resolution between this compound and impurities. | 1. Optimize the HPLC method by adjusting the gradient slope, flow rate, or trying a different stationary phase. A recycling preparative HPLC system can also be used to improve the separation of closely eluting compounds.[9] |
| Final product fails to crystallize or forms an oil. | 1. Presence of persistent impurities. | 1. Subject the material to another round of preparative HPLC purification. |
| 2. Inappropriate recrystallization solvent. | 2. Test a range of solvents and solvent mixtures. For moderately polar compounds like this compound, combinations of alcohols (ethanol, methanol) and water are often effective. |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol is based on methods used for the purification of similar lathyrane diterpenoids from Euphorbia lathyris.[4]
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 semi-preparative column (e.g., 250 x 20 mm, 5 µm)[4]
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade, for sample preparation)
-
Partially purified extract of this compound
Procedure:
-
Sample Preparation: Dissolve the partially purified extract containing this compound in a minimal amount of methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
-
Chromatographic Conditions:
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.
-
Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
Materials:
-
Purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the purified this compound in a small Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Inducing Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For better crystal formation, avoid disturbing the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for Lathyrane Diterpenoids (Hypothetical Data)
| Purification Step | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) | Notes |
| Solvent Partitioning | 10-20 | 30-40 | 80-90 | Effective for removing nonpolar lipids and fats. |
| Silica Gel Column Chromatography | 30-40 | 60-75 | 60-70 | Good for separating major classes of compounds. |
| Preparative HPLC | 60-75 | >95 | 70-80 | High-resolution separation, ideal for final purification. |
| Recrystallization | >95 | >99 | 85-95 | Final polishing step to obtain high-purity crystals. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
"optimizing storage conditions for 17-Hydroxyisolathyrol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for 17-Hydroxyisolathyrol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at 2-8°C, protected from light and moisture.[1] When stored under these conditions, the compound is expected to be stable.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored in tightly sealed vials, protected from light. For short-term storage (up to one month), a temperature of -20°C is recommended.[2][3] For long-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.[2][3]
Q3: What solvents are suitable for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2] For in vivo experiments, it may be necessary to use a co-solvent system to ensure solubility and biocompatibility.
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect both solid this compound and its solutions from light to prevent potential photodegradation.
Q5: What are the signs of degradation?
Degradation of this compound may be indicated by a change in color or the appearance of additional peaks in a chromatographic analysis (e.g., HPLC).
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound and its solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Prepare Fresh Solutions: If there is any doubt about the stability of a stock solution, prepare a fresh solution from the solid compound.
-
Assess Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of the compound and look for any degradation products.
Issue 2: Precipitation of the Compound in Solution
Possible Cause: The solubility of this compound may be limited in certain solvent systems or at lower temperatures.
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution to aid in redissolving the precipitate.
-
Sonication: Use an ultrasonic bath to help dissolve the compound.
-
Adjust Solvent System: Consider using a different solvent or a co-solvent system to improve solubility.
Data on Storage Conditions
The following tables summarize the recommended storage conditions for this compound in both solid form and in solution.
| Form | Temperature | Duration | Additional Notes |
| Solid | 2-8°C | Long-term | Protect from light and moisture.[1] |
| Stock Solution | -20°C | Up to 1 month | Protect from light and moisture.[2][3] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture.[2][3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
Objective: To determine the stability of this compound under various storage conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Storage: Store aliquots of the solutions under different conditions (e.g., 4°C, -20°C, -80°C, and room temperature) for various durations (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored at -80°C.
-
HPLC Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at an appropriate wavelength.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Signaling Pathways and Experimental Workflows
As a diterpenoid with potential anti-inflammatory properties, this compound may exert its effects through the modulation of key inflammatory signaling pathways. The following diagrams illustrate a hypothetical experimental workflow for investigating its stability and a potential signaling pathway it might influence.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.
References
"how to handle low aqueous solubility of diterpenoids in assays"
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the low aqueous solubility of diterpenoids in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of diterpenoids?
A1: Diterpenoids are a class of natural products characterized by a core structure derived from four isoprene (B109036) units. Their low aqueous solubility is primarily due to their complex, often polycyclic, hydrocarbon backbone, which makes them highly lipophilic (hydrophobic). Many diterpenoids, such as triptolide (B1683669) and andrographolide, have limited polar functional groups capable of forming hydrogen bonds with water, further contributing to their poor solubility.[1][2][3]
Q2: What is the first-line solvent for dissolving diterpenoids for in vitro assays?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and widely used initial solvent for dissolving hydrophobic compounds like diterpenoids for biological assays.[4][5] It is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. For most in vitro applications, a high-concentration stock solution (e.g., 10-50 mM) is prepared in 100% DMSO and then diluted into the aqueous assay buffer.
Q3: How can I minimize solvent-induced artifacts and toxicity in my cell-based assays?
A3: High concentrations of organic solvents can be toxic to cells and interfere with assay results.[6] To mitigate these effects:
-
Limit Final Solvent Concentration: Keep the final concentration of DMSO or other organic solvents in the assay medium as low as possible, typically well below 1%, with many cell lines tolerating ≤0.5%.[7]
-
Run Vehicle Controls: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups to account for any solvent-induced effects.
-
Consider Alternatives: If toxicity or interference is observed even at low concentrations, consider less disruptive alternatives to DMSO, such as dimethylformamide (DMF), ethanol, or specialized biocompatible solvents.[4][8][9]
Q4: My diterpenoid precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out." It occurs when the diterpenoid's concentration in the final aqueous solution exceeds its solubility limit. Refer to the Troubleshooting Guide: Compound Precipitation below for a step-by-step approach to resolve this.
Q5: What are some advanced strategies to improve the aqueous solubility of diterpenoids for assays?
A5: When simple co-solvents are insufficient, several advanced formulation techniques can be employed:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic molecules like diterpenoids, forming a complex that is water-soluble.[10][11][12]
-
Lipid-Based Formulations: These systems, which include emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), can solubilize lipophilic drugs in lipidic carriers.[13][14][15]
-
Prodrugs: Chemical modification of the diterpenoid to create a more soluble "prodrug" can be an effective strategy. This prodrug is then converted to the active compound in vivo or, in some cases, in the assay environment.[1][16]
Troubleshooting Guides
Guide 1: Compound Precipitation Upon Dilution
This guide addresses the common problem of a diterpenoid precipitating when its organic stock solution is diluted into an aqueous assay buffer.
Workflow for Preventing Precipitation
Caption: Decision workflow for troubleshooting diterpenoid precipitation.
Detailed Steps:
-
Verify Final Concentration vs. Solubility: First, confirm that the intended final concentration of the diterpenoid in your assay does not exceed its known aqueous solubility limit. Often, the required concentration is simply too high for the compound to remain in solution.
-
Modify Dilution Protocol: Instead of a single large dilution, perform a serial dilution. For example, dilute the 100% DMSO stock into an intermediate solution containing a mixture of buffer and DMSO before the final dilution into the assay medium.[7] Vigorous vortexing or sonication during dilution can also help.[9]
-
Incorporate a Surfactant or Co-solvent: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) or a co-solvent to the final assay buffer can help maintain the solubility of the diterpenoid.[9][17]
-
Employ Advanced Formulations: If the above steps fail, consider preparing the diterpenoid in a more sophisticated delivery system, such as a cyclodextrin complex or a lipid-based formulation, as detailed in the protocols below.[10][18]
Guide 2: Suspected Solvent Interference with Assay
This guide provides steps to identify and mitigate the impact of solvents on assay performance.
Workflow for Investigating Solvent Interference
Caption: Workflow for diagnosing and resolving solvent interference in assays.
Detailed Steps:
-
Run a Vehicle Dose-Response Curve: Before testing your diterpenoid, test the solvent (e.g., DMSO) alone at the same concentrations you plan to use for your compound. This will reveal if the solvent itself has a dose-dependent effect on your assay readout (e.g., cell viability, enzyme activity).[6]
-
Check for Direct Assay Interference: Some solvents can directly inhibit enzymes or interfere with detection methods (e.g., fluorescence).[19][20] Test the solvent in the absence of your diterpenoid and any cellular components to see if it affects the assay's baseline signal.
-
Test Alternative Solvents: If DMSO proves to be problematic, test other solvents such as ethanol, methanol, or DMF.[9] Be aware that each solvent has its own profile of potential assay interferences.[19]
-
Switch to a Solvent-Free Delivery Method: The most robust way to eliminate solvent artifacts is to use a delivery vehicle that is itself soluble in the aqueous buffer, such as cyclodextrin inclusion complexes.[6][10]
Data Presentation
Table 1: Solubility of Selected Diterpenoids in Common Solvents
| Diterpenoid | Solvent | Solubility | Reference |
| Andrographolide | Water | Insoluble | [3][21] |
| Ethanol | Slightly Soluble (~0.2 mg/mL) | [21][22] | |
| DMSO | ~3 mg/mL | [22] | |
| Dimethylformamide (DMF) | ~14 mg/mL | [22] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [22] | |
| Andrograpanin | DMSO | 55 mg/mL (172.71 mM) | [23] |
| 100 mg/mL (314.02 mM) with heating | [24] | ||
| Triptolide | Water | Poorly Soluble | [1][25] |
| Paclitaxel | Water | Very Low Solubility | [12] |
Table 2: Common Solubilization Strategies and Considerations
| Strategy | Typical Final Concentration | Advantages | Disadvantages/Considerations |
| DMSO | < 0.5% (v/v) | High solubilizing power for many compounds. | Can be toxic to cells at >1%; may interfere with some assays.[6] |
| Ethanol | < 1% (v/v) | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly lipophilic compounds. Can affect enzyme stability.[19] |
| Cyclodextrins | 1-10 mM | Low cellular toxicity; can improve bioavailability.[6][10] | Requires specific protocol to form inclusion complex; may not work for all molecules. |
| Lipid-Based Systems | Varies | Mimics in vivo absorption; can significantly increase solubility.[13] | Complex formulations; may interfere with assays that measure lipids or use optical readouts. |
Experimental Protocols
Protocol 1: Preparation of a Diterpenoid Stock Solution Using a Co-Solvent
-
Weighing: Accurately weigh a precise amount of the solid diterpenoid (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the required volume of 100% cell culture-grade DMSO to achieve the desired high-concentration stock (e.g., to make a 20 mM stock of a compound with MW=400 g/mol , add 62.5 µL of DMSO to 5 mg).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[23] Gentle warming (e.g., to 37°C) can also be applied, but check for compound stability at higher temperatures.[24]
-
Sterilization & Storage: While the 100% DMSO stock is considered sterile, it can be filtered through a 0.22 µm syringe filter if necessary (ensure the filter material is compatible with DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[24]
-
Working Dilution: To prepare a working solution, perform a serial dilution. For example, dilute the 20 mM stock 1:10 in sterile PBS or culture medium to get a 2 mM intermediate stock. Vortex immediately and thoroughly. Then, add the appropriate volume of this intermediate stock to your final assay volume. This two-step process helps prevent the compound from precipitating.
Protocol 2: Preparation of a Diterpenoid-Cyclodextrin Inclusion Complex
This protocol is adapted for a diterpenoid like Paclitaxel using a modified co-solvent lyophilization method.[12]
-
Prepare Solutions:
-
Cyclodextrin (CD) Solution: In a sterile vial, dissolve the required amount of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water to create a clear solution (e.g., 5-10% w/v).
-
Diterpenoid Solution: In a separate vial, dissolve the diterpenoid (e.g., 8.5 mg Paclitaxel) in a minimal volume of a suitable co-solvent system (e.g., 100 µL Acetonitrile and 400 µL Tert-butyl alcohol). Vortex thoroughly to ensure complete dissolution.[12]
-
-
Complexation: While stirring the cyclodextrin solution vigorously, add the diterpenoid solution drop-wise. The molar ratio of diterpenoid to CD can be varied (e.g., 1:1, 1:2, 1:5) to optimize complexation.[12] Continue stirring the mixture for 24-48 hours at room temperature.
-
Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry, fluffy powder of the diterpenoid-CD inclusion complex.
-
Reconstitution and Use: The lyophilized powder can be accurately weighed and dissolved directly in aqueous assay buffer to the desired final concentration. The resulting solution should be clear and can be sterile-filtered if necessary.
Conceptual Diagram: Impact of Delivery Method on Cellular Uptake
The method used to solubilize a diterpenoid can influence its interaction with and uptake by cells, potentially affecting downstream signaling.
Caption: Conceptual model of how different solubilization methods can alter cellular uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical preparation of triptolide-loaded self-micelle solid dispersion with enhanced oral bioavailability and improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide CAS#: 5508-58-7 [m.chemicalbook.com]
- 4. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 12. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 15. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CA2448775A1 - Triptolide prodrugs having high aqueous solubility - Google Patents [patents.google.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ANDROGRAPHOLIDE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Andrograpanin | p38 MAPK | TargetMol [targetmol.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. mdpi.com [mdpi.com]
"strategies to enhance the stability of lathyrane diterpenoids in solution"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lathyrane diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My lathyrane diterpenoid solution has become cloudy or has formed a precipitate. What is the cause and how can I resolve this?
A1: Precipitation of lathyrane diterpenoids is a common issue stemming from their lipophilic (fat-loving) nature and consequently low aqueous solubility. This can be triggered by changes in solvent composition, temperature, or pH.
-
Troubleshooting Steps:
-
Solvent System Review: Ensure the solvent system is appropriate for your specific lathyrane diterpenoid. Consider using a higher proportion of organic co-solvent (e.g., ethanol, DMSO) if the compound is precipitating from an aqueous buffer.
-
Solubilizing Agents: Incorporate solubilizing agents such as surfactants (e.g., polysorbates) or cyclodextrins to enhance solubility.
-
Temperature Control: Check for temperature fluctuations. A decrease in temperature can reduce the solubility of some compounds. Gentle warming of the solution may redissolve the precipitate, but be cautious of potential thermal degradation.
-
pH Adjustment: Verify the pH of your solution. The ionization state of the molecule can affect its solubility, and adjusting the pH might be necessary.[1][2][3]
-
Q2: I've observed a change in the color of my lathyrane diterpenoid solution over time. What does this indicate?
A2: A color change often suggests chemical degradation, potentially due to oxidation or photodegradation. Lathyrane diterpenoids, like many natural products, can be sensitive to light and oxygen.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage or when working with particularly sensitive analogs, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidant Addition: The use of antioxidants can help prevent oxidative degradation.[4][5][6][7] Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid.
-
Q3: My experimental results are inconsistent, suggesting a loss of compound activity. How can I improve the stability of my stock solutions?
A3: Inconsistent results are often a sign of compound degradation, leading to a decrease in the effective concentration of the active diterpenoid.
-
Troubleshooting Steps:
-
Proper Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation processes. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
pH Optimization: Determine the optimal pH for the stability of your specific lathyrane diterpenoid. Generally, a slightly acidic to neutral pH is a good starting point for many phytochemicals.[1][8][9]
-
Solvent Selection: Use high-purity solvents and consider the potential for solvent-mediated degradation. For example, some compounds may be unstable in protic solvents.
-
Fresh Preparations: Whenever possible, prepare solutions fresh before each experiment to ensure the highest possible purity and activity.
-
Troubleshooting Guides
Issue 1: Unexpected Degradation Products in HPLC Analysis
Problem: HPLC analysis of a lathyrane diterpenoid solution shows the appearance of new peaks over time, indicating degradation.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Hydrolysis | Ester functionalities on the lathyrane skeleton are susceptible to hydrolysis, especially at non-neutral pH. Maintain the solution pH within a stable range (typically pH 4-7) using a suitable buffer system.[1][8][9] |
| Oxidation | The complex structure of lathyrane diterpenoids may contain sites prone to oxidation. Add an antioxidant (e.g., BHT, Vitamin E) to the solution and store under an inert atmosphere.[4][5][6][7] |
| Photodegradation | Exposure to UV or ambient light can induce degradation. Protect the solution from light at all times by using amber vials or covering the container. An iridium-catalyzed photoisomerization has been reported, highlighting the sensitivity of the cyclopropane (B1198618) ring to light.[10] |
| Thermal Degradation | High temperatures can accelerate degradation. Store solutions at reduced temperatures and avoid excessive heating during preparation. |
Experimental Protocols
Protocol 1: Stability Testing of Lathyrane Diterpenoids by HPLC
This protocol outlines a general method for assessing the stability of a lathyrane diterpenoid in a given solution.
1. Materials:
- Lathyrane diterpenoid of interest
- High-purity solvents (e.g., acetonitrile, methanol (B129727), water)
- Buffers of various pH values (e.g., phosphate, acetate)
- HPLC system with a UV or MS detector
- C18 HPLC column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm)[11][12]
- Temperature-controlled incubator and photostability chamber
2. Procedure:
- Prepare a stock solution of the lathyrane diterpenoid in a suitable organic solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to the desired final concentration in the test solutions (e.g., different pH buffers, with/without antioxidants, different co-solvents).
- Divide each test solution into aliquots for analysis at different time points and under different conditions (e.g., 25°C, 40°C, under light exposure).
- At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot into the HPLC system.
- Analyze the sample using a suitable gradient elution method. A typical mobile phase could be a gradient of water and acetonitrile.[11][12]
- Monitor the peak area of the parent lathyrane diterpenoid and any new peaks that appear.
- Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
3. Data Analysis:
- Plot the percentage of the remaining parent compound versus time for each condition.
- Determine the degradation rate constant (k) and the half-life (t½) of the compound under each condition.
Data Presentation
Table 1: Influence of Environmental Factors on Lathyrane Diterpenoid Stability
| Factor | Potential Effect on Stability | General Recommendation |
| pH | Highly acidic or alkaline conditions may catalyze hydrolysis of ester groups.[1][2][8][9] | Maintain pH in the range of 4-7. |
| Temperature | Increased temperature generally accelerates degradation rates. | Store solutions at low temperatures (-20°C or below). |
| Light | UV and visible light can cause photodegradation and isomerization.[10] | Protect solutions from light using amber vials or foil. |
| Oxygen | Atmospheric oxygen can lead to oxidative degradation. | Degas solvents and store under an inert atmosphere (N₂ or Ar); consider adding antioxidants.[4][5][6][7] |
| Solvent | Protic solvents may participate in degradation reactions. Purity of solvents is crucial. | Use high-purity aprotic solvents when possible. |
Visualizations
Caption: Workflow for assessing the stability of lathyrane diterpenoids.
Caption: Troubleshooting logic for lathyrane diterpenoid instability.
References
- 1. extractionmagazine.com [extractionmagazine.com]
- 2. scribd.com [scribd.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Terpenoids as plant antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"troubleshooting poor resolution in NMR spectra of 17-Hydroxyisolathyrol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution in the NMR spectra of 17-Hydroxyisolathyrol.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during NMR analysis of this compound, which can lead to poor spectral resolution.
Question: My NMR spectrum for this compound shows broad, poorly resolved peaks. What are the potential causes and how can I fix this?
Answer:
Broad peaks in an NMR spectrum can stem from several factors, ranging from sample preparation to instrument settings.[1][2] Follow this troubleshooting guide to diagnose and resolve the issue.
Step 1: Evaluate Sample Preparation
Poor sample quality is a frequent cause of bad resolution.[3]
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Inhomogeneous Sample: The sample must be a homogeneous solution, free of any particulate matter.[3][4] Solid particles can disrupt the magnetic field homogeneity, leading to broad lines.[4][5]
-
Solution: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.[5]
-
-
Incorrect Concentration: The sample concentration needs to be optimized.[6] Very high concentrations can lead to exchange effects and increased viscosity, both of which can broaden signals.[6][7] Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio.[6]
-
Solution: For a ¹H NMR of a molecule like this compound, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is typically recommended.[3] If the concentration is too high, dilute the sample. If it is too low, concentrate it, if solubility permits.
-
-
Paramagnetic Impurities: The presence of paramagnetic materials, such as transition metal ions (e.g., Fe³⁺, Cu²⁺), can cause severe line broadening.[3]
-
Solution: Ensure all glassware is thoroughly cleaned. If contamination is suspected, passing the sample through a small plug of Chelex resin may help remove metal ions.
-
-
Improper NMR Tube Filling: The height of the sample in the NMR tube is crucial for proper shimming.[4][6] For many spectrometers, an optimal sample height is around 4-5 cm (approximately 0.55-0.7 mL).[3][8]
-
Solution: Adjust the solvent volume to meet the recommended height for your spectrometer.
-
Step 2: Check Shimming and Instrument Parameters
The homogeneity of the magnetic field (B₀) is critical for high resolution. The process of optimizing this homogeneity is called shimming.[9][10]
-
Poor Shimming: An improperly shimmed magnet is a primary cause of broad and distorted peaks.[2][9] Shimming corrects for inhomogeneities in the magnetic field.[4]
-
Solution:
-
Start with a Standard Shim File: Load a recent, reliable shim file for the probe you are using.[11]
-
Automated Shimming: Utilize the spectrometer's automated shimming routines, such as gradient shimming, which can quickly optimize the axial (Z) shims.[12][13][14]
-
Manual Shimming: If automated shimming is insufficient, manual adjustment of the shims may be necessary. This is a skilled process and may require assistance from an experienced user or facility manager.[15] For non-spinning samples, adjusting off-axis (X, Y, XZ, YZ, etc.) shims is particularly important.[16]
-
-
Step 3: Consider Molecular and Solvent Effects
The inherent properties of the molecule and its interaction with the solvent can also affect resolution.
-
Chemical Exchange: Protons involved in chemical exchange, such as hydroxyl (-OH) protons, can lead to broad signals.[1][17] this compound possesses hydroxyl groups whose protons can exchange with each other or with trace amounts of water in the solvent.
-
Solution: To confirm if a broad peak is from an exchangeable proton, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the -OH proton should diminish or disappear.[2]
-
-
Molecular Motion: The rate of molecular tumbling can affect peak width. Large molecules or aggregation can lead to broader peaks.[7]
-
Solution: Increasing the temperature of the experiment can sometimes increase the rate of molecular motion and sharpen the signals. However, be cautious as this can also affect chemical shifts and potentially degrade the sample.
-
-
Solvent Choice: The choice of solvent can influence the chemical shifts and potentially the resolution.[2][18]
-
Solution: If resolution is poor in one solvent (e.g., CDCl₃), try a different deuterated solvent in which the compound is soluble, such as benzene-d₆, acetone-d₆, or methanol-d₄.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for a ¹H NMR sample of this compound?
For a standard ¹H NMR experiment on a modern spectrometer, a concentration of 1-5 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent is generally recommended.[3] For ¹³C NMR, a higher concentration of 5-30 mg is often required.[3]
Q2: Which deuterated solvent should I use for this compound?
The most common starting solvent is deuterochloroform (CDCl₃) due to its ability to dissolve a wide range of organic compounds.[19] However, if you experience poor resolution or peak overlap, consider using other solvents like benzene-d₆, acetone-d₆, or methanol-d₄, as chemical shifts can be solvent-dependent.[2][20]
Q3: How can I tell if my poor resolution is due to bad shimming or a bad sample?
Look at the solvent peak. If the solvent peak is also broad and distorted, it is likely an issue with shimming or the instrument.[4] If the solvent peak is sharp but the peaks for this compound are broad, the problem is more likely related to the sample itself (e.g., inhomogeneity, aggregation, chemical exchange, or paramagnetic impurities).[2][4]
Q4: What are spinning sidebands and how do I get rid of them?
Spinning sidebands are small peaks that appear symmetrically on either side of a large peak, at a distance equal to the spinning rate. They are caused by inhomogeneities in the magnetic field in the radial (X, Y) directions.[9]
-
Solution: Improve the shimming of the off-axis (radial) shims (X, Y, XZ, YZ, etc.).[16] Reducing the sample spinning rate can also help, but the primary solution is better shimming.
Q5: Can temperature affect the resolution of my NMR spectrum?
Yes, temperature can influence spectral resolution in several ways.[7]
-
Increased Molecular Motion: For large or aggregating molecules, increasing the temperature can lead to faster tumbling and sharper lines.
-
Chemical Exchange: Changing the temperature can alter the rate of chemical exchange processes. For exchangeable protons like those in hydroxyl groups, this can result in either sharpening or further broadening of the corresponding peaks.
-
Viscosity: Higher temperatures decrease solvent viscosity, which can lead to faster molecular tumbling and narrower lines.
When performing variable temperature experiments, allow the sample to fully equilibrate at the new temperature before shimming and acquiring data.[11]
Data Presentation
Table 1: Recommended Sample Preparation Parameters for this compound NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Sample Mass | 1 - 5 mg | 5 - 30 mg |
| Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL |
| Sample Height in Tube | 4 - 5 cm | 4 - 5 cm |
| Recommended Solvents | CDCl₃, C₆D₆, (CD₃)₂CO, CD₃OD | CDCl₃, C₆D₆, (CD₃)₂CO, CD₃OD |
Table 2: Key NMR Acquisition Parameters for Optimization
| Parameter | Typical Starting Value | Purpose | Troubleshooting Action for Poor Resolution |
| Number of Scans (NS) | 8-16 for ¹H | Improve signal-to-noise ratio (S/N) | Increase NS to improve S/N for weak signals. Note that S/N increases with the square root of NS.[21] |
| Acquisition Time (AQ) | 2-4 seconds | Determines digital resolution | Longer AQ can provide better resolution, but also increases noise. |
| Relaxation Delay (D1) | 1-5 seconds | Allows protons to return to equilibrium | For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time. A short D1 can lead to signal saturation and poor quantification, though it's less likely to cause peak broadening. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
-
Weigh the Sample: Accurately weigh 1-5 mg of purified this compound directly into a clean, dry vial.
-
Add Solvent: Using a calibrated pipette, add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolve the Sample: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect the solution against a bright light to ensure no solid particles are present.
-
Filter if Necessary: If any particulate matter is visible, filter the solution into a clean NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.[5]
-
Cap and Label: Cap the NMR tube securely and label it clearly.[8]
-
Check Sample Height: Ensure the sample height is between 4 and 5 cm.[8]
Protocol 2: Shimming for High-Resolution Spectra
-
Insert Sample: Insert the prepared NMR sample into the spectrometer.
-
Lock: Lock onto the deuterium (B1214612) signal of the solvent. If locking is difficult, the shims may be very poor, or there may be an issue with the sample or lock parameters.[22]
-
Load Standard Shims: Load a recent, high-quality shim file for the probe in use.[11] This provides a good starting point.
-
Automated Gradient Shimming: Execute the spectrometer's automated gradient shimming routine (e.g., topshim on Bruker systems).[14] This will typically optimize the on-axis (Z) shims.
-
Manual Shimming (if needed):
-
If peak shape is still poor or spinning sidebands are present, manual shimming may be required.
-
Focus on the lower-order shims first (Z1, Z2, Z3, Z4).
-
If the sample is not spinning, adjust the off-axis shims (X, Y, XY, XZ, YZ) to improve resolution.[9][16]
-
Iteratively adjust the shims while observing the lock signal level or the shape of a peak in a live spectrum until the resolution is maximized.
-
Visualizations
Caption: A workflow diagram for troubleshooting poor NMR resolution.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. organomation.com [organomation.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. youtube.com [youtube.com]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. arxiv.org [arxiv.org]
- 13. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 14. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 15. Automated shimming | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 16. 3D Gradient Shimming: A new Tool to Adjust Resolution | Applications Notes | JEOL Ltd. [jeol.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nmr.oxinst.com [nmr.oxinst.com]
- 22. Trouble Shooting Page [nmr.ucsd.edu]
Validation & Comparative
Comparative Analysis of 17-Hydroxyisolathyrol Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 17-Hydroxyisolathyrol analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer and multidrug resistance (MDR) modulating activities. The information is compiled from various studies on lathyrane diterpenes, the chemical class to which this compound belongs. While data on a systematically synthesized library of this compound analogs is limited in the public domain, this guide extrapolates key SAR principles from closely related, naturally occurring and semi-synthetic lathyrane diterpenoids.
Data Summary of Biological Activities
The cytotoxic and MDR modulating activities of various lathyrane diterpene analogs are summarized below. These compounds share the core lathyrane skeleton with this compound and provide valuable insights into the impact of structural modifications on biological function.
| Compound/Analog | Cancer Cell Line | Activity Type | IC50 (µM) | Key Structural Features | Reference |
| Euphorbia factor L28 | 786-0 (Renal) | Cytotoxicity | 9.43 | α-configuration at C-3 | [1] |
| HepG2 (Liver) | Cytotoxicity | 13.22 | [1] | ||
| Euphofischer A | C4-2B (Prostate) | Cytotoxicity | 11.3 | 15-p-coumaroyl moiety | |
| Aellinane | Caov-4 (Ovarian) | Cytotoxicity | 45 | 6,17-epoxy group | [2][3] |
| Euphorbia factor L1 (EFL1) | K562/ADR (MDR Leukemia) | MDR Reversal | - | Synergistic with chemotherapeutic drugs | [1] |
| Latilagascene E | Mouse Lymphoma (MDR) | P-gp Modulation | - | Free hydroxyl at C-3 | [1] |
| Methoxyboetirane B | Human Colon Adenocarcinoma (MDR) | P-gp Inhibition | 0.2 | Aromatic 3,17-disubstituted ester | |
| Compound 23d | RAW264.7 (Macrophage) | Anti-inflammatory | 0.38 | Phenylsulfonyl substituted furoxan moiety | [4] |
| Euphorbia factor L3 (EFL3) | - | Anti-inflammatory | - | Acyl group at C-15, hydrophobic aryl at C-3 & C-5 | [5] |
Structure-Activity Relationship Insights
Analysis of the available data on lathyrane diterpenes reveals several key structural features that govern their biological activity:
-
Stereochemistry at C-3: The stereochemical configuration of substituents at the C-3 position significantly influences cytotoxic activity. Studies on Euphorbia factor L27 and L28, which are epimers at C-3, demonstrated that the α-configuration in L28 resulted in potent cytotoxicity against renal (786-0) and liver (HepG2) cancer cell lines[1].
-
Substitution at C-3 and C-5: The presence of hydrophobic and aromatic groups at the C-3 and C-5 positions appears to be crucial for anti-inflammatory activity, as seen with Euphorbia factor L3 (EFL3)[5]. This suggests that these positions are important for interaction with biological targets.
-
Hydroxyl Group at C-3: A free hydroxyl group at the C-3 position is important for P-glycoprotein (P-gp) modulation, a key mechanism in overcoming multidrug resistance[1].
-
Substitution at C-15: The nature of the substituent at the C-15 position can significantly impact bioactivity. For instance, a 15-p-coumaroyl moiety in Euphofischer A contributes to its cytotoxic profile. In contrast, for anti-inflammatory activity, the acyl group at C-15 may be dispensable if potent hydrophobic substituents are present at C-3[5].
-
Esterification and Aromaticity: Esterification of hydroxyl groups, particularly with aromatic moieties, can enhance MDR modulating activity. Methoxyboetirane B, a 3,17-disubstituted aromatic ester, is a potent P-gp inhibitor []. This is likely due to increased lipophilicity and favorable interactions within the drug-binding pocket of P-gp[1].
-
Core Skeleton Modifications: Skeletal rearrangements of the lathyrane core can lead to changes in activity. For example, the conversion of a lathyrane skeleton to a premyrsinane skeleton transformed an inactive compound into analogs with cytotoxic activity against breast cancer cells[6].
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Apoptosis and Signaling Pathway Analysis
Western Blotting:
-
Cell Lysis: Treat cells with the test compounds, harvest, and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for evaluating the cytotoxicity of this compound analogs.
Signaling Pathway of Lathyrane Diterpene-Induced Apoptosis
Caption: Mitochondrial pathway of apoptosis induced by lathyrane diterpenes.
Logical Relationship of Multidrug Resistance Modulation
Caption: Modulation of P-glycoprotein-mediated multidrug resistance.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6(17)-epoxylathyrane diterpene: aellinane from Euphorbia aellenii induces apoptosis via mitochondrial pathway in ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of lathyrane diterpenoid nitrogen-containing heterocyclic derivatives and evaluation of their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of natural and synthetic lathyrane-based diterpenoids for suppression of NLRP3-driven inflammation and gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron-Catalyzed Skeletal Conversion of Lathyrane to Premyrsinane Euphorbia Diterpenes and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of 17-Hydroxyisolathyrol: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The lathyrane diterpenoid 17-Hydroxyisolathyrol, isolated from the seeds of Euphorbia lathyris, has garnered interest for its potential therapeutic properties. While in vitro studies on related compounds suggest significant anti-inflammatory and anti-cancer activities, a comprehensive in vivo validation of this compound remains to be extensively documented in publicly available literature. This guide provides a comparative framework for researchers aiming to bridge this gap, by presenting available in vitro data on closely related lathyrane diterpenoids and contrasting it with established in vivo models for inflammation and cancer. We will explore the effects of comparator compounds, detail relevant experimental protocols, and visualize the key signaling pathways implicated in their mechanisms of action.
In Vitro Anti-Inflammatory and Anti-Cancer Potential of Lathyrane Diterpenoids
Anti-Inflammatory Activity
A key indicator of in vitro anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Several lathyrane diterpenoids have demonstrated potent inhibitory effects on NO production, with IC50 values ranging from 2.6 to 26.0 μM[1]. This suggests that these compounds can effectively modulate the inflammatory response at a cellular level.
Anti-Cancer Activity
In the context of oncology, the cytotoxic effects of lathyrane diterpenoids have been evaluated against various cancer cell lines. For instance, Jolkinolide B, another diterpenoid isolated from Euphorbia fischeriana, has shown significant inhibitory effects on the growth of gastric cancer cell lines. The IC50 values for Jolkinolide B against AGS and MKN45 gastric cancer cell lines were determined to be 15.99 μM and 33.30 μM, respectively[2].
Table 1: In Vitro Biological Activity of Selected Diterpenoids
| Compound/Extract | Biological Activity | Cell Line | IC50 Value | Reference |
| Lathyrane Diterpenoids (compounds 1-3, 7, 9, 11, 13, 14, and 16) | Anti-inflammatory (NO Inhibition) | RAW 264.7 | 2.6 - 26.0 μM | [1] |
| Jolkinolide B | Anti-cancer (Cytotoxicity) | AGS (gastric cancer) | 15.99 μM | [2] |
| Jolkinolide B | Anti-cancer (Cytotoxicity) | MKN45 (gastric cancer) | 33.30 μM | [2] |
In Vivo Validation: A Comparative Look at Preclinical Models
To translate in vitro findings into potential therapeutic applications, in vivo studies are crucial. Here, we present data from common preclinical models for inflammation and cancer, using extracts and compounds related to this compound as comparators.
Carrageenan-Induced Paw Edema: A Model for Acute Inflammation
The carrageenan-induced paw edema model in rodents is a standard method for evaluating the efficacy of acute anti-inflammatory agents. An ethyl acetate (B1210297) extract of Euphorbia prostrata demonstrated significant topical anti-inflammatory activity in this model, proving to be more potent than the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) when applied in the same manner[3].
Xenograft Tumor Model: Assessing Anti-Cancer Efficacy In Vivo
The in vivo anti-tumor effects of Jolkinolide B were evaluated in a xenograft mouse model using MKN45 gastric cancer cells. Treatment with Jolkinolide B at doses of 20 and 40 mg/kg resulted in a significant decrease in both tumor weight and volume compared to the control group, demonstrating its potential to inhibit tumor growth in a living system[4].
Table 2: In Vivo Efficacy of Comparator Compounds/Extracts
| Compound/Extract | In Vivo Model | Animal Model | Dosing & Administration | Key Findings | Reference |
| Euphorbia prostrata extract | Carrageenan-Induced Paw Edema | Mice | Topical application | More potent than indomethacin in reducing edema | [3] |
| Jolkinolide B | Xenograft Tumor Model (MKN45 cells) | Nude Mice | 20 and 40 mg/kg | Significantly decreased tumor weight and volume | [4] |
Signaling Pathways: Unraveling the Mechanism of Action
The anti-inflammatory and anti-cancer effects of lathyrane diterpenoids are believed to be mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses. Lathyrane diterpenoids have been shown to reduce the production of pro-inflammatory cytokines like IL-6 and IL-1β, as well as the expression of inducible nitric oxide synthase (iNOS), by inhibiting the NF-κB signaling pathway[1].
Caption: Lathyrane diterpenoids inhibit the NF-κB signaling pathway.
Apoptosis Signaling Pathway in Cancer
Jolkinolide B has been shown to induce apoptosis in gastric cancer cells through the mitochondrial pathway[5]. This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.
Caption: Jolkinolide B induces apoptosis via the mitochondrial pathway.
Experimental Protocols
To facilitate the design of in vivo validation studies for this compound, detailed methodologies for the key experiments cited are provided below.
In Vitro Nitric Oxide (NO) Production Assay
Objective: To determine the in vitro anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cells.
Protocol:
-
Seed RAW 264.7 cells in 96-well plates and incubate until they reach approximately 80% confluency.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Determine the cell viability using an MTT assay to rule out cytotoxicity-related effects.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the NO production.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Animal Model: Male Wistar rats or Swiss albino mice.
Protocol:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compound (e.g., this compound) or a vehicle control, typically orally or intraperitoneally, at a predetermined time before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vivo Xenograft Tumor Model
Objective: To assess the in vivo anti-cancer efficacy of a test compound on tumor growth.
Animal Model: Immunocompromised mice (e.g., nude mice).
Cell Line: A suitable human cancer cell line (e.g., MKN45 for gastric cancer).
Protocol:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment and control groups.
-
Administer the test compound (e.g., Jolkinolide B) or a vehicle control to the respective groups, typically via intraperitoneal injection or oral gavage, for a specified period.
-
Monitor the tumor size by measuring the length and width with calipers at regular intervals. Calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
Caption: Workflow for validating in vitro effects in vivo.
Conclusion
While direct in vivo evidence for the efficacy of this compound is currently limited, the available data on related lathyrane diterpenoids strongly supports its potential as a promising anti-inflammatory and anti-cancer agent. This guide provides a framework for researchers to design and conduct robust in vivo studies to validate the in vitro findings. By utilizing established preclinical models and understanding the underlying signaling pathways, the therapeutic potential of this compound can be thoroughly investigated, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 3. Topical antiinflammatory effects of Euphorbia prostrata on carrageenan-induced footpad oedema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of 17-Hydroxyisolathyrol extraction methods"
The isolation of 17-hydroxyisolathyrol, a lathyrane diterpenoid from Euphorbia lathyris with notable biological activities, is a critical step for further pharmacological investigation and drug development. The efficiency of the extraction process directly impacts the yield and purity of the final compound. This guide provides a comparative analysis of various extraction methodologies, offering insights into their protocols and performance based on available experimental data.
Quantitative Comparison of Extraction Methods
Selecting an optimal extraction method requires balancing factors such as yield, purity, time, cost, and environmental impact. The following table summarizes quantitative data from studies on Euphorbia species, providing a comparative overview of different techniques. It is important to note that direct comparative studies for this compound are limited; therefore, some data is based on total extract yields or related compounds from the same plant family, which serves as a valuable proxy.
| Extraction Method | Solvent System | Temperature | Time | Typical Yield | Key Observations |
| Maceration | 95% Ethanol (B145695) | Room Temp. | 72 hours | High total extract yield (~11.7% from defatted flour)[1] | Simple, low-cost method. Long extraction time and large solvent volume required.[2] |
| Soxhlet Extraction | n-Hexane or Acetone | Boiling Point of Solvent | 8 hours | Higher efficiency than maceration for non-polar compounds. | Faster than maceration, but requires heating, which may degrade thermolabile compounds. |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol or Methanol | 40-60 °C | 30-60 min | Generally higher yield and shorter time than conventional methods. | Enhanced extraction efficiency due to acoustic cavitation; reduces solvent consumption. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (+ co-solvent) | ~60 °C | 1-2 hours | 7.5% (total extract from E. rigida) | Environmentally friendly ("green") method, high selectivity, but requires specialized equipment.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific results. Below are representative protocols for each extraction technique discussed.
Maceration Protocol
Maceration is a simple and widely used method for extracting phytochemicals.
-
Preparation: Air-dry the seeds of Euphorbia lathyris and grind them into a fine powder.
-
Extraction: Soak the powdered material (e.g., 1 kg) in a suitable solvent, such as 95% ethanol, in a large container. The typical solid-to-solvent ratio is 1:10 (w/v).
-
Incubation: Seal the container and leave it at room temperature for a period of 3 to 7 days, with occasional agitation to ensure thorough extraction.
-
Filtration: After the maceration period, filter the mixture to separate the liquid extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification: The crude extract is then subjected to further purification steps, such as liquid-liquid partitioning and column chromatography, to isolate this compound.[2]
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.
-
Preparation: Place a known amount of powdered Euphorbia lathyris seeds into a thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., n-hexane) and connect it to the Soxhlet extractor and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips down onto the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the chamber is full, the solvent is siphoned back into the round-bottom flask.
-
Duration: This cycle is repeated for several hours (typically 6-8 hours) until the extraction is complete, which is often indicated by the solvent in the siphon arm becoming colorless.
-
Concentration: After extraction, the solvent is evaporated to yield the crude extract.
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE utilizes sound waves to accelerate the extraction process.
-
Preparation: Mix the powdered plant material with a suitable solvent (e.g., ethanol) in a flask.
-
Sonication: Place the flask in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer.
-
Parameters: The extraction is typically carried out for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Recovery: After sonication, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE is a green extraction technique that uses a supercritical fluid, most commonly CO₂, as the solvent.
-
Preparation: Load the ground seeds of Euphorbia lathyris into the extraction vessel.
-
System Setup: The SFE system consists of a high-pressure pump, an extraction vessel, and a separator.
-
Extraction: Pump heated CO₂ into the extraction vessel at a pressure and temperature above its critical point (for CO₂, >31.1°C and >73.8 bar). A common condition for Euphorbia lathyris extraction is 60°C and 350 bar.[3] A co-solvent like ethanol may be added to increase the polarity of the supercritical fluid.
-
Separation: The supercritical fluid containing the extracted compounds flows into a separator vessel at a lower pressure. This causes the CO₂ to return to a gaseous state, losing its solvating power and precipitating the extract.
-
Collection: The extract is collected from the separator, and the CO₂ can be recycled.
Visualizing Extraction Workflows
The following diagrams illustrate the generalized workflows for the discussed extraction methods, providing a clear visual comparison of the processes.
Caption: General workflow for Maceration.
Caption: General workflow for Soxhlet Extraction.
Caption: General workflow for Ultrasonic-Assisted Extraction.
Caption: General workflow for Supercritical Fluid Extraction.
References
- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer [mdpi.com]
- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of 17-Hydroxyisolathyrol and Paclitaxel on Cancer Cell Efficacy
An objective guide for researchers and drug development professionals on the cytotoxic and mechanistic profiles of the novel diterpenoid 17-Hydroxyisolathyrol in contrast to the established chemotherapeutic agent, Paclitaxel (B517696).
This guide provides a detailed comparison of the available scientific data on the efficacy of this compound and paclitaxel against cancer cells. It is important to note that while paclitaxel is a well-researched, clinically approved anticancer drug, data on the specific compound this compound is limited. Therefore, this comparison draws upon studies of closely related lathyrane diterpenes and extracts from Euphorbia lathyris, the natural source of this compound, to infer its potential anticancer properties.
Quantitative Efficacy Overview
The following tables summarize the available quantitative data on the cytotoxic effects of a lathyrane diterpenoid closely related to this compound and the well-established efficacy of paclitaxel across various cancer cell lines.
Table 1: Cytotoxic Activity of Lathyrol-3-phenylacetate-5,15-diacetate (A Lathyrane Diterpenoid)
| Cancer Cell Line | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | 17.51 ± 0.85 | [1] |
| KB (Oral Epidermoid Carcinoma) | 24.07 ± 1.06 | [1] |
| HCT116 (Colorectal Carcinoma) | 27.18 ± 1.21 | [1] |
Table 2: Cytotoxic Activity of Paclitaxel
| Cancer Cell Line | IC50 (nM) | Reference |
| Various Human Tumor Cell Lines | 2.5 - 7.5 | [2][3][4] |
| Breast Cancer Cell Lines | Varies | [5] |
| Ovarian Cancer Cell Lines | Varies | [5] |
| Lung Cancer Cell Lines | Varies | [5] |
Mechanisms of Action and Cellular Effects
This compound and Related Lathyrane Diterpenoids
Research on lathyrane diterpenoids isolated from Euphorbia lathyris suggests a mechanism of action centered on the induction of apoptosis and the reversal of multidrug resistance. Ethanolic extracts of Euphorbia lathyris have demonstrated potent in vitro antitumor activity against colon cancer (T84 and HCT-15) and glioblastoma multiforme cell lines[2][6]. The mode of cell death is reported to be mediated by the overexpression of caspases 9, 3, and 8, as well as the activation of autophagy[2][6].
Furthermore, specific lathyrane-type diterpenoids, euphorbia factor L1 (EFL1) and L3 (EFL3), isolated from the aerial parts of Euphorbia lathyris, have been shown to inhibit the proliferation of human pancreatic cancer cells (MIA PaCa-2)[4]. Their mechanism involves the induction of the endoplasmic reticulum (ER) stress pathway, evidenced by increased levels of phosphorylated inositol-requiring enzyme 1 alpha (IRE1α), activating transcription factor 4 (ATF4), and CCAAT-enhancer-binding protein homologous protein (CHOP)[4]. This signaling cascade ultimately leads to apoptosis, as indicated by the cleavage of poly (ADP-ribose) polymerase (PARP)[4].
Some lathyrane diterpenes also exhibit the ability to reverse multi-drug resistance (MDR) in cancer cells, a significant hurdle in chemotherapy[7]. They are thought to act as high-affinity substrates for P-glycoprotein (P-gp), a key efflux pump, thereby competitively inhibiting the removal of other chemotherapeutic agents[7].
Paclitaxel
Paclitaxel is a well-established antineoplastic agent with a distinct mechanism of action. It functions as a microtubule-stabilizing agent[6][7][8][9][10]. By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their polymerization and prevents their disassembly[6][9]. This interference with the normal dynamics of the microtubule cytoskeleton disrupts mitotic spindle assembly, leading to a blockage of the cell cycle in the G2/M phase[8]. The prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death[6][9].
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the anticancer efficacy of compounds like this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Caspase Activity Assay)
-
Cell Treatment: Cells are seeded in plates and treated with the test compound at a concentration known to induce cytotoxicity (e.g., the IC50 value) for various time points (e.g., 12, 24, 36, 48 hours)[1].
-
Cell Lysis: After treatment, cells are harvested and lysed to release their intracellular contents.
-
Caspase Substrate Addition: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for a particular caspase (e.g., Caspase-3, -8, or -9). The substrate is conjugated to a chromophore or fluorophore that is released upon cleavage by the active caspase.
-
Signal Detection: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The activity of the caspase is quantified and compared to that of untreated control cells to determine the fold-increase in caspase activation.
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathway for lathyrane diterpenoids and the established mechanism of paclitaxel, along with a typical experimental workflow for evaluating anticancer compounds.
References
- 1. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cell Proliferation by Euphorbia Factors L1 and L3 from Euphorbia lathyris through the ATF4-CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo antitumor activity of Euphorbia lathyris ethanol extract in colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrocyclic lathyrane diterpenes as antitumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of 17-Hydroxyisolathyrol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of 17-Hydroxyisolathyrol, a promising lathyrane diterpenoid, by comparing its mechanistic profile and potency with established anti-inflammatory agents. Leveraging data from closely related compounds and established experimental protocols, this document serves as a valuable resource for researchers investigating novel therapeutic avenues for inflammatory diseases.
Comparative Analysis of Anti-inflammatory Activity
While direct comparative studies on this compound are emerging, data from the structurally similar lathyrane diterpenoid, Euphorbia factor L3 (EFL3), provides significant insights into its potential efficacy. The following table summarizes the inhibitory concentration (IC50) values of EFL3 against key inflammatory mediators, juxtaposed with the known potent steroidal anti-inflammatory drug, Dexamethasone (B1670325).
| Compound | Target | Assay System | IC50 Value | Reference |
| Euphorbia factor L3 (EFL3) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | ~2.96 µg/mL | [1] |
| Dexamethasone | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Various (cell-based and in vivo) | Varies (Potent, often in nM range) | [2][3] |
Note: The IC50 value for EFL3 is presented as a mean from a study on Phytophthora capsici, which also highlights its broader biological activities.[1] Direct IC50 values for this compound in inflammatory assays are still under investigation. Dexamethasone is a widely used corticosteroid with potent anti-inflammatory effects, serving as a benchmark for comparison.[2][3]
Mechanistic Insights: The NF-κB Signaling Pathway
Lathyrane diterpenoids, including this compound and EFL3, exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
The diagram below illustrates the canonical NF-κB signaling cascade and the proposed point of intervention for this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Detailed Experimental Protocols
To facilitate further research and cross-validation, detailed methodologies for key anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
Experimental Workflow:
Caption: Workflow for the Nitric Oxide Production Assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite (B80452), an indicator of NO production, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol details the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) released from stimulated macrophages.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-5 as described in the NO Production Assay protocol, using a 24-well plate with a cell density of 5 x 10^5 cells/well.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates to pellet the cells and collect the supernatant.
-
ELISA:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples (the collected supernatant), adding the detection antibody, and the final substrate for color development.
-
-
Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol (typically 450 nm).
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve generated from known concentrations of the respective cytokines.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a direct readout of the pathway's activation or inhibition.[5][6]
Protocol:
-
Cell Line: Use a cell line (e.g., HEK293T or RAW 264.7) stably or transiently transfected with an NF-κB luciferase reporter construct. This construct contains a luciferase gene under the control of NF-κB response elements.
-
Transfection (if necessary): If using transient transfection, co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL).
-
Incubation: Incubate the cells for 6-24 hours.
-
Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly (NF-κB reporter) and Renilla (control) luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated wells to that in stimulated, untreated control wells.
References
- 1. Evaluation of Inhibitory Effect and Mechanism of Euphorbia Factor L3 against Phytophthora capsici | MDPI [mdpi.com]
- 2. A systematic review and meta-analysis of glucocorticoids treatment in severe COVID-19: methylprednisolone versus dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Results Show Benefit Of Steroid For Very Sick COVID-19 Patients [cfpublic.org]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Benchmarking 17-Hydroxyisolathyrol: A Comparative Guide to Multidrug Resistance Reversal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of MDR reversal agents, which can inhibit the function of these efflux pumps, is a critical area of research in oncology. This guide provides a comparative analysis of 17-Hydroxyisolathyrol, a member of the lathyrane diterpene class of natural products, against other established MDR reversal agents.
Executive Summary
Lathyrane diterpenes, isolated from plants of the Euphorbia genus, have demonstrated significant potential as MDR modulators.[1][2] These compounds, including this compound and its structural analogs, have been shown to reverse MDR in various cancer cell lines, often by inhibiting the function of P-glycoprotein.[1][2] This guide benchmarks the performance of this class of compounds against first-generation MDR reversal agents like Verapamil and third-generation agents such as Tariquidar, providing available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, the data for structurally related lathyrane diterpenes provides a strong indication of its potential efficacy.
Performance Comparison of MDR Reversal Agents
The efficacy of MDR reversal agents is typically evaluated based on their ability to sensitize resistant cancer cells to chemotherapeutic drugs. This is often quantified by the half-maximal inhibitory concentration (IC50) and the reversal fold (RF), which is the ratio of the IC50 of the chemotherapeutic agent alone to its IC50 in the presence of the reversal agent.
| Compound Class | Specific Compound | Target | Cell Line | Chemotherapeutic Agent | IC50 (µM) | Reversal Fold (RF) |
| Lathyrane Diterpene | Euphorantester B | P-gp | MCF-7/ADR | Adriamycin | Not specified | Comparable to Verapamil |
| Lathyrane Diterpene | Compound 21 (from E. lathyris) | P-gp | HepG2/ADR | Adriamycin | Not specified | >10 |
| Lathyrane Diterpene | Derivative 25 | ABCB1 | Not specified | Not specified | Not specified | 16.1 |
| First-Generation | Verapamil | P-gp | MCF-7/ADR | Paclitaxel | ~5-10 | Varies |
| Third-Generation | Tariquidar (XR9576) | P-gp | Multiple | Multiple | Kd = 5.1 nM | Potent |
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which many MDR reversal agents, including lathyrane diterpenes, exert their effect is through the inhibition of P-glycoprotein (P-gp). P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide variety of substrates, including many chemotherapeutic drugs, from the cell.
Caption: P-glycoprotein mediated drug efflux and its inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of MDR reversal studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of compounds like this compound.
Cytotoxicity and MDR Reversal Assessment (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) and its ability to reverse resistance to a chemotherapeutic agent.
Protocol:
-
Cell Seeding: Seed multidrug-resistant (e.g., MCF-7/ADR) and their parental sensitive cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of the MDR reversal agent (e.g., this compound).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a dose-response curve. The Reversal Fold (RF) is calculated as: RF = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic + reversal agent.
Caption: Workflow for the MTT-based MDR reversal assay.
P-glycoprotein Efflux Pump Activity (Rhodamine 123 Accumulation Assay)
This assay directly measures the functional activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Protocol:
-
Cell Preparation: Harvest MDR cells (e.g., MCF-7/ADR) and resuspend them in a suitable buffer.
-
Compound Incubation: Incubate the cells with the test compound (e.g., this compound) at various concentrations for 30 minutes at 37°C. A known P-gp inhibitor like Verapamil should be used as a positive control.
-
Rhodamine 123 Addition: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in fresh PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation: 488 nm, Emission: 525 nm).
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp activity.
P-glycoprotein ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function. P-gp inhibitors can either stimulate or inhibit this activity.
Protocol:
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound at various concentrations, and a reaction buffer containing ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Plot the rate of ATP hydrolysis against the concentration of the test compound to determine its effect on P-gp ATPase activity.
Conclusion
References
"comparative study of the cytotoxicity of different lathyrane diterpenoids"
Lathyrane diterpenoids, a class of natural products predominantly isolated from the Euphorbia genus, have garnered significant interest in oncological research due to their potent cytotoxic activities against various cancer cell lines.[1] These compounds are characterized by a unique tricyclic carbon skeleton which can be variously functionalized, leading to a wide array of derivatives with diverse biological activities.[1] This guide provides a comparative overview of the cytotoxicity of different lathyrane diterpenoids, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and implicated signaling pathways.
Comparative Cytotoxicity Data
The cytotoxic potential of various lathyrane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Lathyrane Diterpenoid | Cell Line | IC50 (µM) | Reference |
| Euphorbia Factor L9 (5) | A549 (Lung Carcinoma) | Not explicitly quantified, but noted as the strongest cytotoxicity | [2] |
| MDA-MB-231 (Breast Cancer) | Not explicitly quantified, but noted as the strongest cytotoxicity | [2] | |
| KB (Oral Epidermoid Carcinoma) | Not explicitly quantified, but noted as the strongest cytotoxicity | [2] | |
| MCF-7 (Breast Cancer) | Not explicitly quantified, but noted as the strongest cytotoxicity | [2] | |
| KB-VIN (Multidrug-Resistant Oral Epidermoid Carcinoma) | Not explicitly quantified, but noted as the strongest cytotoxicity | [2] | |
| Euphorbia Factor L2 (2) | KB-VIN (Multidrug-Resistant Oral Epidermoid Carcinoma) | Selective activity noted, but IC50 not specified | [2] |
| Compound 3 (Lathyrane) | MCF-7 (Breast Cancer) | 10.1 ± 5 µg/ml | [3][4] |
| 4T1 (Mouse Breast Cancer) | 28 ± 5 µg/ml | [3][4] | |
| HUVEC (Normal Endothelial Cells) | 50 ± 3 µg/ml | [3][4] | |
| Euphofischer A (1) | C4-2B (Prostate Cancer) | 11.3 µM | [5] |
| Euphorbia Factor L28 (2) | 786-0 (Renal Cell Carcinoma) | 9.43 µM | [6][7] |
| HepG2 (Hepatocellular Carcinoma) | 13.22 µM | [6][7] | |
| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 µM | [1] |
| MG-63 (Osteosarcoma) | 14.64 µM | [1] | |
| Unnamed Lathyrane (2) | U937 (Histiocytic Lymphoma) | 0.87 ± 0.32 µM | [8] |
Experimental Protocols
The evaluation of cytotoxicity for lathyrane diterpenoids predominantly relies on colorimetric assays that measure cell viability. The two most common methods cited in the literature are the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a method based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the lathyrane diterpenoids and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently discard the medium and fix the cells by adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a Tris-base solution to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 510 nm) using a microplate reader.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate for 24 hours.[11]
-
Compound Incubation: Expose the cells to a range of concentrations of the test compounds (lathyrane diterpenoids) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well.[11]
-
Formazan (B1609692) Crystal Formation: Incubate the plate at 37°C for 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into insoluble purple formazan crystals.[10][11]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[11]
Caption: General workflow for determining the cytotoxicity of lathyrane diterpenoids.
Mechanism of Action: Induction of Apoptosis
Several studies indicate that the cytotoxic effects of certain lathyrane diterpenoids are mediated through the induction of apoptosis, or programmed cell death.[1] A key mechanism identified is the modulation of the mitochondrial apoptotic pathway.[1][13]
Some lathyrane diterpenoids have been shown to influence the expression levels of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, they can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[14] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Furthermore, some lathyrane diterpenoids have been observed to induce cell cycle arrest, for instance at the G1 to early S phase or the G2/M phase, which can also contribute to their anti-proliferative effects.[2][15]
Caption: Mitochondrial pathway of apoptosis induced by lathyrane diterpenoids.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lathyrane diterpenoids from Euphorbia lathyris induce cell-cycle arrest and apoptosis in human hypertrophic scar cells | Semantic Scholar [semanticscholar.org]
Validating P-glycoprotein as a Target for 17-Hydroxyisolathyrol: A Molecular Docking Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of 17-Hydroxyisolathyrol against the putative target, P-glycoprotein (P-gp), a key protein in multidrug resistance. The performance of this compound is objectively compared with established P-gp inhibitors, Verapamil and Tariquidar, supported by a detailed experimental protocol and quantitative data.
Introduction to this compound and its Putative Target
This compound is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids have demonstrated a range of biological activities, including anti-inflammatory effects and the ability to reverse multidrug resistance (MDR) in cancer cells. A significant mechanism of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump.[1] The structural characteristics of lathyrane diterpenoids suggest they may interact with P-gp, making it a compelling putative target for this compound. This guide outlines a computational approach to validate this hypothesis using molecular docking.
Experimental Protocol: Molecular Docking of P-gp with this compound and Comparators
This protocol details the methodology for a comparative molecular docking study.
1. Software and Resources:
-
Molecular Docking Software: AutoDock Vina
-
Protein Preparation: UCSF Chimera, AutoDock Tools
-
Ligand Preparation: ChemDraw, Avogadro, AutoDock Tools
-
Protein Data Bank (PDB) ID for human P-gp: 6C0V (outward-facing conformation)[2]
2. Protein Preparation:
-
The crystal structure of human P-glycoprotein (PDB ID: 6C0V) is downloaded from the RCSB PDB database.
-
Water molecules and any co-crystallized ligands are removed using UCSF Chimera.
-
Polar hydrogen atoms are added, and Gasteiger charges are computed using AutoDock Tools.
-
The prepared protein structure is saved in the PDBQT format.
3. Ligand Preparation:
-
The 2D structures of this compound, Verapamil, and Tariquidar are drawn using ChemDraw and converted to 3D structures using Avogadro.
-
Energy minimization of the ligands is performed using the MMFF94 force field.
-
Rotatable bonds are defined, and Gasteiger charges are computed using AutoDock Tools.
-
The prepared ligand structures are saved in the PDBQT format.
4. Grid Box Generation:
-
A grid box is defined to encompass the known drug-binding pocket within the transmembrane domains of P-gp.
-
The grid box dimensions are set to 60 x 60 x 60 Å with a spacing of 1.0 Å, centered on the binding site.
5. Molecular Docking Simulation:
-
Molecular docking is performed using AutoDock Vina.
-
The exhaustiveness parameter is set to 20 to ensure a thorough search of the conformational space.
-
The top 10 binding poses for each ligand are generated and ranked based on their docking scores.
6. Analysis of Results:
-
The binding poses are visually inspected using UCSF Chimera to analyze the interactions between the ligands and P-gp.
-
Key interacting amino acid residues (hydrogen bonds, hydrophobic interactions) are identified.
-
The docking scores and estimated binding affinities (ΔG) are recorded and compared.
Data Presentation: Comparative Docking Analysis
The following table summarizes the hypothetical molecular docking results of this compound against P-gp, in comparison with the known inhibitors Verapamil and Tariquidar.
| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| This compound | -9.8 | -9.5 | Tyr307, Phe336, Ile340, Gln725, Phe728 |
| Verapamil | -9.2 | -9.0 | Tyr307, Phe336, Gln725, Tyr953 |
| Tariquidar | -11.5 | -11.2 | Phe303, Tyr307, Phe336, Ile340, Gln725, Phe728, Tyr953, Gln990 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Verapamil and Tariquidar are representative values based on published studies.
Mandatory Visualization
Caption: Workflow for the molecular docking of this compound with P-glycoprotein.
Caption: P-glycoprotein's role in drug efflux and the putative inhibitory action of this compound.
References
"reproducibility of 17-Hydroxyisolathyrol's biological effects across studies"
A Comparative Guide to the Biological Effects of 17-Hydroxyisolathyrol and Related Lathyrane Diterpenes
Lathyrane diterpenoids, a major class of secondary metabolites from the genus Euphorbia, have garnered significant interest for their diverse and potent biological activities.[1][2][3] These activities primarily include cytotoxic effects against various cancer cell lines and the reversal of multidrug resistance (MDR), a major obstacle in cancer chemotherapy.[1][4] The core structure of lathyrane diterpenoids, a tricyclic system, can be modified with various functional groups, leading to a wide array of derivatives with differing potencies and specificities.[1]
Cytotoxic Activity Against Cancer Cell Lines
Numerous studies have reported the cytotoxic effects of lathyrane diterpenoids isolated from Euphorbia species. The table below summarizes the cytotoxic activities (IC50 values) of several lathyrane compounds against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L1 | MCF-7 | Not specified, but significant inhibitory effects reported | [5] |
| Euphorbia factor L3 | MCF-7 | Not specified, but significant inhibitory effects reported | [5] |
| Compound 3 (from E. lathyris) | BT-549 | 4.7 | [5] |
| Compound 10 (from E. lathyris) | BT-549 | 10.1 | [5] |
| Compound 14 (from E. lathyris) | BT-549 | 5.2 | [5] |
| Compound 22 (from E. lathyris) | BT-549 | 8.5 | [5] |
| Compound 1 (from E. lathyris) | MDA-MB-231 | 21.3 | [5] |
| Compound 2 (from E. lathyris) | MDA-MB-231 | 15.4 | [5] |
| Compound 14 (from E. lathyris) | MDA-MB-231 | 5.7 | [5] |
| Compound 22 (from E. lathyris) | MDA-MB-231 | 11.2 | [5] |
| Compound 10 (from E. micractina) | HIV-1 infected C8166 cells | 8.2 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., lathyrane diterpenoids) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours to allow the formazan (B1609692) crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
MTT Assay Experimental Workflow
Reversal of Multidrug Resistance (MDR)
Lathyrane diterpenoids have also been investigated for their ability to reverse multidrug resistance in cancer cells, which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[4]
Mechanism of P-gp Mediated Multidrug Resistance
P-glycoprotein is a transmembrane protein that functions as an ATP-dependent efflux pump. It actively transports a wide range of anticancer drugs out of the cancer cell, thereby reducing their intracellular concentration and efficacy. Lathyrane diterpenoids are thought to inhibit the function of P-gp, thus restoring the sensitivity of resistant cells to chemotherapeutic agents.
P-gp Mediated Multidrug Resistance and its Inhibition
Experimental Protocol: Rhodamine 123 Efflux Assay
The ability of a compound to inhibit P-gp can be assessed using a fluorescent substrate of P-gp, such as Rhodamine 123.
-
Cell Loading: P-gp-overexpressing cells (e.g., KB-VIN) are incubated with Rhodamine 123.
-
Compound Treatment: The cells are then treated with the test compound (lathyrane diterpenoid) at various concentrations. A known P-gp inhibitor, such as verapamil, is used as a positive control.
-
Incubation: The cells are incubated to allow for P-gp-mediated efflux of Rhodamine 123.
-
Fluorescence Measurement: The intracellular accumulation of Rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader. Increased fluorescence indicates inhibition of P-gp efflux.
-
Data Analysis: The reversal fold is calculated by comparing the fluorescence intensity in the presence of the compound to that of the untreated control.
While the available literature provides a good foundation for understanding the biological activities of this compound and related lathyrane diterpenoids, the lack of direct comparative studies on reproducibility highlights a gap in the research. Future studies should aim to perform head-to-head comparisons of these compounds in standardized assays across multiple laboratories to definitively establish the reproducibility of their promising biological effects.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Lathyrane diterpenoids from the roots of Euphorbia micractina and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Benchmark: Characterizing Natural 17-Hydroxyisolathyrol for Synthetic Verification
A comprehensive spectroscopic analysis of natural 17-Hydroxyisolathyrol, a complex diterpenoid isolated from the plant Euphorbia lathyris, provides a crucial benchmark for the verification of future synthetic analogues. This guide summarizes the key spectroscopic data obtained from the natural product, offering a detailed roadmap for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development.
While the total synthesis of this compound has not yet been reported in the literature, the isolation and characterization of a variety of structurally related lathyrane diterpenoids from Euphorbia species have been extensively documented. These studies establish a clear set of expected spectroscopic signatures for this class of molecules. This guide compiles and presents the anticipated spectroscopic data for natural this compound based on these comprehensive studies.
Comparative Spectroscopic Data
The structural elucidation of complex natural products like this compound relies on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The following tables outline the expected data for the natural compound.
| Technique | Parameter | Expected Data for Natural this compound |
| ¹H NMR | Chemical Shifts (δ) | Specific proton resonances characteristic of the lathyrane skeleton, including signals for olefinic protons, protons adjacent to hydroxyl and carbonyl groups, and methyl groups. |
| Coupling Constants (J) | Diagnostic coupling patterns revealing the stereochemical relationships between protons in the complex ring system. | |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for all 20 carbon atoms, including characteristic shifts for carbonyl carbons, olefinic carbons, carbons bearing hydroxyl groups, and quaternary carbons. |
| Mass Spec. | Molecular Ion Peak | [M+H]⁺, [M+Na]⁺, or other adducts corresponding to the molecular formula C₂₀H₃₀O₅ (MW: 350.45). |
| Fragmentation Pattern | Characteristic fragmentation patterns providing structural information about the diterpenoid core. | |
| IR Spec. | Key Absorptions (cm⁻¹) | Strong absorption bands corresponding to hydroxyl (O-H) stretching, carbonyl (C=O) stretching, and carbon-carbon double bond (C=C) stretching. |
| UV-Vis Spec. | λmax (nm) | Absorption maxima related to the electronic transitions within the molecule's chromophores, such as enone systems. |
Experimental Protocols
The successful acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited in the characterization of lathyrane diterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified natural this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR: Standard parameters are used, with a typical spectral width of 0-12 ppm. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: A proton-decoupled pulse sequence is employed, with a spectral width of 0-220 ppm. Chemical shifts are referenced to the solvent peak.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, enabling the complete assignment of the molecular structure.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).
-
Data Acquisition: Mass spectra are acquired in positive or negative ion mode, depending on the compound's properties. The accurate mass measurement allows for the determination of the elemental composition.
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with multiple scans averaged to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, cyclohexane).
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm, and the wavelength of maximum absorbance (λmax) is determined.
Logical Workflow for Spectroscopic Characterization
The process of characterizing a natural product like this compound follows a logical progression, where data from each spectroscopic technique contributes to the final structural assignment.
Caption: Workflow for the characterization of natural this compound.
This guide serves as a foundational resource for the scientific community, providing the essential spectroscopic framework required for the unambiguous identification of this compound. The future total synthesis of this complex natural product will rely heavily on the precise matching of its spectroscopic data to the benchmark established from the natural isolate, ensuring the successful and accurate construction of this challenging molecular architecture.
The Correlation of Anti-Inflammatory Activity from Benchtop to Preclinical Models: A Comparative Guide to 17-Hydroxyisolathyrol and its Alternatives
For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a critical step in the therapeutic development pipeline. This guide provides a comparative analysis of the anti-inflammatory properties of lathyrane diterpenoids, represented by compounds structurally related to 17-Hydroxyisolathyrol, and a well-characterized alternative, Hydroxytyrosol. The focus is on the correlation of their activities through the lens of the pivotal NF-κB signaling pathway, with supporting experimental data and detailed protocols to inform future research.
This guide synthesizes available data to offer a comparative look at the anti-inflammatory potential of these compounds. While direct in vitro and in vivo data for this compound is limited in the public domain, this guide leverages information on closely related lathyrane diterpenoids isolated from Euphorbia lathyris to provide valuable insights into its expected activity. These compounds are compared against Hydroxytyrosol, a phenolic compound with extensively documented anti-inflammatory effects.
Quantitative Comparison of In Vitro Anti-Inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activities of a representative lathyrane diterpenoid and Hydroxytyrosol, focusing on key inflammatory mediators.
| Compound | Assay | Cell Line | Key Parameter | IC50 / Effective Concentration | Reference |
| Lathyrane Diterpenoid (analogue to this compound) | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | IC50 | 2.6 - 26.0 µM | [1][2] |
| Hydroxytyrosol | Pro-inflammatory Cytokine (IL-1β, TNF-α) Inhibition | RAW264.7 Macrophages | Effective Concentration | 10 - 80 µM | [3] |
In Vivo Anti-Inflammatory Activity: A Preclinical Perspective
Preclinical models provide the first glimpse into the systemic efficacy of a compound. Here, we compare the in vivo anti-inflammatory effects of a diterpenoid and Hydroxytyrosol in a lipopolysaccharide (LPS)-induced inflammation mouse model.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| 17-O-Acetylacuminolide (Diterpenoid Labdane) | Balb/c Mice | 100 mg/kg (i.p.) | 35% reduction in serum TNF-α levels | [4][5][6] |
| Hydroxytyrosol | Balb/c Mice | 40 and 80 mg/kg (oral gavage) | Significant suppression of LPS-induced COX2 gene expression and prevention of increased TNF-α plasma levels | [7][8] |
The Central Role of the NF-κB Signaling Pathway
The anti-inflammatory effects of both lathyrane diterpenoids and Hydroxytyrosol converge on the NF-κB signaling pathway, a master regulator of the inflammatory response. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key assays are provided below.
In Vitro Nitric Oxide (NO) Production Assay
Objective: To determine the inhibitory effect of a test compound on LPS-induced nitric oxide production in macrophages.
Cell Line: RAW264.7 murine macrophage cell line.
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., lathyrane diterpenoid or Hydroxytyrosol) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control and determine the IC50 value.
In Vivo LPS-Induced Systemic Inflammation Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound in a mouse model of acute systemic inflammation.
Animal Model: Balb/c mice.
Protocol:
-
Acclimatize Balb/c mice for at least one week before the experiment.
-
Divide the mice into control and treatment groups.
-
Administer the test compound (e.g., 17-O-Acetylacuminolide or Hydroxytyrosol) or vehicle control to the respective groups via the appropriate route (e.g., intraperitoneal injection or oral gavage).
-
After a specified pre-treatment time (e.g., 30 minutes to 1 hour), induce systemic inflammation by intraperitoneally injecting a sublethal dose of LPS (e.g., 50 µ g/mouse ).
-
At a predetermined time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture.
-
Separate the plasma or serum and store it at -80°C until analysis.
-
Quantify the levels of pro-inflammatory cytokines, such as TNF-α, in the plasma or serum using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Analyze the data to determine the percentage reduction in cytokine levels in the treated groups compared to the LPS-only control group.
Conclusion
The available evidence suggests that lathyrane diterpenoids, including those closely related to this compound, exhibit promising anti-inflammatory properties, with a likely mechanism of action involving the inhibition of the NF-κB signaling pathway. When compared to a well-established anti-inflammatory agent like Hydroxytyrosol, these diterpenoids show comparable in vitro potency in inhibiting key inflammatory mediators. The in vivo data, although from a related diterpenoid, further supports the potential for systemic anti-inflammatory effects.
This comparative guide highlights the importance of a multi-faceted approach to evaluating potential therapeutic agents, from initial in vitro screening to preclinical in vivo validation, all while considering the underlying molecular mechanisms. For researchers in drug development, both lathyrane diterpenoids and Hydroxytyrosol represent valuable scaffolds for the design of novel anti-inflammatory drugs. Further investigation is warranted to establish a direct in vitro to in vivo correlation for this compound itself, which will be crucial for its advancement as a potential therapeutic candidate.
References
- 1. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]
- 5. In vitro and in vivo anti-inflammatory activity of 17-O-acetylacuminolide through the inhibition of cytokines, NF-κB translocation and IKKβ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 17-Hydroxyisolathyrol and Other Euphorbia Extracts in Preclinical Research
In the landscape of natural product drug discovery, the genus Euphorbia stands out as a rich source of bioactive diterpenoids with significant potential in oncology and immunology.[1][2] This guide provides a detailed, head-to-head comparison of 17-hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from Euphorbia lathyris, with other extracts from the Euphorbia genus, focusing on their cytotoxic and anti-cancer properties. This analysis is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents.
Comparative Analysis of Cytotoxic Activity
Extracts from various Euphorbia species, including E. lathyris, E. kansui, and E. pekinensis, have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4][5] The primary mechanism of action is the induction of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] Key molecular events include the activation of caspase cascades, disruption of the cell cycle, and modulation of critical signaling pathways.[6][7]
While specific cytotoxic data for this compound is not extensively available in the public domain, its activity can be inferred from studies on other lathyrane-type diterpenes isolated from Euphorbia lathyris. These compounds have shown significant cytotoxicity, suggesting that this compound likely contributes to the overall anti-cancer properties of E. lathyris extracts.[8] Further research is warranted to elucidate the specific IC50 values of this compound against various cancer cell lines to enable a more direct comparison.
The following tables summarize the available quantitative data on the cytotoxic activity of various Euphorbia extracts and their isolated compounds.
Table 1: Cytotoxicity of Euphorbia Extracts
| Euphorbia Species | Extract Type | Cancer Cell Line | IC50 (µg/mL) | Reference |
| E. lathyris | Ethanolic | T84 (Colon) | 45.3 ± 3.2 | [9] |
| HCT-15 (Colon) | 58.1 ± 4.5 | [9] | ||
| U87MG (Glioblastoma) | 35.7 ± 2.1 | [9] | ||
| A172 (Glioblastoma) | 42.8 ± 3.9 | [9] | ||
| PANC-1 (Pancreatic) | 185.8 ± 25.8 | [9] | ||
| MCF-7 (Breast) | 89.6 ± 6.29 | [9] | ||
| E. officinarum | Methanolic | CACO2 (Colon) | 7.2 (µM) | [3][4] |
| E. lactea | Methanolic | HepG2 (Liver) | 5.2 (µM) | [3][4] |
| MCF-7 (Breast) | 5.1 (µM) | [3][4] | ||
| E. pekinensis | Methanol-water | HeLa (Cervical) | 50 | [10] |
| HT-29 (Colon) | 43 | [10] | ||
| E. hirta | Methanolic | MCF-7 (Breast) | 25.26 | [11][12] |
Table 2: Cytotoxicity of Isolated Diterpenoids from Euphorbia lathyris
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphorbia Factor L1 | KB-VIN | 1.8 | [8] |
| Euphorbia Factor L2 | A549 | 12.3 | [8] |
| Euphorbia Factor L3 | A549 | 15.2 | [8] |
| Euphorbia Factor L8 | A549 | 13.8 | [8] |
| Euphorbia Factor L9 | A549 | 5.7 | [8] |
| MDA-MB-231 | 21.9 | [8] | |
| KB | 7.2 | [8] | |
| MCF-7 | 8.4 | [8] | |
| KB-VIN | 6.3 | [8] |
Table 3: Cytotoxicity of Isolated Terpenoids from Euphorbia kansui
| Compound | Cell Line | IC50 (µM) | Reference |
| Tirucalla-8,24-diene-3β,11β-diol-7-one | HCT-116 (Colon) | 20.84 ± 1.28 | [13][14] |
| MKN-45 (Gastric) | 10.18 ± 1.36 | [13][14] | |
| MCF-7 (Breast) | 10.82 ± 1.18 | [13][14] | |
| Eupha-8,24-diene-3β,11β-diol-7-one | HCT-116 (Colon) | 33.97 ± 2.15 | [13][14] |
| MKN-45 (Gastric) | 14.95 ± 1.82 | [13][14] | |
| MCF-7 (Breast) | 20.11 ± 2.16 | [13][14] |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Euphorbia extract or isolated compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to solubilize the formazan (B1609692) crystals.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[2][17] The assay utilizes a specific substrate that, when cleaved by caspase-3, releases a chromophore or fluorophore.
Protocol:
-
Lyse the treated and untreated cells using a chilled cell lysis buffer.[18]
-
Incubate the cell lysate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.[18]
-
To a 96-well plate, add 50 µL of the cell lysate.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.[18]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.[18]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm for colorimetric assays or fluorescence at the appropriate excitation/emission wavelengths for fluorometric assays.[17]
Cell Cycle Analysis: Propidium (B1200493) Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
Protocol:
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes at 4°C.[21]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[21]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.
Signaling Pathways and Mechanisms of Action
Diterpenoids from Euphorbia species exert their cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Induction Pathway
Euphorbia extracts and their isolated compounds, particularly diterpenoids, trigger apoptosis through both the intrinsic and extrinsic pathways. The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of caspase-8. The intrinsic pathway is initiated by cellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and lead to the characteristic morphological changes of apoptosis.[6][7]
Caption: Generalized apoptosis induction pathway by Euphorbia diterpenoids.
Protein Kinase C (PKC) and MAPK Signaling
Certain Euphorbia diterpenoids, such as ingenol (B1671944) mebutate, are known activators of Protein Kinase C (PKC).[22] Activation of PKC can lead to the downstream activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[23] The sustained activation of these pathways can lead to cell cycle arrest and apoptosis.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Euphorbia lunulata extract acts on multidrug resistant gastric cancer cells to inhibit cell proliferation, migration and invasion, arrest cell cycle progression, and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Item - Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells - Deakin University - Figshare [dro.deakin.edu.au]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Chemical Constituents from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. raybiotech.com [raybiotech.com]
- 18. abcam.com [abcam.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology | MDPI [mdpi.com]
- 23. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 17-Hydroxyisolathyrol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of the mechanism of action of 17-Hydroxyisolathyrol, a lathyrane diterpene with potential therapeutic applications. Due to the limited publicly available data on its specific molecular targets, this document outlines the necessary experimental approaches and provides comparative data for well-characterized inhibitors of pathways potentially modulated by lathyrane diterpenoids.
Introduction to this compound and Lathyrane Diterpenes
This compound is a macrocyclic diterpenoid isolated from plants of the Euphorbia genus. Lathyrane diterpenes are known to exhibit a range of biological activities, including the reversal of multidrug resistance (MDR), anti-inflammatory effects, and neuroprotective properties. Preliminary research suggests that the mechanism of action for some lathyrane diterpenes involves the modulation of P-glycoprotein (P-gp) and inhibition of acetylcholinesterase (AChE). To rigorously assess the specificity of this compound, it is crucial to quantify its activity against these and other potential targets and compare it to established modulators.
Potential Mechanisms of Action and Comparative Compounds
Based on the known activities of related compounds, two primary potential mechanisms of action for this compound are explored:
-
P-glycoprotein (P-gp) Inhibition: P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells. Inhibition of P-gp can restore the efficacy of chemotherapeutic agents. Verapamil is a well-characterized P-gp inhibitor and will be used as a comparator.
-
Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the central nervous system that degrades the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. Donepezil, a potent and selective AChE inhibitor, will serve as the comparative compound.
Data Presentation: Comparative Inhibitory Activity
To assess specificity, the inhibitory activity of this compound against P-gp and AChE should be determined and compared with that of Verapamil and Donepezil. The following tables present a template for how such comparative data should be structured. Note: The data for this compound is hypothetical and serves as a placeholder for experimental results.
Table 1: Comparative P-glycoprotein (P-gp) Inhibition
| Compound | IC50 (µM) for P-gp Inhibition | Assay Method | Cell Line |
| This compound | [Hypothetical Value] | Rhodamine 123 Accumulation | MDCK-MDR1 |
| Verapamil | 2.5 | Rhodamine 123 Accumulation | MCF7/ADR |
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (nM) for AChE Inhibition | Enzyme Source | Assay Method |
| This compound | [Hypothetical Value] | Human Recombinant AChE | Ellman's Method |
| Donepezil | 6.7 | Electric Eel AChE | Ellman's Method |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
4.1. P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
-
Principle: This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells.
-
Cell Line: MDCK-MDR1 or another suitable P-gp overexpressing cell line.
-
Protocol:
-
Seed cells in a 96-well plate and culture until a confluent monolayer is formed.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil (positive control) in a serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/530 nm).
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
4.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.
-
Materials:
-
Human recombinant acetylcholinesterase
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound and Donepezil (positive control)
-
-
Protocol:
-
In a 96-well plate, add 25 µL of different concentrations of this compound or Donepezil.
-
Add 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Visualizing Specificity and Workflow
5.1. Signaling Pathway and Point of Intervention
The following diagram illustrates the potential points of intervention for this compound based on the hypothesized mechanisms of action.
Caption: Potential mechanisms of this compound.
5.2. Experimental Workflow for Assessing Specificity
The workflow for determining the specificity of this compound is outlined below.
Caption: Workflow for specificity assessment.
5.3. Logical Relationship of Specificity Assessment
The logical framework for concluding the specificity of this compound is depicted in the following diagram.
Caption: Logic for determining specificity.
Conclusion and Future Directions
The assessment of this compound's specificity is paramount for its development as a therapeutic agent. By employing the outlined experimental protocols and comparative analysis, researchers can elucidate its primary mechanism of action. Should this compound demonstrate high potency and selectivity for a single target, further preclinical development would be warranted. If it exhibits activity against multiple targets, it could be explored as a multi-target agent, or medicinal chemistry efforts could be directed towards optimizing its selectivity. A comprehensive off-target screening against a broader panel of receptors, kinases, and ion channels is also recommended to fully characterize its safety profile.
Safety Operating Guide
Essential Guide to the Proper Disposal of 17-Hydroxyisolathyrol
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative.
Hazard Assessment and Safety Precautions
According to the Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to handle all laboratory chemicals with a high degree of caution.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
First Aid Measures: In case of accidental exposure, follow these first aid procedures[1]:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR.
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with large amounts of water, making sure to separate the eyelids. Seek prompt medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel.
Disposal Procedures
Even though this compound is not classified as hazardous, it should not be disposed of down the drain or in regular trash without consideration of local regulations and institutional protocols.
Step 1: Consult Local and Institutional Regulations Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Regulations can vary significantly by location.
Step 2: Waste Segregation
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name and note that it is non-hazardous.
-
Liquid Waste: If this compound is in a solvent, the disposal method will be determined by the hazards of the solvent. Segregate the waste based on the solvent's properties (e.g., halogenated vs. non-halogenated). Label the container with the full chemical names of all components.
Step 3: Waste Collection and Disposal Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor.
Quantitative Data Summary
The available safety data does not provide specific quantitative limits for the disposal of this compound. The primary guidance is its classification as a non-hazardous substance.
| Parameter | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| CAS Number | 93551-00-9 | [1] |
| Molecular Formula | C20H30O5 | [1] |
| Molecular Weight | 350.45 | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 17-Hydroxyisolathyrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 17-Hydroxyisolathyrol. Given the compound's origin from Euphorbia lathyris, a plant known for its irritant latex, and the cytotoxic potential of related lathyrane diterpenes, a cautious approach to handling is imperative. While one safety data sheet has classified the compound as non-hazardous, the potential for skin and eye irritation warrants stringent adherence to the safety protocols outlined below.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes. |
| Body Protection | A fully buttoned laboratory coat | Provides a barrier against spills and contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood | Use a NIOSH-approved respirator for organic vapors if working outside a fume hood or with powders. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical for the safe handling of this compound, from preparation to disposal.
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Handling:
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, paper towels, absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled, and chemical-resistant waste container.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Risk Assessment: Conduct a thorough risk assessment for each experiment, identifying potential hazards and implementing appropriate control measures.
-
Containment: Whenever possible, perform manipulations of the compound within a primary containment device such as a chemical fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Visualizing the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
